MPX-007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSPNTWOSSNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Choreography of MPX-007: A Technical Guide to its Antagonism of the GluN2A-Containing NMDA Receptor
For Immediate Release
A Deep Dive into the Mechanism of MPX-007, a Potent and Selective Antagonist of the GluN2A Subunit of the N-methyl-D-aspartate (NMDA) Receptor, Offering a Comprehensive Resource for Professionals in Neuroscience Research and Drug Development.
This compound has emerged as a critical pharmacological tool for dissecting the intricate physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism: Negative Allosteric Modulation
This compound functions as a potent and selective negative allosteric modulator (NAM) of NMDA receptors that incorporate the GluN2A subunit.[1][2] Unlike competitive antagonists that directly block the agonist binding site, this compound binds to a distinct, allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][3] This binding event triggers a conformational change in the receptor complex, which in turn reduces the affinity of the GluN1 subunit for its essential co-agonist, glycine.[1][3] By diminishing the binding of glycine, this compound effectively inhibits the activation of the NMDA receptor, even in the presence of high physiological concentrations of glycine.[1]
Structural studies have further elucidated this mechanism, suggesting that the binding of NAMs like this compound leads to the displacement of the Valine 783 (V783) residue on the GluN2A subunit.[3] This displacement is a key event in the allosteric inhibition of the receptor.
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of this compound have been rigorously evaluated in various in vitro systems. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its pharmacological profile.
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27[1][4][5][6][7] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79[1][4][5][6][7] |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition[1] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10[1][4] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17[1][4] |
Table 1: Potency of this compound and related compounds at GluN2A-containing NMDA receptors.
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D |
| This compound | >70-fold (estimated)[1][4][6] | Weak inhibition at 10 µM[1][4][6][7] | Weak inhibition at 10 µM[1] | >10 µM[1] |
| MPX-004 | >150-fold (estimated)[1][4][6] | >30 µM[1] | >30 µM[1] | >30 µM[1] |
Table 2: Selectivity profile of this compound and MPX-004 against other GluN2 subunits.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound, highlighting its role as a negative allosteric modulator of the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
MPX-007: A Technical Guide to a Selective GluN2A Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the most prevalent GluN2 subunit in the adult mammalian central nervous system, GluN2A is implicated in numerous neurological and psychiatric conditions, making it a significant therapeutic target.[1][3][4] this compound, a novel pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, by offering improved potency, solubility, and physicochemical properties.[2][5] This technical guide provides a comprehensive overview of this compound, detailing its quantitative pharmacology, mechanism of action, relevant signaling pathways, and the experimental methodologies used in its characterization.
Core Pharmacological Data
The inhibitory activity and selectivity of this compound have been extensively evaluated in various in vitro systems. The data consistently demonstrates its high potency for GluN2A-containing receptors with minimal activity at other GluN2 subunits.
Quantitative Analysis of In Vitro Potency and Selectivity
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: Potency of this compound and Comparators on GluN2A in Recombinant Systems
| Compound | Assay System | Target | IC50 | Reference |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27 nM | [2][5] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 nM | [2][5] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79 nM | [5] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 nM | [5] |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition | [5] |
Table 2: Selectivity of this compound for GluN2A over other NMDA Receptor Subunits
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |
| This compound | >70-fold (estimated) | Weak inhibition (~30% at 10 µM) | Weak to no inhibition at 10 µM | Weak to no inhibition at 10 µM | [2][5] |
| MPX-004 | >150-fold (estimated) | >30 µM | >30 µM | >30 µM | [2][5] |
Table 3: Physicochemical and ADME Properties
| Compound | Property | Value | Reference |
| This compound | Aqueous Solubility (pH 7.4) | 120 µM | [2] |
| MPX-004 | Aqueous Solubility (pH 7.4) | >150 µM | [2] |
| TCN-201 | Aqueous Solubility (pH 7.4) | <1 µM | [2] |
Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[2][6] Its proposed binding site is at the interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][6][7] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[2][6] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[2][8]
Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[1][8] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][8] This ultimately favors the apo-state of the GluN1 LBD, reducing glycine affinity and subsequent receptor activation.[1]
Caption: Signaling pathway of this compound action on the GluN2A-containing NMDA receptor.
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its potency and selectivity.
HEK Cell Calcium Influx Assay
This assay was employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.[2]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[2]
-
Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]
-
Compound Application: this compound was added at a range of concentrations to the cell plates.[2]
-
Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][5]
-
Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[2]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MPX-007: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] this compound and its analogs, developed from the TCN-201 scaffold, represent significant advancements in the pharmacological toolkit for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.[4][5] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2] This document outlines the quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this compound.
Core Pharmacological Data: Potency and Selectivity
This compound is a pyrazine-containing compound that demonstrates superior potency and improved physicochemical properties compared to its predecessor, TCN-201.[2][4] Its inhibitory activity and selectivity have been extensively characterized in various in vitro systems.
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data for this compound and its analog, MPX-004.
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27[1][4][5][6] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79[1][4] |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition[1] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10[1][4] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17[1][4][5] |
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D |
| This compound | >70-fold (estimated)[1][4] | Weak inhibition at 10 µM[1][4] | Weak inhibition at 10 µM[1] | >10 µM[1] |
| MPX-004 | >150-fold (estimated)[1][4] | >30 µM[1] | >30 µM[1] | >30 µM[1] |
| Compound | IC₅₀ at 3 µM Glycine (B1666218) (nM) | Fold-shift in IC₅₀ at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200 | 3.2 | 95% ± 1%[7] |
| MPX-004 | ~200 | 3.8 | 71% ± 4%[7] |
| TCN-201 | ~200 | Higher than this compound | Markedly diminished[7] |
Mechanism of Action: Allosteric Modulation
This compound functions as a negative allosteric modulator of the NMDA receptor.[1] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This allosteric interaction reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A significant advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[1][8] Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[2][8] This displacement may account for the increased efficacy of this compound compared to other similar compounds at high glycine concentrations.[2]
Experimental Protocols
The characterization of this compound's potency and selectivity involved several key experimental procedures.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[1]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[1]
2. Assay Preparation:
-
Cells are plated in 384-well plates.[1]
-
They are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[1][9]
3. Compound Application:
-
This compound is added at a range of concentrations to the cell plates.[1]
4. Receptor Stimulation:
-
Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1]
5. Data Acquisition:
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[1]
6. Data Analysis:
-
The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[1][4]
Xenopus Oocyte Electrophysiology
This method is used to confirm the potency and selectivity of this compound through direct measurement of ion channel activity.
1. Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis.
-
They are injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]
2. Electrophysiological Recording:
-
After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[2][10]
3. Compound Application and Agonist Stimulation:
-
Oocytes are perfused with varying concentrations of this compound.[2]
-
This is followed by co-application with glutamate and glycine to elicit inward currents.[2]
4. Data Acquisition and Analysis:
-
The inhibition of the agonist-induced current at each concentration is recorded.[10]
-
The resulting data is used to generate concentration-response curves and determine the IC50 value.[5]
Structure-Activity Relationship Insights
The development of this compound from the TCN-201 scaffold involved a medicinal chemistry optimization campaign.[4] Over 200 analogs were synthesized and screened to improve potency, solubility, and other drug-like properties.[4]
Key structural modifications leading to this compound include:
-
Pyrazine (B50134) Core: Both MPX-004 and this compound feature a pyrazine ring system.[4][5]
-
Optimal Halogen Substitution: The phenylsulfonamide aryl ring possesses optimal halogen substituents.[4][5]
-
Methyl Group Addition: this compound's higher potency compared to MPX-004 is attributed to the addition of a methyl group to the pyrazine nucleus.[4][5]
These modifications resulted in compounds with significantly greater potency and aqueous solubility compared to TCN-201.[4][8] Furthermore, the MPX analogs have improved ADME properties, including the lack of a hydrazine (B178648) core, lower logP, and a reduction in hydrogen bond donors.[4]
Conclusion
This compound is a highly potent and selective GluN2A-containing NMDA receptor antagonist that represents a valuable tool for neuroscience research.[1][4][6] Its well-characterized structure-activity relationship, coupled with its improved pharmacological and physicochemical properties, makes it a superior probe for dissecting the roles of GluN2A in both normal brain function and in various neurological and psychiatric disorders.[2][4][6] The detailed experimental protocols provided herein offer a foundation for the continued investigation and application of this important pharmacological agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
MPX-007: A Technical Guide for the Investigation of Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Given the integral role of these receptors in synaptic plasticity, this document serves as a core resource for professionals seeking to utilize this compound in their research.
Core Pharmacological Data
This compound is a novel pyrazine-containing compound that offers significant advantages over earlier GluN2A-selective NAMs, such as TCN-201, including improved potency and more favorable physicochemical properties.[1] It provides a valuable pharmacological tool for dissecting the specific contributions of GluN2A-containing NMDA receptors to synaptic function and dysfunction.
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of this compound have been characterized across various recombinant and native systems. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[2][3] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC50 | 143 ± 10 nM[2] |
Table 2: Selectivity of this compound Against Other NMDA Receptor Subtypes
| Assay System | Receptor Subtype | Parameter | Value |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30%[2][4] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | Ineffective[2][4] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | Ineffective[2][4] |
Note: this compound is estimated to be at least 70-fold selective for the GluN2A subtype over other subtypes based on IC50 ratios.[2][4]
Table 3: Physicochemical and ADME Properties of this compound and Comparators
| Compound | Aqueous Solubility (pH 7.4) |
| This compound | 120 µM[5] |
| MPX-004 | >150 µM[5] |
| TCN-201 | <1 µM[5] |
Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[5] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[5]
Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, destabilizing the agonist-bound conformation of the LBD heterodimer.[6]
Signaling Pathway of this compound at a Glutamatergic Synapse
Caption: this compound allosterically inhibits GluN2A-containing NMDA receptors.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study synaptic plasticity.
In Vitro Characterization: HEK Cell Calcium Influx Assay
This assay is used to determine the IC50 values of this compound for different NMDA receptor subtypes in a controlled cellular environment.
Methodology:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK) cells and stably transfect them to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[5]
-
Assay Preparation: Plate the transfected cells in 384-well plates and load them with a calcium-sensitive fluorescent dye, such as Fluo-4.[5]
-
Compound Application: Add this compound to the cell plates at a range of concentrations.
-
Receptor Stimulation: Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[5]
-
Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring changes in fluorescence intensity using a fluorescence plate reader.[5]
-
Data Analysis: Fit the concentration-response curves for the inhibition of the calcium response to the Hill equation to determine the IC50 values.[5]
Workflow for HEK Cell Calcium Influx Assay
Caption: Workflow for determining this compound potency in HEK cells.
Ex Vivo Analysis: Electrophysiology in Acute Brain Slices
This protocol details the use of this compound in electrophysiological recordings from acute brain slices to investigate its effects on synaptic transmission and plasticity (e.g., Long-Term Potentiation - LTP).
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and NMDG-based slicing solution
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
This compound stock solution (in DMSO)
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, carbogenated NMDG solution.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for recovery for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Obtain whole-cell patch-clamp recordings from a target neuron (e.g., CA1 pyramidal neuron).
-
Use a stimulating electrode to evoke synaptic responses (e.g., in the Schaffer collaterals).
-
-
Investigating the Effect of this compound on LTP:
-
Baseline Recording: Record stable baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for 10-20 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record for another 20-30 minutes to establish its effect on baseline transmission.
-
LTP Induction: While continuing to perfuse with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
-
Post-Induction Recording: Record for at least 60 minutes post-HFS to observe the magnitude and stability of LTP in the presence of this compound.
-
Washout (Optional): Perfuse with normal aCSF to wash out the compound and observe any reversal of its effects.
-
Workflow for Brain Slice Electrophysiology
Caption: Experimental workflow for studying the effect of this compound on LTP.
In Vivo Considerations
Due to a high P-glycoprotein (P-gp) efflux liability, this compound exhibits low brain-to-plasma ratios following systemic administration. Therefore, for in vivo studies targeting the central nervous system, direct intracerebroventricular (ICV) infusion is the recommended route of administration to achieve desired brain concentrations.
Clinical Development
As of late 2025, there is no publicly available information on clinical trials of this compound for indications related to synaptic plasticity. It is important to distinguish this compound from ML-007, a different compound from MapLight Therapeutics, which is currently in Phase 1 clinical trials for schizophrenia and Alzheimer's disease psychosis.[2][4][7][8] The development of this compound appears to be at a preclinical stage, positioned as a research tool for studying GluN2A receptor physiology.[1][3][5][6][9]
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maplightrx.com [maplightrx.com]
- 3. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 4. MapLight Therapeutics Reports Phase 1 Trial Results for M1/M4 Muscarinic Agonist for Schizophrenia and Alzheimer's Psychosis [synapse.patsnap.com]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. maplightrx.com [maplightrx.com]
- 9. benchchem.com [benchchem.com]
The Role of GluN2A Receptors in Neurological Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's biophysical and pharmacological properties, as well as its role in synaptic plasticity, learning, and memory. The GluN2A subunit, encoded by the GRIN2A gene, is predominantly expressed in the mature brain and plays a pivotal role in synaptic function. Dysregulation of GluN2A-containing NMDA receptors, arising from genetic mutations or altered expression levels, has been increasingly implicated in a range of debilitating neurological disorders, including epilepsy, schizophrenia, and intellectual disability. This technical guide provides a comprehensive overview of the role of GluN2A receptors in these disorders, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
GluN2A in Neurological Disorders: A Quantitative Perspective
Mutations in the GRIN2A gene can lead to either a gain-of-function (GoF) or loss-of-function (LoF) of the NMDA receptor, contributing to distinct clinical phenotypes. GoF mutations are frequently associated with severe, early-onset epilepsies, while LoF mutations are more commonly linked to intellectual disability and schizophrenia.[1] The following tables summarize key quantitative data from electrophysiological and behavioral studies investigating the impact of GluN2A mutations.
Electrophysiological Characterization of GluN2A Mutations
Mutations in GRIN2A can significantly alter the electrophysiological properties of NMDA receptors. These changes are often quantified using whole-cell patch-clamp recordings in heterologous expression systems (e.g., HEK293 cells) or neurons.
| Mutation | Neurological Disorder | Functional Effect | Peak Current Density (pA/pF) | Glutamate (B1630785) EC50 (µM) | Glycine EC50 (µM) | Deactivation Time Constant (% of WT) | Reference |
| Wild-Type | - | - | - | 8.6 ± 0.8 | 1.0 | 100% | [2][3] |
| D731N | Epilepsy, Developmental Delay | Loss-of-Function | Significantly Reduced | >3000 | 1.7 ± 0.1 | - | [2] |
| V685G | Epilepsy | Loss-of-Function | Decreased | - | - | - | |
| N447K | Rolandic Epilepsy | Mild Gain-of-Function | Increased | 4.9 ± 0.5 | - | - | [3] |
| K669N | Epilepsy | Gain-of-Function | - | - | - | 138% | [4] |
| L812M | Epilepsy | Gain-of-Function | - | - | - | 143% | [4] |
Impact of GluN2A Mutations on Synaptic Currents
Studies on synaptic currents in neuronal preparations provide insights into how GRIN2A mutations affect synaptic transmission.
| Mutation | NMDAR-mediated EPSC Amplitude | NMDAR-mediated EPSC Decay | Reference |
| K669N (GoF) | No significant change | Slower | [4] |
| L812M (GoF) | No significant change | Slower | [4] |
| C436R (LoF) | Reduced | Faster | [4] |
| T531M (LoF) | Reduced | Faster | [4] |
| R518H (LoF) | Reduced | Faster | [4] |
Behavioral Phenotypes in Mouse Models
Animal models expressing Grin2a mutations are crucial for understanding the behavioral consequences of receptor dysfunction.
| Mouse Model | Neurological Disorder Model | Behavioral Test | Key Finding | Reference |
| Grin2a Knockout | Schizophrenia | Open Field Test | Hyperlocomotion | |
| Grin2a Knockout | Epilepsy | - | Spontaneous epileptiform discharges | [5] |
| Lithium-Pilocarpine Model | Epilepsy | Morris Water Maze | Impaired spatial learning and memory | [6] |
GluN2A Expression Levels in Neurological Disorders
Post-mortem studies have investigated changes in GluN2A protein expression in the brains of individuals with neurological disorders.
| Neurological Disorder | Brain Region | GluN2A Protein Expression | Reference |
| Schizophrenia | Nucleus Accumbens | No significant change | [7] |
| Schizophrenia | Prefrontal Cortex | Decreased GRIN2A:GRIN2B mRNA ratio | [8] |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are essential for studying the function of GluN2A receptors. This section provides detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Brain Slices
This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons within a relatively intact circuit.
1. Brain Slice Preparation:
-
Anesthetize a mouse (e.g., with isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1 MgCl2, 2 CaCl2) at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature.
2. Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass capillaries and fill with an internal solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 QX-314, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2-7.3 with CsOH.
-
Obtain a gigaohm seal on the membrane of the target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of +40 mV to relieve the Mg2+ block of NMDA receptors.
-
To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), perfuse the slice with aCSF containing antagonists for AMPA/kainate receptors (e.g., 20 µM DNQX) and GABAA receptors (e.g., 100 µM picrotoxin).[9]
-
Evoke EPSCs by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Record and analyze the amplitude, rise time, and decay kinetics of the NMDA EPSCs.
Morris Water Maze for Spatial Learning and Memory Assessment
This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodent models of neurological disorders.[10]
1. Apparatus:
-
A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues (e.g., posters, shapes on the walls).
-
A video tracking system is used to record and analyze the animal's swim path.
2. Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials/day):
-
Place the mouse in the water facing the wall at one of four randomized start locations.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start location and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Open Field Test for Locomotor Activity and Anxiety-like Behavior
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[11]
1. Apparatus:
-
A square or circular arena (e.g., 40x40 cm for mice) with high, opaque walls to prevent escape.
-
The arena is typically placed in a dimly lit, quiet room.
-
A video camera is mounted above the arena to record the animal's movement.
2. Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
Analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Grooming duration: A self-directed behavior that can be influenced by stress.
-
Signaling Pathways Involving GluN2A Receptors
GluN2A-containing NMDA receptors are integral to several critical intracellular signaling cascades that regulate synaptic plasticity and neuronal survival.
GluN2A in Synaptic Plasticity
GluN2A's role in long-term potentiation (LTP), a cellular correlate of learning and memory, is well-established. Upon activation by glutamate and glycine, the influx of Ca2+ through GluN2A-containing NMDA receptors initiates a cascade of events.
A key downstream effector is Calcium/calmodulin-dependent protein kinase II (CaMKII) . Ca2+ influx leads to the activation of CaMKII, which can then phosphorylate various synaptic proteins, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength. The C-terminal tail of GluN2A interacts with scaffolding proteins like Postsynaptic Density-95 (PSD-95) , which helps to anchor the receptor at the synapse and couple it to downstream signaling molecules.[12]
GluN2A in Excitotoxicity and Cell Survival
While essential for normal synaptic function, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal death in various neurological conditions. The role of GluN2A in this process is complex and appears to be location-dependent. Synaptic GluN2A activation is generally considered to promote cell survival pathways, whereas extrasynaptic NMDA receptor activation is more strongly linked to cell death.[13]
One of the key pro-survival pathways activated by synaptic GluN2A is the CREB (cAMP response element-binding protein) signaling cascade. Ca2+ influx through synaptic GluN2A receptors can lead to the activation of kinases that phosphorylate and activate CREB. Activated CREB then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[14]
Drug Development Targeting GluN2A
The distinct roles of GluN2A in different neurological disorders have made it an attractive target for drug development. The goal is to develop subtype-selective modulators that can either enhance or inhibit receptor function depending on the underlying pathology.
Selective Antagonists and Modulators
Several selective antagonists and negative allosteric modulators (NAMs) for GluN2A-containing NMDA receptors have been developed and are valuable research tools.
| Compound | Type | GluN2A IC50 / Ki | GluN2B IC50 / Ki | Selectivity (fold) | Reference |
| NVP-AAM077 | Competitive Antagonist | ~0.04 µM (IC50) | ~0.5 µM (IC50) | ~12.5 | [10] |
| TCN-201 | Negative Allosteric Modulator | ~0.3 µM (IC50) | >30 µM (IC50) | >100 | [15] |
| ST3 | Competitive Antagonist | 52 nM (Ki) | 782 nM (Ki) | 15 | [15][16] |
These compounds are being investigated for their therapeutic potential in conditions associated with GluN2A GoF mutations, such as certain forms of epilepsy. Conversely, positive allosteric modulators (PAMs) that enhance GluN2A function could be beneficial for disorders linked to LoF mutations, like schizophrenia.
Conclusion
The GluN2A subunit of the NMDA receptor is a critical player in synaptic function and neuronal health. A growing body of evidence demonstrates that dysfunction of GluN2A-containing receptors is a key contributor to the pathophysiology of several major neurological disorders. The characterization of GRIN2A mutations and their functional consequences, coupled with the development of sophisticated experimental models and subtype-selective pharmacological tools, is paving the way for a deeper understanding of these conditions. This knowledge is crucial for the development of novel and targeted therapeutic strategies aimed at restoring normal GluN2A function and alleviating the debilitating symptoms of these disorders. The continued investigation into the intricate signaling pathways and regulatory mechanisms governing GluN2A will undoubtedly unlock new avenues for precision medicine in neurology and psychiatry.
References
- 1. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 2. A de novo loss-of-function GRIN2A mutation associated with childhood focal epilepsy and acquired epileptic aphasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Investigation of a GRIN2A Variant Associated with Rolandic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common synaptic phenotypes arising from diverse mutations in the human NMDA receptor subunit GluN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. jneurosci.org [jneurosci.org]
- 7. A postmortem analysis of NMDA ionotropic and group 1 metabotropic glutamate receptors in the nucleus accumbens in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRIN2A and Schizophrenia: Scientific Evidence and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
- 10. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of GluN2A and GluN2B gain-of-function epilepsy mutations on synaptic currents mediated by diheteromeric and triheteromeric NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Epilepsy-Associated GRIN2A Rare Variant Disrupts CaMKIIα Phosphorylation of GluN2A and NMDA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
MPX-007: A Deep Dive into its Effects on Excitatory Postsynaptic Potentials
For Immediate Release
A Comprehensive Technical Guide for Neuroscience Researchers and Drug Development Professionals
This whitepaper provides a detailed examination of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Herein, we present a comprehensive overview of its pharmacological activity, with a specific focus on its impact on excitatory postsynaptic potentials (EPSPs). This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows to support ongoing research and development efforts in the field of neuroscience.
Core Pharmacological Data of this compound
This compound is a pyrazine-containing compound that demonstrates high potency and selectivity for NMDA receptors that include the GluN2A subunit.[1] This subunit is the most prevalent in the adult mammalian central nervous system, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.[1][2] this compound, along with its analog MPX-004, offers a significant improvement over earlier GluN2A-selective NAMs, such as TCN-201, by providing enhanced potency and more favorable physicochemical properties.[3][4]
Quantitative Analysis of this compound's In Vitro Efficacy and Selectivity
The inhibitory activity of this compound has been characterized in various recombinant and native systems. The following tables summarize the key quantitative findings from these studies.
| Compound | Assay System | Target Subunit | IC50 | Reference |
| This compound | HEK Cells (Ca2+ Influx Assay) | GluN2A | 27 nM | [5][6] |
| MPX-004 | HEK Cells (Ca2+ Influx Assay) | GluN2A | 79 nM | [5][6] |
| TCN-201 | HEK Cells (Ca2+ Influx Assay) | GluN2A | Incomplete Inhibition | [5] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 nM | [5][6] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 nM | [5][6] |
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |
| This compound | >70-fold | Weak inhibition at 10 µM (~30%) | >10 µM | >10 µM | [3][5] |
| MPX-004 | >150-fold | >30 µM (weakly inhibited up to 8% at 10 µM) | >30 µM | >30 µM | [5][6] |
Effects on Native Receptor Systems
While a specific percentage of EPSP inhibition by this compound is not explicitly detailed in the primary literature, maximal concentrations of both this compound and its analog, MPX-004, were found to inhibit approximately 30% of the whole-cell NMDA receptor-mediated current in cultured rat pyramidal neurons.[2][5][6] For comparison, MPX-004 was shown to inhibit about 60% of the total NMDA receptor-mediated EPSP in rat hippocampal slices.[2][5][6]
Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[3][7] Its mechanism is thought to be similar to that of TCN-201, binding at the interface of the GluN1 and GluN2A ligand-binding domains.[1][8] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), which in turn inhibits the activation of the receptor.[5][8] A significant advantage of this compound is its ability to maintain potent inhibition of GluN2A activity even in the presence of high physiological concentrations of glycine.[8]
This compound's allosteric modulation of the NMDA receptor.
Experimental Protocols
The characterization of this compound's effects on NMDA receptors involved several key experimental methodologies.
HEK Cell-Based Calcium Influx Assay
This assay was utilized to determine the IC50 values of this compound against various GluN2 subunits in a controlled cellular environment.[1][3]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express the human GluN1 subunit along with one of the GluN2 subunits (GluN2A, GluN2B, or GluN2D).[3]
-
Assay Preparation: The transfected cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 or Fluo-8.[3][9]
-
Compound Application: this compound was introduced to the cell plates at a range of concentrations.[3]
-
Receptor Stimulation: The NMDA receptors were activated by stimulating the cells with a combination of glutamate and glycine (e.g., 3 µM each).[3][5]
-
Data Acquisition: Changes in intracellular calcium levels were quantified by measuring the changes in fluorescence intensity with a fluorescence plate reader.[1][3]
-
Data Analysis: To determine the IC50 values, the concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation.[3][5]
Workflow for the HEK cell calcium influx assay.
Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology
This electrophysiological technique was employed to confirm the potency and selectivity of this compound on NMDA receptor-mediated currents.
-
Oocyte Preparation and Injection: Oocytes were harvested from Xenopus laevis and microinjected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Electrophysiological Recording: Following an incubation period to allow for receptor expression, the oocytes were voltage-clamped at a holding potential (e.g., -70 mV).[1]
-
Compound and Agonist Application: The oocytes were perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]
-
Data Analysis: The inhibition of the agonist-induced current by this compound was measured and used to determine the IC50 values.[5]
Whole-Cell Patch-Clamp Electrophysiology in Primary Neurons
To assess the effects of this compound on native receptors, whole-cell patch-clamp recordings were performed on cultured rat pyramidal neurons.
-
Primary Neuron Culture: Pyramidal neurons were isolated from rats and cultured.[5]
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings were established to measure NMDA receptor-mediated currents.
-
Compound Application: Maximal concentrations of this compound were applied to the cultured neurons.
-
Data Analysis: The percentage of inhibition of the NMDA receptor-mediated whole-cell current was quantified.[5]
This technical guide provides a foundational understanding of this compound's interaction with GluN2A-containing NMDA receptors and its subsequent effects on excitatory neurotransmission. The provided data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.plos.org [journals.plos.org]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
MPX-007: A Technical Guide to its Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical applications of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.
Core Pharmacological Profile
This compound is a pyrazine-containing compound that offers significant improvements in potency, solubility, and physicochemical properties over earlier GluN2A-selective NAMs like TCN-201.[1][4] It demonstrates high selectivity for GluN2A-containing NMDA receptors over receptors containing GluN2B, GluN2C, or GluN2D subunits.[1][2][3][4][5]
Quantitative Pharmacology
The potency and selectivity of this compound have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay System | Target | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[1][2][3][4][6] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC50 | 143 ± 10 nM[1][5] |
Table 2: In Vitro Selectivity of this compound
| Assay System | Receptor Subtype | Parameter | Value |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30%[1][4] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | No significant inhibition[1][4] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | No significant inhibition[1][4] |
| HEK Cell Ca2+ Influx Assay | GluN2B, GluN2D | % Inhibition | No inhibitory effect at concentrations that completely inhibited GluN2A[2][3][4][5] |
Table 3: Physicochemical and ADME Properties
| Property | Value |
| Aqueous Solubility (pH 7.4) | 120 µM[7] |
| P-glycoprotein (P-gp) Efflux Ratio | 5.4[6] |
Mechanism of Action
This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors.[1][7] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][7][8] The binding of this compound is believed to displace Valine 783 (V783) on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit.[1] This conformational change destabilizes the agonist-bound state of the LBD heterodimer and reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][7][8] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[7]
Preclinical In Vitro Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
HEK Cell Calcium Influx Assay
This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[7]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media.
-
Cells are stably or transiently transfected with plasmids encoding the human GluN1 subunit and a specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D).[7]
2. Assay Preparation:
-
Transfected cells are seeded into 384-well plates.[7]
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7][9]
3. Compound Application:
-
A range of concentrations of this compound is prepared in an appropriate assay buffer.
-
The compound solutions are added to the cell plates and incubated for a specific period.[7]
4. Receptor Stimulation and Data Acquisition:
-
NMDA receptor activation is initiated by adding a mixture of glutamate and glycine (e.g., 3 µM each).[3][7]
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[7]
5. Data Analysis:
-
The concentration-response data for the inhibition of the calcium signal are plotted.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation (Hill equation).[7]
Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology
This electrophysiological assay provides a detailed characterization of the inhibitory effects of this compound on NMDA receptor currents.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from Xenopus laevis frogs.
-
Oocytes are defolliculated and injected with complementary RNA (cRNA) encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Injected oocytes are incubated for several days to allow for receptor expression.[1]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
The oocyte is impaled with two microelectrodes for voltage clamping, typically at a holding potential of -70 mV.[1]
3. Compound and Agonist Application:
-
The oocyte is perfused with varying concentrations of this compound for a set duration.[1][5]
-
NMDA receptor-mediated inward currents are elicited by the co-application of glutamate and glycine.[1]
4. Data Acquisition and Analysis:
-
The peak current amplitude in the presence of different concentrations of this compound is measured and compared to the control current in the absence of the compound.
-
Concentration-response curves are generated to determine the IC50 value for current inhibition.[5]
In Vivo and Ex Vivo Applications and Limitations
While this compound is a potent and selective tool for in vitro studies, its application in in vivo models requiring systemic administration is limited.[3][4][5] Preliminary studies have shown that this compound has a low brain-to-plasma ratio after subcutaneous administration, likely due to being a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier.[4][6] Therefore, for central nervous system (CNS) target engagement, direct brain infusion (e.g., intracerebroventricularly) is the recommended route of administration.[3][4][5][6]
Ex vivo studies using brain slice preparations from rodents have been employed to assess the effects of this compound and its analogs on native NMDA receptors. For instance, its analog MPX-004 has been shown to inhibit a significant portion of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices.[2][3][5] Furthermore, the selectivity of these compounds for GluN2A was confirmed in cortical slices from GRIN2A knockout mice, where MPX-004 had no inhibitory effect on NMDA receptor-mediated synaptic currents.[2][3][5] Given its greater solubility and potency, this compound presents an alternative for such studies, particularly when minor inhibition of GluN2B is less of a concern.[3][4][5]
Downstream Signaling Pathways
Activation of GluN2A-containing NMDA receptors is coupled to various intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. By inhibiting these receptors, this compound can be used to probe the role of GluN2A in these pathways. One of the prominent downstream pathways involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[8]
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of GluN2A-containing NMDA receptors. Its high potency and selectivity in in vitro systems make it superior to earlier compounds for dissecting the specific roles of the GluN2A subunit in neuronal function and disease. While its utility in systemic in vivo studies is limited by poor brain penetration, it remains an excellent reagent for in vitro assays, ex vivo brain slice electrophysiology, and direct-to-brain administration models. This guide provides researchers with the essential technical information to effectively utilize this compound in their preclinical research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
The Relevance of MPX-007 in Animal Models of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. The glutamate (B1630785) hypothesis of schizophrenia posits that dysfunction of the N-methyl-D-aspartate (NMDA) receptor system contributes to the pathophysiology of the disease.[1] MPX-007 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[2][3][4][5][6] Given the implication of GluN2A subunit dysfunction in schizophrenia, this compound represents a valuable pharmacological tool to probe the therapeutic potential of targeting this specific receptor subtype in animal models of the disorder.[2][3][5][6][7]
This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in preclinical schizophrenia research. It includes a summary of its quantitative pharmacology, detailed experimental protocols for relevant animal models, and visualizations of key pathways and workflows.
Quantitative Pharmacology of this compound
This compound has been characterized as a potent and selective antagonist of GluN2A-containing NMDA receptors. The following tables summarize its in vitro pharmacological profile.
Table 1: In Vitro Potency of this compound at GluN2A-Containing NMDA Receptors
| Assay System | Cell Type | Agonists | Parameter | Value (nM) |
| Ca2+ Influx Assay | HEK Cells | Glutamate and Glycine (3 µM each) | IC50 | 27 |
| Electrophysiology | Xenopus Oocytes | Glutamate and Glycine | IC50 | 143 ± 10 |
Data sourced from multiple studies.[2][3][5][6][7][8]
Table 2: In Vitro Selectivity of this compound at Different NMDA Receptor Subtypes
| Receptor Subtype | Assay System | Parameter | Result |
| GluN1/GluN2B | Xenopus Oocytes | % Inhibition at 10 µM | ~30% |
| GluN1/GluN2C | Xenopus Oocytes | % Inhibition at 10 µM | No significant inhibition |
| GluN1/GluN2D | Xenopus Oocytes | % Inhibition at 10 µM | No significant inhibition |
Data indicates that this compound is significantly more potent at GluN2A-containing receptors compared to other subtypes.[2][3][8]
Mechanism of Action
This compound acts as a negative allosteric modulator of the NMDA receptor. Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains. This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation. A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.
Figure 1: Proposed mechanism of action of this compound.
Relevance in Schizophrenia Animal Models
While direct in vivo studies using this compound in animal models of schizophrenia have not been extensively published, the critical role of the GluN2A subunit in the pathophysiology of the disorder makes it a compelling target.
-
NMDA Receptor Hypofunction Hypothesis: The administration of non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms in healthy individuals and exacerbate them in patients with schizophrenia.[1] This has led to the "NMDA receptor hypofunction" hypothesis of schizophrenia.
-
GluN2A's Role: Genetic and physiological evidence implicates GluN2A-containing receptors in susceptibility to schizophrenia.[2][3][5][6][7] Studies using other selective GluN2A antagonists have shown effects on neurotransmitter systems, like glutamate and serotonin, that are relevant to schizophrenia.
Therefore, this compound can be used to investigate the specific contribution of GluN2A subunit dysfunction to schizophrenia-like behaviors in various animal models.
Experimental Protocols for In Vivo Studies
A significant consideration for in vivo studies with this compound is its susceptibility to the P-glycoprotein efflux pump at the blood-brain barrier, which results in low brain exposure following systemic administration. Consequently, for chronic studies targeting the central nervous system, direct intracerebroventricular (ICV) infusion is the recommended route of administration.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This model is widely used to assess potential antipsychotic activity by measuring the reversal of PCP-induced hyperactivity.
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation:
-
PCP hydrochloride is dissolved in sterile saline.
-
This compound is prepared for the appropriate route of administration (e.g., dissolved in a suitable vehicle for ICV infusion).
-
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before PCP administration.
-
Inject mice with PCP (e.g., 3-10 mg/kg, intraperitoneally) or saline.
-
Immediately place individual mice into an open-field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Compare the locomotor activity of mice treated with this compound and PCP to the group treated with vehicle and PCP. A significant reduction in hyperactivity suggests a potential antipsychotic-like effect.
Figure 2: Workflow for PCP-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
-
Apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB) presented 30-120 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of this compound to reverse a pharmacologically induced (e.g., by MK-801) deficit in PPI would be the primary outcome.
Figure 3: Logical relationship in the PPI test.
MK-801-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The model uses the NMDA receptor antagonist MK-801 to induce these deficits.
-
Apparatus: An open-field arena and a set of different objects.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on consecutive days.
-
Acquisition Phase:
-
Administer this compound or vehicle.
-
After a set time, administer MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) or saline.
-
Place the animal in the arena with two identical objects and allow exploration for a set period (e.g., 3-5 minutes).
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
-
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. A reversal of the MK-801-induced deficit in this index by this compound would indicate a pro-cognitive effect.
Conclusion
This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. While direct preclinical evidence in animal models of schizophrenia is emerging, its pharmacological profile and the strong implication of the GluN2A subunit in the pathophysiology of the disorder make it an invaluable tool for research. The experimental protocols outlined in this guide provide a framework for investigating the therapeutic potential of this compound and for further elucidating the role of GluN2A in schizophrenia-related behaviors. Careful consideration of the route of administration is paramount for the successful design and interpretation of in vivo studies with this compound.
References
- 1. acnp.org [acnp.org]
- 2. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 3. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. ja.brc.riken.jp [ja.brc.riken.jp]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autism Spectrum Disorders with MPX-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted or repetitive behaviors.[1] The underlying neurobiology of ASD is multifaceted, with growing evidence pointing to dysregulation in synaptic function and plasticity.[2][3] One of the key systems implicated in these processes is the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors.[4][5] Genetic studies have linked variations in genes encoding NMDA receptor subunits, such as GRIN2A, to an increased susceptibility to ASD and other neurodevelopmental disorders.[4][5][6]
This technical guide provides a comprehensive overview of MPX-007, a potent and highly selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[7] We will delve into its pharmacological profile, the experimental methodologies for its characterization, and its potential as a pharmacological tool to investigate and potentially modulate the synaptic deficits associated with ASD.
Pharmacological Profile of this compound
This compound is a pyrazine-containing compound that demonstrates superior potency and selectivity for GluN2A-containing NMDA receptors compared to earlier compounds like TCN-201.[6][7] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218).[5] This binding allosterically reduces the receptor's affinity for its co-agonist, glycine, thereby inhibiting receptor activation.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Potency of this compound at GluN2A-Containing NMDA Receptors
| Assay System | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | IC50 | 27 nM[7] |
| Xenopus Oocyte Electrophysiology (human) | IC50 | 143 ± 10 nM[8] |
Table 2: Selectivity of this compound for NMDA Receptor Subunits
| Receptor Subtype | Parameter | Value | Notes |
| GluN1/GluN2B | % Inhibition at 10 µM | ~30%[6][8] | Weak, concentration-dependent inhibition observed at higher concentrations.[6] |
| GluN1/GluN2C | % Inhibition at 10 µM | Ineffective[6] | |
| GluN1/GluN2D | % Inhibition at 10 µM | No inhibitory effect[6][7] |
Table 3: Physicochemical and ADME Properties of this compound and Comparator Compounds
| Compound | Aqueous Solubility (pH 7.4) |
| This compound | 120 µM[4] |
| MPX-004 | >150 µM[4] |
| TCN-201 | <1 µM[4] |
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on its allosteric modulation of the GluN1/GluN2A receptor complex.[8] By binding at the interface of the GluN1 and GluN2A ligand-binding domains, it is proposed to induce a conformational change that reduces the affinity for glycine at the GluN1 subunit.[5][8] This, in turn, decreases the probability of channel opening and subsequent calcium influx, a critical step in downstream signaling cascades.
Activation of GluN2A-containing NMDA receptors is linked to several key signaling pathways involved in synaptic plasticity, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.[5] By selectively inhibiting GluN2A, this compound provides a tool to dissect the specific contributions of this subunit to these pathways in both physiological and pathological states.
Mechanism of action of this compound on the GluN1/GluN2A receptor.
Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies.
HEK Cell Calcium Influx Assay
This assay is used to determine the potency (IC50) of compounds that modulate NMDA receptor activity.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[4][7]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[4]
-
Compound Application: A range of concentrations of this compound is added to the cell plates.[4][6]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[4][6]
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[4]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[4][6]
References
- 1. Major autism study uncovers biologically distinct subtypes, paving the way for precision diagnosis and care [princeton.edu]
- 2. Synaptic Plasticity in Mouse Models of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Plasticity in Mouse Models of Autism Spectrum Disorders [kjpp.net]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational animal models of autism and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
MPX-007: A Technical Guide for Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] The significant association between mutations in the GRIN2A gene, which encodes the GluN2A subunit, and various childhood epilepsy and aphasia syndromes underscores the therapeutic potential of targeting this specific NMDA receptor subtype.[1][3] this compound and its analog, MPX-004, represent a significant advancement over earlier GluN2A-selective NAMs, offering improved potency and physicochemical properties.[1][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization, to aid researchers in its application for preclinical epilepsy research.
Note: To date, published literature does not include studies of this compound in preclinical in vivo models of epilepsy. Its characterization has been primarily in in vitro systems. Preliminary studies have indicated that this compound has low brain-to-plasma ratios following subcutaneous administration, suggesting it may be best suited for in vitro studies or direct intracerebral administration.[2]
Quantitative Pharmacology of this compound
The following tables summarize the key quantitative data on the potency and selectivity of this compound from in vitro studies.
Table 1: In Vitro Potency of this compound at NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value (nM) |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27[1] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10[2] |
Table 2: In Vitro Selectivity of this compound against other NMDA Receptor Subtypes
| Assay System | Receptor Subtype | Concentration | % Inhibition | Estimated Selectivity (Fold vs. GluN2A) |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2B | Up to 10 µM | No effect | >70[1] |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2D | Up to 10 µM | No effect | >70[1] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | 10 µM | ~30% | >70[1][2] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | 10 µM | No effect | >70[1] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | 10 µM | No effect | >70[1] |
Table 3: Activity of this compound in Native Neuronal Preparations
| Preparation | Effect Measured | Concentration | % Inhibition |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell NMDA receptor-mediated current | 10 µM | ~30%[1][2] |
Mechanism of Action
This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[4] Its proposed mechanism of action is similar to its structural analogs, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains. This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is used to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[1]
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) cells are cultured in standard growth medium.
-
Cells are stably or transiently transfected with plasmids encoding human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, or GluN2D).
-
-
Assay Preparation:
-
Transfected cells are plated into 384-well microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Application:
-
This compound is serially diluted to a range of concentrations and added to the cell plates.
-
-
Receptor Stimulation:
-
Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.
-
-
Data Acquisition:
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
The concentration-response curves for the inhibition of the calcium response are generated.
-
The curves are fitted to the Hill equation to determine the IC50 values.
-
Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method provides a detailed electrophysiological characterization of the compound's effect on specific NMDA receptor subtypes.[2]
-
Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis.
-
Oocytes are injected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).
-
Injected oocytes are incubated to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution.
-
Two electrodes are inserted into the oocyte, and the membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Compound and Agonist Application:
-
Oocytes are perfused with varying concentrations of this compound.
-
This is followed by the co-application of glutamate and glycine to elicit inward currents mediated by the expressed NMDA receptors.
-
-
Data Acquisition and Analysis:
-
The resulting currents are recorded and measured.
-
Inhibition curves are generated by plotting the current amplitude as a function of this compound concentration.
-
IC50 values are calculated from these curves.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the in vitro investigation of GluN2A-containing NMDA receptors. Its high potency and selectivity make it suitable for dissecting the physiological and pathological roles of this specific receptor subtype. Given the strong genetic evidence linking GluN2A to epilepsy, this compound holds promise for preclinical epilepsy research. However, its utility in in vivo models of epilepsy may be limited by its pharmacokinetic properties. Future research should focus on developing brain-penetrant analogs of this compound to enable the exploration of its anti-seizure and anti-epileptogenic potential in animal models. Such studies will be crucial in validating the therapeutic hypothesis of selective GluN2A antagonism for the treatment of epilepsy.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of MPX-007 for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the physicochemical properties and pharmacological profile of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
This compound, a pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, offering improved potency, solubility, and other physicochemical characteristics.[1][2] Its high selectivity for the GluN2A subunit makes it an invaluable tool for dissecting the physiological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[1][3]
Core Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its properties and activity across various experimental systems.
| Property | Value | Reference |
| Molecular Formula | C18H17F2N5O3S2 | [4] |
| Molecular Weight | 453.48 g/mol | [4] |
| Aqueous Solubility (pH 7.4) | 120 µM | [5] |
Table 1: General Physicochemical Properties of this compound.
| Assay System | Receptor Subtype | Parameter | Value | Reference |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM | [1][6] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM | [1] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30% | [1] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | No significant inhibition | [1][7] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | No significant inhibition | [1][7] |
Table 2: In Vitro Potency and Selectivity of this compound at Recombinant NMDA Receptors.
Mechanism of Action
This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[1][8] Its mechanism of action is believed to be similar to that of TCN-201, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][2] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5]
Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][9]
Caption: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[5]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard media.[1] They are then transiently or stably transfected with plasmids encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[1][5]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[5]
-
Compound Application: Varying concentrations of this compound are pre-incubated with the cells.[1]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][5]
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[1][5]
-
Data Analysis: The resulting data is normalized to control responses.[1] The concentration-response curves for the inhibition of the calcium response are fitted to a four-parameter logistic equation or the Hill equation to determine the IC50 value.[1][5]
Caption: Workflow for the HEK cell calcium influx assay.
Xenopus Oocyte Electrophysiology Assay
This electrophysiological method provides a direct measure of ion channel function and is used to confirm the potency and selectivity of this compound.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Incubation: The oocytes are incubated to allow for the expression of the NMDA receptors on the cell surface.[1]
-
Electrophysiological Recording: A two-electrode voltage clamp is used to hold the oocyte at a specific membrane potential (e.g., -70 mV).[1]
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]
-
Data Acquisition and Analysis: The resulting inward currents are recorded. The percentage of inhibition at various this compound concentrations is calculated, and the data is used to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacology of MPX-007
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a novel pyrazine-containing compound that acts as a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] The GluN2A subunit is the most prevalent GluN2 subunit in the adult mammalian central nervous system and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[1][2] As a highly selective pharmacological tool, this compound is instrumental in dissecting the physiological roles of GluN2A-containing receptors and exploring their therapeutic potential.[2][3] This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Pharmacological Data
This compound was developed as a more potent and "drug-like" successor to earlier GluN2A-selective NAMs, such as TCN-201.[4] It exhibits improved physicochemical properties, including enhanced aqueous solubility, making it a more versatile tool for a broader range of experimental applications.[4][5]
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound and Comparators at GluN2A-Containing NMDA Receptors
| Compound | Assay System | Target | IC50 | Reference |
| This compound | HEK Cells (Ca2+ Influx) | GluN2A | 27 nM | [3][6] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 nM | [3][7] |
| MPX-004 | HEK Cells (Ca2+ Influx) | GluN2A | 79 nM | [3][6] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 nM | [3][7] |
| TCN-201 | HEK Cells (Ca2+ Influx) | GluN2A | Incomplete Inhibition | [5] |
Table 2: Selectivity of this compound at Recombinant NMDA Receptor Subtypes
| Compound | Receptor Subtype | Parameter | Value | Reference |
| This compound | GluN1/GluN2B | % Inhibition at 10 µM | ~30% | [3][7] |
| This compound | GluN1/GluN2C | % Inhibition at 10 µM | Ineffective | [3][7] |
| This compound | GluN1/GluN2D | % Inhibition at 10 µM | Ineffective | [3][7] |
| This compound | Fold Selectivity (vs. GluN2A) | Estimated >70-fold | [3][7] |
Table 3: Activity of this compound in Native Systems
| Preparation | Effect | Result | Reference |
| Rat Pyramidal Neurons (Primary Culture) | Inhibition of whole-cell NMDA receptor-mediated current | ~30% | [3][7] |
Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[5] Its proposed binding site, similar to that of TCN-201, is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][5] This allosteric binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit.[1] This destabilizes the agonist-bound conformation of the ligand-binding domain heterodimer.[1] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[5]
Caption: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and effects on native receptors.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay was employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[5]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[5]
-
Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]
-
Compound Application: this compound was added at a range of concentrations to the cell plates.[5]
-
Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[5][7]
-
Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[5]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[5][8]
Caption: Workflow for the HEK cell calcium influx assay.
Xenopus Oocyte Electrophysiology
This assay confirmed the potency and selectivity of this compound using electrophysiological recordings.[2]
-
Oocyte Preparation and Injection: Oocytes were harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Electrophysiological Recording: After incubation to allow for receptor expression, oocytes were voltage-clamped at a holding potential (e.g., -70 mV).[1]
-
Compound Application and Agonist Stimulation: Oocytes were perfused with varying concentrations of this compound followed by co-application with glutamate and glycine to elicit inward currents.[1]
-
Data Analysis: Inhibition curves were generated from the recorded currents to determine IC50 values.[7]
Whole-Cell Patch Clamp in Primary Neuronal Cultures
This method was used to assess the effect of this compound on native NMDA receptors.
-
Cell Preparation: Cortical neurons from rats were maintained in primary culture for 13-15 days.[6]
-
Electrophysiological Recording: Whole-cell manual patch clamp was used to record currents evoked by NMDA (100 µM) and glycine (10 µM) applied for 4 seconds from a holding potential of -70 mV.[6]
-
Data Analysis: Inhibition of NMDA-activated currents was quantified during exposure to this compound (10 µM).[6]
Downstream Signaling
Activation of GluN2A-containing NMDA receptors is linked to several downstream signaling cascades crucial for neuronal function. One prominent pathway involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[4] By inhibiting GluN2A-containing NMDA receptors, this compound can be expected to modulate these downstream pathways.
Caption: Potential downstream signaling effects of this compound.
Conclusion
This compound is a highly valuable pharmacological tool for the study of GluN2A-containing NMDA receptors. Its high potency, selectivity, and favorable physicochemical properties make it superior to earlier compounds for a wide range of in vitro and in vivo applications. The detailed pharmacological profile and experimental methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of GluN2A in the central nervous system and its potential as a therapeutic target. Further studies are ongoing to fully elucidate the molecular mechanisms of inhibition by this compound and its effects on native receptor subtypes.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
MPX-007: A Technical Guide to its Role as a Selective Modulator of Learning and Memory Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and highly selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] NMDA receptors are critical components of the central nervous system, acting as a "master switch for learning and memory" by regulating synaptic plasticity.[2][3] The specific composition of NMDA receptor subunits (GluN1 and various GluN2 subtypes) dictates their physiological properties and role in neural circuits.[2] this compound, by selectively inhibiting GluN2A-containing receptors, provides a precision pharmacological tool for dissecting the specific contributions of this subunit to synaptic function and its implications in various neurological and psychiatric conditions.[1][4]
This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Selective Inhibition of GluN2A-Containing NMDA Receptors
This compound exerts its effect through negative allosteric modulation. It binds to a site on the NMDA receptor at the interface of the GluN1 and GluN2A subunits, which is distinct from the binding sites for the agonists glutamate (B1630785) and glycine.[1] This binding event does not prevent agonists from attaching to the receptor but instead reduces the probability of the ion channel opening in response to agonist binding.[1] This selective inhibition allows researchers to isolate and study the specific physiological roles of GluN2A-containing NMDA receptors in contrast to other NMDA receptor subtypes, such as those containing GluN2B, GluN2C, or GluN2D subunits.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Foundational Studies on GluN2A Subunit Function Using MPX-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the function of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, utilizing the selective negative allosteric modulator (NAM), MPX-007. This document outlines the core pharmacological data, detailed experimental methodologies, and the molecular mechanism of action of this compound, offering a comprehensive resource for neuroscience research and drug development.
Introduction to GluN2A and the Significance of this compound
N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory in the central nervous system (CNS).[1][2] These receptors are heterotetramers typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D).[1][2] The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian brain and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[3][4][5]
The development of selective pharmacological tools is critical for dissecting the physiological roles of GluN2A-containing NMDARs and exploring their therapeutic potential.[3][6] this compound, a pyrazine-containing compound, has emerged as a potent and selective antagonist of the GluN2A subunit.[6][7] It represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and physicochemical properties.[3][8]
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data from foundational studies.
Table 1: In Vitro Potency of this compound and Comparators on GluN2A-Containing NMDA Receptors
| Compound | Assay System | Target | IC50 | Reference |
| This compound | HEK Cells (Ca2+ Influx) | GluN2A | 27 nM | [4][5][6][7] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 nM | [4][7] |
| MPX-004 | HEK Cells (Ca2+ Influx) | GluN2A | 79 nM | [4][5][6][7] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 nM | [4][7] |
| TCN-201 | HEK Cells (Ca2+ Influx) | GluN2A | Incomplete Inhibition (~40%) | [4][8] |
| TCN-201 | Xenopus Oocytes (Electrophysiology) | GluN2A | ~109-320 nM | [8] |
Table 2: Selectivity of this compound for GluN2A over other NMDA Receptor Subunits
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |
| This compound | >70-fold | Weak inhibition at 10 µM (~30%) | Weak inhibition at 10 µM | >10 µM | [4][7][8][9] |
| MPX-004 | >150-fold | >30 µM | >30 µM | >30 µM | [4][7] |
Table 3: Activity of this compound in Native Systems
| Preparation | Effect | Reference |
| Rat Pyramidal Neurons (Primary Culture) | Inhibited ~30% of the whole-cell current | [4][5][6] |
| Rat Hippocampal Slices | MPX-004 (analog) inhibited ~60% of the total NMDA receptor-mediated EPSP | [4][5][6] |
| Cortical Slices from GRIN2A Knockout Mice | MPX-004 (analog) had no inhibitory effect on NMDA receptor-mediated synaptic currents | [4][5][6] |
Mechanism of Action of this compound
This compound functions as a negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[7][8] Its mechanism of action is believed to be similar to that of TCN-201, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[3][7][8] This allosteric binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[7][8]
Structural studies have provided a more detailed understanding of this mechanism. The binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[3][10] This displacement creates a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which in turn destabilizes the agonist-bound conformation of the LBD heterodimer and favors the apo-state (unbound state) of the GluN1 LBD.[3][10] The greater efficacy of this compound at high glycine concentrations, compared to other similar compounds, may be attributed to a more significant displacement of GluN2A V783.[3][10]
Mechanism of this compound Action on GluN1/GluN2A Receptors.
Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies to determine its potency, selectivity, and mechanism of action.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.[7]
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[7]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[7]
-
Compound Application: this compound is added to the cell plates at a range of concentrations.[7]
-
Receptor Stimulation: The NMDA receptors are activated by stimulating the cells with a mixture of glutamate and glycine (e.g., 3 µM each).[4][7]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity.
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the receptor's response.[4]
Workflow for the HEK Cell Calcium Influx Assay.
Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology
This electrophysiological technique is used to confirm the potency and selectivity of this compound by directly measuring the ion channel activity of expressed NMDA receptors.[4][6]
Protocol:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[3]
-
Receptor Expression: The injected oocytes are incubated to allow for the expression of the NMDA receptor subunits on the cell membrane.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and voltage-clamped at a holding potential (e.g., -70 mV) using two electrodes.[3]
-
Compound Application and Agonist Stimulation: The oocytes are perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents through the NMDA receptors.[3]
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the inhibitory effect of this compound on receptor function and to calculate the IC50 value.
Experimental Workflow for Xenopus Oocyte Electrophysiology.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its improved pharmacological and physicochemical properties make it an invaluable tool for elucidating the complex roles of the GluN2A subunit in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and therapeutically target the GluN2A subunit.
References
- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
exploring the therapeutic potential of GluN2A antagonists like MPX-007
An In-Depth Technical Guide to the Therapeutic Potential of GluN2A Antagonists For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory. The receptor's function is intricately modulated by its subunit composition, with the GluN2A subunit being of particular interest for therapeutic intervention. Genetic and physiological evidence implicates GluN2A-containing NMDA receptors in a range of neuropsychiatric and neurodevelopmental disorders, including epilepsy, schizophrenia, and autism spectrum disorders.[1] Consequently, the development of selective antagonists for the GluN2A subunit represents a promising strategy for novel CNS therapeutics. This technical guide provides a comprehensive overview of the therapeutic potential of GluN2A antagonists, with a specific focus on the pharmacological tool compound MPX-007. It details the mechanism of action, summarizes key preclinical data, outlines essential experimental protocols for evaluation, and visualizes the core signaling pathways.
Introduction: The Rationale for Targeting GluN2A
NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2][3] The specific GluN2 subunit co-assembled in the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.[2] The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian CNS.[1]
Dysfunction of GluN2A-containing receptors has been linked to various CNS pathologies. For instance, gain-of-function mutations in the GRIN2A gene are associated with childhood epilepsy and developmental disorders.[1][4] Furthermore, altered GluN2A signaling is implicated in synaptic plasticity deficits observed in models of Fragile X syndrome and Alzheimer's disease.[5][6] Unlike non-selective NMDA receptor antagonists, which can cause significant psychotomimetic side effects, selective GluN2A antagonists offer the potential for a more targeted therapeutic intervention with an improved safety profile.[7]
This compound, a novel pyrazine-containing compound, has emerged as a potent and selective pharmacological tool for probing GluN2A function.[1][4] It represents a significant improvement over earlier compounds like TCN-201, offering greater potency and more favorable physicochemical properties.[4][8]
Core Pharmacology of this compound
Mechanism of Action
This compound functions as a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[2][8][9] Its mechanism of action is analogous to the related compound TCN-201.[9][10] Key features of its mechanism include:
-
Binding Site: this compound binds to an allosteric site at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][9][10]
-
Allosteric Modulation: This binding event does not directly block the ion channel pore or the glutamate (B1630785) binding site. Instead, it allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218).[2][10]
-
Inhibition of Activation: By decreasing glycine potency, this compound inhibits overall receptor activation, thereby reducing calcium (Ca²⁺) influx.[2][10] A significant advantage of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[8]
Figure 1: Mechanism of Action for this compound as a Negative Allosteric Modulator.
Quantitative In Vitro Pharmacology
The potency and selectivity of this compound have been characterized in various heterologous expression systems. The data clearly demonstrate its high potency for GluN2A and significant selectivity over other GluN2 subunits.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay System | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | 27 | [1][4] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | [4] |
| MPX-004 | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | 79 | [1][4] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [7] |
| TCN-201 | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | Incomplete Inhibition |[8] |
Table 2: Subunit Selectivity of this compound | Compound | Assay System | Selectivity (vs. GluN2A) | Reference | | :--- | :--- | :--- | :--- | | | | GluN2B | GluN2C | GluN2D | | | This compound | Xenopus Oocytes | >70-fold (weak inhibition, ~30% at 10 µM) | >10 µM | >10 µM |[4][7] | | MPX-004 | Xenopus Oocytes | >150-fold (>30 µM) | >30 µM | >30 µM |[4] |
Physicochemical and ADME Properties
This compound was developed to overcome the liabilities of earlier compounds like TCN-201, such as poor solubility.[7] The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties.
Table 3: Physicochemical and In Vitro ADME Properties
| Property | TCN-201 | MPX-004 | This compound |
|---|---|---|---|
| Aqueous Solubility (pH 7.4) | <1 µM | 3 µM | 10 µM |
| Caco-2 Permeability (Papp A-B) | 0.2 x 10⁻⁶ cm/s | 0.2 x 10⁻⁶ cm/s | 0.2 x 10⁻⁶ cm/s |
| MDCK-MDR1 Efflux Ratio | 35 | 1.1 | 1.0 |
| Human Liver Microsome Stability (% remaining at 60 min) | 99% | 98% | 99% |
Data sourced from Volkmann et al. (2016), PLOS ONE.
Key Experimental Protocols
The characterization of GluN2A antagonists relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.
In Vitro Potency and Selectivity Assays
This high-throughput assay is used to determine the IC₅₀ values of compounds against specific GluN2 subunits expressed in a controlled cellular environment.[8]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express human GluN1 alongside a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[8]
-
Assay Preparation: Cells are plated in 384-well microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8).[8][11]
-
Compound Application: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[8]
-
Data Acquisition: Changes in intracellular Ca²⁺ concentration are measured as a function of fluorescence intensity using a fluorescence plate reader.[8]
-
Data Analysis: Concentration-response curves are generated by plotting the inhibition of the calcium response against the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
This electrophysiological technique provides a detailed assessment of the antagonist's effect on ion channel function.[2]
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and microinjected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]
-
Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, an oocyte is placed in a recording chamber and voltage-clamped at a holding potential of approximately -70 mV.[2]
-
Compound Application: The oocyte is perfused with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: Following antagonist application, glutamate and glycine are co-applied to elicit an inward current mediated by the expressed NMDA receptors.
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured. The percentage of inhibition for each antagonist concentration is calculated relative to the control response. The IC₅₀ is determined by fitting the concentration-response data.
In Vivo Preclinical Models
Evaluating the therapeutic potential of GluN2A antagonists requires testing in relevant animal models of CNS disorders.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GluN2A NMDA receptors ameliorates synaptic plasticity deficits in the Fmr1-/y mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MPX-007 in Acute Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the investigation of MPX-007 effects in acute brain slice preparations. This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2][3][4][5] Given the prevalence and importance of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological disorders, this compound is a valuable tool for dissecting the specific contributions of these receptors in neural circuits.[1][3][6]
Mechanism of Action
This compound acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[1][2] It binds to a site distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, thereby reducing the probability of the ion channel opening in response to agonist binding.[1] This selective inhibition allows for the targeted investigation of GluN2A-mediated synaptic events.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and a related compound, MPX-004. This data is critical for determining the appropriate concentrations for brain slice experiments.
Table 1: Potency of this compound and MPX-004 in Heterologous Expression Systems
| Compound | Assay System | Target | IC₅₀ (nM) | Reference |
| This compound | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | 27 | [4][6][7] |
| MPX-004 | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | 79 | [4][6][7] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | [1][3] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [4] |
Table 2: Effects of MPX-004 on NMDA Receptor-Mediated Responses in Brain Slices
| Preparation | Effect | Concentration | Reference |
| Rat Hippocampal Slices (CA1) | ~60% inhibition of NMDA receptor-mediated fEPSPs | 30-50 µM | [6][7] |
| Mouse Visual Cortex Slices | ~30% reduction in the NMDAR/AMPAR ratio in Wild-Type mice | 50 µM | [8] |
| Mouse Visual Cortex Slices | No effect in GRIN2A (GluN2A knockout) mice | 50 µM | [6][8] |
Experimental Protocols
This section provides a detailed methodology for the preparation of acute brain slices and subsequent treatment with this compound for electrophysiological recording. The following protocol is a synthesis of established methods.[9][10][11][12][13]
Solutions and Reagents
a. NMDG-based Slicing Solution (Protective Recovery Method): This method is recommended for enhanced neuronal viability, especially in adult animals.[10][12][13]
| Reagent | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium Ascorbate | 5 |
| Sodium Pyruvate | 3 |
| CaCl₂·2H₂O | 0.5 |
| MgSO₄·7H₂O | 10 |
Adjust pH to 7.3-7.4 with HCl. Ensure the solution is continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).[12]
b. Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording:
| Reagent | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 24 |
| Glucose | 12.5 |
| HEPES | 5 |
| CaCl₂·2H₂O | 2 |
| MgSO₄·7H₂O | 2 |
Adjust pH to 7.3-7.4 with NaOH. Ensure the solution is continuously bubbled with carbogen.[12]
c. Intracellular Solution for Patch-Clamp Recording (Example):
| Reagent | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Adjust pH to 7.2-7.3 with KOH.
d. This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the recording aCSF should be kept to a minimum (<0.1%).
Acute Brain Slice Preparation
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved method. Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[1]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.[1]
-
Slicing:
-
Mount the brain onto a vibratome stage. For hippocampal or cortical slices, make appropriate cuts to create a flat surface for mounting.
-
Submerge the mounted brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.
-
Cut slices at a desired thickness (e.g., 250-350 µm).[14]
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for a short period (e.g., 10-15 minutes).
-
Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[15]
-
Electrophysiological Recording and this compound Application
-
Slice Transfer and Perfusion: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.[1]
-
Cell Identification and Patching: Using an upright microscope with IR-DIC optics, identify the neuron of interest.[1] Obtain a whole-cell patch-clamp recording.
-
Baseline Recording: Establish a stable baseline recording of synaptic activity for at least 10-20 minutes before applying this compound. To isolate NMDA receptor-mediated currents, synaptic responses can be evoked in the presence of an AMPA receptor antagonist (e.g., NBQX) while holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.
-
This compound Application:
-
Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., starting with concentrations informed by the IC₅₀ values and brain slice data, such as 1-30 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the effect of this compound on the isolated NMDA receptor-mediated synaptic currents.
-
-
Data Analysis: Quantify the change in the amplitude, decay kinetics, and/or total charge transfer of the NMDA receptor-mediated component of the postsynaptic current before and after this compound application.
Visualizations
Signaling Pathway of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. precisionary.com [precisionary.com]
- 10. [PDF] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method | Semantic Scholar [semanticscholar.org]
- 11. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for MPX-007 in Whole-Cell Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of MPX-007 in whole-cell patch-clamp recordings. This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2] Given the integral role of GluN2A-containing NMDA receptors in synaptic plasticity and their association with various neurological and psychiatric disorders, this compound is a valuable pharmacological tool for dissecting the specific functions of these receptor subtypes.[1][3][4] This document outlines the mechanism of action of this compound, presents its quantitative pharmacological data, and offers detailed protocols for its application in whole-cell patch-clamp recordings from both cultured neurons and acute brain slices.
Introduction to this compound
This compound is a pyrazine-containing compound that selectively inhibits NMDA receptors containing the GluN2A subunit.[1] Unlike competitive antagonists that vie for the glutamate (B1630785) or glycine (B1666218) binding sites, this compound functions as a negative allosteric modulator, providing a distinct mechanism of inhibition.[1] Its high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) enables the precise pharmacological isolation of GluN2A-mediated synaptic events.[1][2] This makes it a superior tool for studying the specific physiological and pathological roles of GluN2A-containing receptors when compared to less selective antagonists.[1]
Mechanism of Action
This compound acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[3][5][6] It is believed to bind to a site that allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which is essential for channel activation.[2][6] This leads to a decreased probability of channel opening and a subsequent reduction in calcium influx in response to agonist binding.[3] The inhibitory effect of this compound is functionally competitive with glycine, meaning that higher concentrations of glycine can reduce the apparent potency of this compound.[2]
Data Presentation
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been determined in various experimental systems. The following tables summarize the key quantitative data.
Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[4][7][8] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM[3][7][9] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30%[3][7][9] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | No significant inhibition[2][3][7][9] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | No significant inhibition[2][3][7][9] |
Table 2: Activity of this compound in Native Systems
| Preparation | Measurement | Parameter | Value |
| Cultured Rat Cortical Neurons | Whole-cell current | % Inhibition | 27 ± 4%[7][9] |
| Rat Hippocampal Slices | NMDA Receptor-mediated EPSP | % Inhibition (by MPX-004) | ~60%[4][7][8][9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons
This protocol is adapted from studies investigating the effects of this compound on NMDA receptor currents in primary neuronal cultures.[2]
1. Cell Culture:
2. Recording Setup:
-
Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.[2][7]
-
Use patch pipettes with a resistance of 6–8 MΩ.[2]
3. Solution Composition:
Table 3: External and Internal Solutions for Cultured Neuron Recordings
| External Solution (ACSF) | Concentration (mM) | Internal Solution | Concentration (mM) |
| NaCl | 137 | CsF | 120 |
| KCl | 4 | CsCl | 10 |
| CaCl2 | 1.8 | EGTA | 11 |
| MgCl2 | 1 | HEPES | 10 |
| HEPES | 10 | CaCl2 | 0.5 |
| D-glucose | 10 | ATP-magnesium | 2 |
| pH | 7.35 with NaOH | GTP | 0.3 |
| pH | 7.25 with CsOH |
To isolate NMDA receptor currents, include 5 µM bicuculline (B1666979) methiodide to block GABAA receptors.[2]
4. Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
To evoke an NMDA receptor-mediated current, apply a solution containing 100 µM NMDA and 10 µM glycine for 4 seconds during a 10-second voltage step to +20 or +40 mV.[2][7][8][9]
-
Establish a stable baseline response by applying the agonist solution multiple times.[2]
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow it to equilibrate.[2]
-
Re-apply the NMDA/glycine solution to measure the inhibited current.[2]
-
Quantify the percentage of inhibition caused by this compound.[2]
Protocol 2: Whole-Cell Patch-Clamp Recordings from Acute Brain Slices
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents in acute brain slices.[5]
1. Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).[5]
-
Transfer the slices to a holding chamber with aCSF heated to 32-34°C, continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2), for at least 1 hour of recovery.[5]
2. Solution Composition:
Table 4: Slicing and Recording Solutions for Brain Slice Experiments
| NMDG Slicing Solution | Concentration (mM) | aCSF for Recovery and Recording | Concentration (mM) |
| NMDG | 92 | NaCl | 124 |
| KCl | 2.5 | KCl | 2.5 |
| NaH2PO4 | 1.25 | NaH2PO4 | 1.25 |
| NaHCO3 | 30 | NaHCO3 | 26 |
| HEPES | 20 | Glucose | 10 |
| Glucose | 25 | MgSO4 | 1 |
| Thiourea | 2 | CaCl2 | 2 |
| Sodium Ascorbate | 5 | ||
| Sodium Pyruvate | 3 | ||
| MgSO4 | 10 | ||
| CaCl2 | 0.5 |
Table 5: Internal Solution for Brain Slice Recordings
| Internal Solution | Concentration (mM) |
| Cesium Chloride | 140 |
| EGTA | 0.2 |
| HEPES | 10 |
| ATP-magnesium | 2 |
| GTP | 0.3 |
3. Experimental Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at 2-3 ml/min.[5]
-
Using IR-DIC optics, identify a healthy neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).[5]
-
Approach the neuron with a patch pipette (3-6 MΩ resistance) filled with internal solution and form a gigaohm seal (>1 GΩ).[5]
-
Rupture the cell membrane to achieve the whole-cell configuration.[5]
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).[5]
-
Use a stimulating electrode to evoke synaptic responses in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).[5]
-
To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block.[5]
-
Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.[5]
-
Bath-apply this compound at the desired concentration and record the effect on synaptic currents.
Troubleshooting and Considerations
-
Glycine Concentration: The inhibitory effect of this compound is sensitive to the concentration of glycine.[2] High glycine levels can reduce the apparent potency of this compound. It is crucial to maintain a stable and known glycine concentration for reproducible results.[2]
-
Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it into the recording solution to avoid issues with solubility.[2]
-
Off-Target Effects: At higher concentrations (e.g., 10 µM), this compound can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors.[2][7][9] A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[2] Be mindful of potential modest off-target effects at high concentrations.[2]
-
Variability in Inhibition: The level of inhibition by this compound will depend on the proportion of NMDA receptors containing the GluN2A subunit in the preparation.[2] In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated whole-cell current.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
MPX-007 Application in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2][3] Given the prevalence of GluN2A-containing NMDA receptors in the adult mammalian central nervous system, this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes.[2][3] Its high selectivity allows for the precise dissection of GluN2A-mediated synaptic events, making it superior to less selective antagonists.[3] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures.
Mechanism of Action
This compound functions as a negative allosteric modulator of NMDA receptors.[1] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][2] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[1] The activation of NMDA receptors requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist like glycine or D-serine to the GluN1 subunit, which, along with postsynaptic membrane depolarization, leads to calcium influx and downstream signaling.[3][4] this compound's modulation of the glycine binding site effectively inhibits this ion flux.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies, providing a reference for its potency and selectivity.
Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[2][5] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC50 | 143 ± 10 nM[2][5] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30%[2][5] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | Ineffective[5] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | Ineffective[5] |
Table 2: Activity of this compound in Native Systems
| Preparation | Measured Effect | Source |
| Rat Pyramidal Neurons (Primary Culture) | Inhibited ~30% of whole-cell NMDA current | [5][6][7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound action on NMDA receptors.
Caption: Experimental workflow for electrophysiology in primary neurons.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Primary Cortical Neurons
This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in primary neuronal cultures.[6][7][9]
1. Cell Culture:
-
Isolate cortical neurons from E18 rat embryos.
-
Culture the neurons for 13-15 days in an appropriate culture medium.[6][9]
2. Solutions:
-
External Solution (ACSF): Standard artificial cerebrospinal fluid.
-
Internal Solution: Standard internal solution for whole-cell voltage-clamp recordings.
-
Agonist Solution: Prepare a solution containing 100 µM NMDA and 10 µM glycine.[6][9]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this, create a dilution series to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and ideally ≤ 0.1%.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Use patch pipettes with a resistance of 6–8 MΩ.[7]
-
Apply the agonist solution (NMDA + glycine) for 4 seconds during 10-second voltage pulses to +20 or +40 mV to evoke NMDA receptor-mediated currents.[6][9]
-
After establishing a stable baseline of NMDA-evoked currents, perfuse the cells with varying concentrations of this compound.
-
Co-apply the agonist solution with this compound to measure the inhibited current.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
If a range of concentrations is used, a concentration-response curve can be generated to determine the IC50 value.
Protocol 2: Calcium Imaging Assay in Primary Neuronal Cultures
This protocol outlines a method to assess the functional inhibition of NMDA receptors by this compound through changes in intracellular calcium.
1. Cell Culture:
-
Plate primary neurons in 96-well or 384-well plates suitable for fluorescence imaging.
-
Culture the neurons for an appropriate duration to allow for maturation and receptor expression.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a buffered salt solution (e.g., HBSS).[4]
-
Remove the culture medium and wash the cells once with the buffered salt solution.[4]
-
Add the dye loading buffer to each well and incubate for approximately 60 minutes at 37°C.[4]
-
After incubation, wash the cells twice with the buffered salt solution to remove excess dye.[4]
-
Add the buffered salt solution to each well and allow the plate to equilibrate to room temperature for 15-30 minutes.[4]
3. Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO and create a dilution series in the buffered salt solution. Maintain a consistent final DMSO concentration (≤ 0.1%).[4]
-
Prepare an agonist solution containing glutamate and glycine (e.g., 3 µM each) in the buffered salt solution.[1][4]
4. Calcium Imaging:
-
Place the cell plate into a fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.[4]
-
Add the different concentrations of this compound (and a vehicle control) to the respective wells and incubate for 3-5 minutes.[4]
-
Add the agonist solution to all wells to stimulate the NMDA receptors and immediately begin recording the fluorescence intensity over time to capture the calcium influx.[4]
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[4]
-
Normalize the response in each well to the vehicle control (0% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[4]
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Calcium Imaging using MPX-007 and Fluo-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a fundamental technique for studying intracellular calcium (Ca²⁺) dynamics, which are pivotal in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1] This document provides a detailed protocol for utilizing Fluo-8, a high-performance fluorescent Ca²⁺ indicator, in conjunction with MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[2][3][4]
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[2][5] Fluo-8 is a green fluorescent calcium indicator that is significantly brighter and more readily loaded into cells at room temperature compared to its predecessors, Fluo-3 and Fluo-4.[6][7][8] This combination of reagents enables robust and sensitive high-throughput screening of compounds targeting NMDA receptor activity by measuring changes in intracellular calcium influx.[9][10]
Principles and Signaling Pathway
NMDA receptors are ligand-gated ion channels that are critical for excitatory synaptic transmission in the central nervous system.[5] Their activation requires the concurrent binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine (B1666218) or D-serine, to the GluN1 subunit.[5][11] This binding, along with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, leads to the opening of the ion channel, allowing the influx of cations, most notably Ca²⁺.[11]
This compound acts as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][12] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation and subsequent calcium influx.[2][12]
Fluo-8 is a fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[7][13] By loading cells with the acetoxymethyl (AM) ester form of Fluo-8 (Fluo-8 AM), which is cell-permeable, the dye can be introduced into the cytoplasm.[7] Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[7] The resulting increase in fluorescence upon receptor activation and Ca²⁺ influx can be measured using a fluorescence microscope or plate reader.[1]
NMDA Receptor Signaling Pathway and Modulation by this compound.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and Fluo-8 to facilitate experimental design and data interpretation.
Table 1: Properties of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Target | GluN2A-containing NMDA Receptors | - | [2] |
| Mechanism of Action | Negative Allosteric Modulator | - | [2][12] |
| IC₅₀ | 27 nM | HEK Cell Ca²⁺ Influx Assay | [2][3] |
| IC₅₀ | 143 ± 10 nM | Xenopus Oocyte Electrophysiology | [2][12] |
| Selectivity vs. GluN2B | >70-fold | Electrophysiology | [3][12] |
| Aqueous Solubility (pH 7.4) | 120 µM | - |[12] |
Table 2: Properties of Fluo-8
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (max) | ~490 nm | [9][13] |
| Emission Wavelength (max) | ~520 nm | [13] |
| Dissociation Constant (Kd) for Ca²⁺ | ~389 nM | [7][13][14] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >200-fold | [7][15] |
| Brightness Comparison | ~2x brighter than Fluo-4 AM | [6][7][14] |
| Cell Loading Temperature | Room Temperature or 37°C |[6][13][14] |
Experimental Protocols
This section details the methodology for a fluorescent calcium imaging assay to measure the inhibitory effect of this compound on GluN2A-containing NMDA receptors expressed in a recombinant cell line (e.g., HEK293).
Materials and Reagents
-
HEK293 cells stably or transiently expressing human GluN1 and GluN2A subunits
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., Geneticin/G418), if applicable
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
-
Fluo-8 AM
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate
-
Glycine
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
Experimental Workflow
Workflow for the this compound Calcium Imaging Assay.
Detailed Protocol
1. Cell Culture and Plating
-
Culture HEK293 cells expressing GluN1/GluN2A subunits in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
For the assay, seed the cells into poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Fluo-8 AM Dye Loading
-
Prepare a 2 to 5 mM stock solution of Fluo-8 AM in high-quality, anhydrous DMSO.[6][9][15]
-
On the day of the experiment, prepare the dye loading buffer. Dilute the Fluo-8 AM stock solution in HBSS (with 20 mM HEPES) to a final concentration of 2 to 5 µM.[13] Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[5][13] Probenecid (1-2.5 mM) can be included to reduce dye leakage.[16]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for 30-60 minutes at either 37°C or room temperature. Fluo-8 loading is less temperature-dependent than Fluo-4.[6][8][9]
-
After incubation, wash the cells twice with HBSS to remove excess dye.[5]
-
Add HBSS to each well and allow the plate to equilibrate to room temperature for 15-30 minutes before starting the assay.[5]
3. Compound and Agonist Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO in HBSS).
-
Prepare an agonist solution containing glutamate and glycine in HBSS. Final concentrations of 3 µM for both glutamate and glycine have been shown to be effective.[3][5]
4. Calcium Imaging Assay
-
Place the cell plate into the fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for 10-20 seconds.[5]
-
Compound Addition: Add the different concentrations of this compound (and vehicle control) to the respective wells.
-
Incubate for a predetermined time to allow the compound to interact with the receptors.
-
Agonist Addition and Kinetic Reading: Add the glutamate and glycine solution to all wells to stimulate the NMDA receptors.[5]
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium influx.[5]
Data Analysis
-
Calculate Change in Fluorescence (ΔF): For each well, subtract the baseline fluorescence from the peak fluorescence after agonist addition.[5]
-
Normalization: Normalize the response in each well to the vehicle control (considered 0% inhibition) and a maximal inhibition control (if available) or background (100% inhibition).[5]
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.[5]
-
IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.[5]
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase Fluo-8 AM concentration or incubation time.
-
Ensure cells are healthy and confluent.
-
Optimize agonist concentrations.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Check for autofluorescence from compounds or media.
-
-
Cell Detachment:
-
Ensure proper plate coating with poly-D-lysine.
-
Be gentle during washing steps.
-
Conclusion
This protocol provides a robust framework for utilizing this compound and Fluo-8 to investigate the function of GluN2A-containing NMDA receptors. The superior properties of Fluo-8, including its high fluorescence yield and room temperature loading capability, make it an excellent choice for high-throughput screening applications.[6][7][8] The high potency and selectivity of this compound allow for the specific interrogation of GluN2A-mediated calcium signaling.[2][3][4] This experimental setup is a powerful tool for neuroscience research and the discovery of new therapeutic agents targeting NMDA receptor dysfunction.
References
- 1. cs229.stanford.edu [cs229.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Fluo-8® Indicators | AAT Bioquest [aatbio.com]
- 8. AAT Bioquest: Improved Upgrade to Fluo-3/Fluo-4: Fluo-8 Calcium Indicator [aatbioquest.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluo-8 AM, green fluorescent calcium binding dye (CAS 1345980-40-6) (ab142773) | Abcam [abcam.com]
- 14. Fluo-8®, AM | AAT Bioquest [aatbio.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]
Application Note: Preparation of MPX-007 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of MPX-007, a potent and selective inhibitor of GluN2A-containing NMDA receptors.[1][2] Due to its hydrophobic nature and limited solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[3] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in experimental settings.
Compound Information and Properties
This compound is a pyrazine-containing compound that acts as a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[4] Its molecular details are summarized below.
| Property | Value | Reference |
| CAS Number | 1688685-29-1 | [1] |
| Molecular Formula | C₁₈H₁₇F₂N₅O₃S₂ | [1] |
| Molecular Weight | 453.48 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-quality DMSO (Dimethyl Sulfoxide)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
-
Optional: Sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for this compound.[5] Adjust calculations accordingly for different desired concentrations.
3.1. Calculation of Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 10 mM x 1 mL x 453.48 g/mol
-
Mass (mg) = 4.5348 mg
-
3.2. Step-by-Step Procedure
-
Preparation: Put on appropriate PPE. Ensure the workspace is clean.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.53 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Ensuring Complete Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in Section 4.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[1] |
| 0 - 4°C | Short-term (days to weeks) | [1] | |
| DMSO Stock Solution | -20°C or -80°C | Long-term (months) | Recommended. Aliquot to avoid freeze-thaw cycles.[3][5] |
| 0 - 4°C | Short-term (days to weeks) | For immediate or very near-term use.[1] |
Note: Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment from the DMSO stock. If storage of aqueous working solutions is unavoidable, it should not exceed 24 hours at 4°C.[5]
Application in Cell-Based Assays
When preparing working dilutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity or off-target effects.[3]
-
Recommended Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[3]
-
Sensitive Cell Lines: Primary cells, neuronal cell lines, and stem cells may require even lower concentrations (≤ 0.1%).[3]
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental group, but without this compound, to differentiate the compound's effects from those of the solvent.[3]
References
Application Notes and Protocols for MPX-007 Administration in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the GluN2A subunit is predominantly expressed in the adult central nervous system and implicated in various neurological and psychiatric disorders, this compound serves as a critical pharmacological tool for investigating the physiological roles of these receptors.[1][3] These application notes provide detailed protocols for the in vitro administration of this compound to facilitate research into GluN2A-containing NMDA receptor function. This compound and its analog, MPX-004, offer significant improvements in potency, solubility, and physicochemical properties over earlier GluN2A-selective NAMs like TCN-201.[1]
Mechanism of Action
This compound functions by binding to an allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][2][4] This binding event induces a conformational change that allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[2][5] Structural studies suggest that this compound binding displaces Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit.[1][6] This destabilizes the agonist-bound conformation of the LBD heterodimer and favors the unbound state of the GluN1 LBD.[1][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound from various experimental systems.
Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors [1]
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[3][7] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC50 | 143 ± 10 nM[7] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30%[1][7] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | No Inhibition[7] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | No Inhibition[7] |
Table 2: Comparative Potency and Glycine Sensitivity of GluN2A NAMs in Xenopus Oocytes [5]
| Compound | IC₅₀ at 3 µM Glycine (nM) | Fold-shift in IC₅₀ at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200 | 3.2 | 95% ± 1% |
| MPX-004 | ~200 | 3.8 | 71% ± 4% |
| TCN-201 | ~200 | Not specified, but sensitivity is higher than this compound | Markedly diminished |
Signaling Pathway
Activation of GluN2A-containing NMDA receptors initiates several downstream signaling cascades. This compound, by inhibiting the receptor, effectively dampens these pathways.
Caption: this compound Signaling Pathway Inhibition.
Experimental Protocols
HEK Cell-Based Calcium Influx Assay
This assay is used to determine the IC50 value of this compound in a controlled cellular environment.
Workflow Diagram:
Caption: Calcium Influx Assay Workflow.
Methodology:
-
Cell Culture and Transfection:
-
Calcium Indicator Loading:
-
Compound Application and Stimulation:
-
Data Acquisition and Analysis:
Xenopus Oocyte Two-Electrode Voltage-Clamp Electrophysiology
This electrophysiological assay provides a detailed characterization of the inhibitory effects of this compound on NMDA receptor currents.
Workflow Diagram:
Caption: Oocyte Electrophysiology Workflow.
Methodology:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
After a suitable incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential (e.g., -70 mV).[1]
-
-
Compound Application and Agonist Stimulation:
-
Data Analysis:
-
Measure the peak inward current in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a concentration-response curve.[7]
-
Conclusion
This compound is a valuable research tool for the specific inhibition of GluN2A-containing NMDA receptors. The protocols outlined above provide a framework for the in vitro characterization of this compound's effects on these receptors. The provided quantitative data and diagrams offer a comprehensive resource for researchers in neuroscience and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with MPX-007 using Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy is a powerful in vivo imaging technique that enables high-resolution, deep-tissue imaging of cellular and subcellular processes in living animals.[1][2][3] This technology is particularly advantageous for longitudinal studies, allowing for the repeated imaging of the same cells and structures over time.[4][5] MPX-007 is a potent and highly selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[6][7][8] With its improved potency and physicochemical properties over older compounds, this compound serves as a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.[6][9][10]
These application notes provide a detailed protocol for utilizing this compound in conjunction with two-photon microscopy for in vivo imaging studies. The focus is on providing a methodological framework for researchers aiming to investigate the impact of GluN2A receptor modulation on neuronal structure and function in live animal models.
Quantitative Data: In Vitro Pharmacology of this compound
The following tables summarize the key in vitro pharmacological data for this compound, providing a basis for its application in in vivo studies.
Table 1: In Vitro Potency of this compound against GluN2A-Containing NMDA Receptors
| Assay System | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | IC50 | 27 nM[6][8][11] |
| Xenopus Oocyte Electrophysiology (human GluN1/GluN2A) | IC50 | 143 ± 10 nM[7] |
Table 2: Selectivity of this compound for NMDA Receptor Subunits
| Receptor Subtype | Assay System | Parameter | Value |
| GluN1/GluN2B | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | ~30%[6][7] |
| GluN1/GluN2C | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | Ineffective[6] |
| GluN1/GluN2D | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | Ineffective[6][8] |
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of NMDA receptors and the proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Imaging
The diagram below outlines the key steps for an in vivo two-photon imaging experiment using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo two-photon imaging experiments with this compound.
Animal Preparation and Surgical Procedures
-
Animal Model Selection : Choose an appropriate animal model for the research question. Transgenic mouse lines expressing fluorescent proteins in specific neuronal populations (e.g., Thy1-YFP-H mice for imaging neuronal morphology) are commonly used.[4]
-
Anesthesia and Analgesia : Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen). Administer appropriate analgesics (e.g., buprenorphine) pre- and post-operatively to minimize pain and distress.
-
Cranial Window Implantation :
-
Secure the animal in a stereotaxic frame.
-
Remove the scalp to expose the skull.
-
Using a high-speed dental drill, create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., somatosensory cortex).[12]
-
Carefully remove the bone flap, leaving the dura mater intact.
-
Cover the exposed brain with a glass coverslip of the appropriate diameter and secure it to the skull using dental cement.[12] A head-post for stable fixation during imaging should also be attached.[4][12]
-
-
Post-operative Care and Recovery :
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as required.
-
Allow a recovery period of at least two weeks before the first imaging session to ensure the resolution of any inflammation from the surgery.[5]
-
In Vivo Two-Photon Imaging
-
Microscope Setup :
-
Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser).[4][13]
-
The laser should be tuned to the appropriate excitation wavelength for the fluorescent protein being imaged (e.g., ~920 nm for YFP).[5]
-
Utilize a high numerical aperture water-immersion objective (e.g., 20x or 40x) for high-resolution imaging.[4][13]
-
-
Animal Fixation : Secure the animal to the microscope stage via the implanted head-post to minimize motion artifacts during imaging.[4]
-
Baseline Imaging :
-
Prior to this compound administration, acquire baseline images of the region of interest.
-
Collect high-resolution z-stacks to capture the three-dimensional structure of neurons and their dendritic spines.
-
For functional imaging (e.g., calcium imaging), acquire time-lapse series.[13]
-
-
This compound Administration :
-
Route of Administration : this compound can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., cortical application). The choice of route will depend on the experimental question and the desired spatial and temporal control of drug delivery.
-
Dosage : The optimal in vivo dosage of this compound needs to be determined empirically. Based on its in vitro potency, a starting point for systemic administration could be in the range of 1-10 mg/kg. For local application, concentrations in the micromolar range could be tested.
-
-
Post-Administration Imaging :
-
Following this compound administration, acquire images at multiple time points to assess the effects of GluN2A receptor modulation.
-
The imaging schedule will depend on the expected pharmacokinetics of this compound and the biological process being investigated.
-
For longitudinal studies, the same animal can be imaged repeatedly over days or weeks.[4][5]
-
Data Analysis
-
Image Processing :
-
Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to process the acquired images.
-
Perform motion correction to account for any animal movement during image acquisition.
-
For longitudinal studies, register images from different time points to identify and track the same cells and subcellular structures.
-
-
Quantitative Analysis :
-
Structural Plasticity : Quantify changes in dendritic spine density, morphology, and turnover rates before and after this compound administration.
-
Functional Imaging : For calcium imaging data, identify and quantify the frequency, amplitude, and duration of calcium transients in individual neurons or subcellular compartments.[13]
-
Statistical Analysis : Apply appropriate statistical tests to determine the significance of any observed changes.
-
Conclusion
The combination of two-photon in vivo imaging and the selective GluN2A antagonist this compound provides a powerful approach to dissect the role of GluN2A-containing NMDA receptors in the intact brain. The protocols outlined here offer a framework for designing and executing experiments to investigate the impact of GluN2A modulation on neuronal structure, function, and plasticity in various physiological and disease contexts. The high selectivity of this compound makes it a valuable tool for elucidating the specific contributions of this NMDA receptor subunit to complex neurological processes.[6][8][10]
References
- 1. Two-Photon Intravital Microscopy Animal Preparation Protocol to Study Cellular Dynamics in Pathogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Two-Photon Intravital Microscopy Animal Preparation Protocol to Study Cellular Dynamics in Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Two-photon Imaging Of Experience-dependent Molecular Changes In Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice [jove.com]
Methodology for Assessing MPX-007's Effect on Field Excitatory Postsynaptic Potentials (fEPSPs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] Given the crucial role of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological and psychiatric disorders, this compound is a valuable pharmacological tool for dissecting the function of these specific receptor subtypes in synaptic transmission.[1][2] These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on field excitatory postsynaptic potentials (fEPSPs), a measure of excitatory synaptic strength, in ex vivo rodent hippocampal slices.
The primary mechanism of action for this compound involves binding to the GluN2A subunit of the NMDA receptor, which allosterically reduces the probability of the ion channel opening.[2] This leads to a decrease in the influx of Ca2+ into the postsynaptic neuron, thereby diminishing the NMDA receptor-mediated component of the fEPSP. It is important to note that the inhibitory effect of this compound can be influenced by the concentration of the NMDA receptor co-agonist glycine (B1666218); higher glycine concentrations can reduce the apparent potency of this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of this compound and the closely related compound MPX-004 in inhibiting NMDA receptor function.
Table 1: Potency of this compound and MPX-004 in Heterologous Expression Systems
| Compound | Expression System | IC50 | Reference |
| This compound | HEK cells | 27 nM | [1] |
| MPX-004 | HEK cells | 79 nM | [1] |
| This compound | Xenopus oocytes | 143 nM | [3] |
Table 2: Efficacy of this compound and MPX-004 on NMDA Receptor-Mediated Responses in Native Neurons
| Compound | Preparation | Concentration | Percent Inhibition | Reference |
| This compound | Rat Cortical Neurons (cultured) | 10 μM | ~25-30% of NMDA-activated current | [4][5] |
| MPX-004 | Rat Hippocampal Slices | 30 μM | ~60% of NMDA receptor-mediated fEPSP | [1][4] |
| MPX-004 | Rat Hippocampal Slices | 50 μM | ~60% of NMDA receptor-mediated fEPSP | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Glutamate (B1630785) released from the presynaptic terminal binds to both AMPA and NMDA receptors on the postsynaptic membrane.[6] The influx of Na+ through AMPA receptors depolarizes the membrane, which helps to relieve the Mg2+ block from the NMDA receptor channel.[6] Subsequent activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) allows for Ca2+ influx, a critical step for inducing synaptic plasticity.[2] this compound acts as a negative allosteric modulator at the GluN2A subunit of the NMDA receptor, inhibiting this Ca2+ influx.
NMDA Receptor Signaling Pathway and Site of this compound Action.
Experimental Protocols
This protocol details the methodology for assessing the effect of this compound on fEPSPs in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a young adult rodent (e.g., 3-4 week old rat) following approved institutional animal care and use committee protocols.[4] Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold cutting solution.
-
Slicing: Mount the brain onto a vibratome stage. Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold, oxygenated cutting solution.[7][8]
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 30-32°C for at least 1 hour before starting the recordings.[7][9]
Solutions:
-
Cutting Solution (example): (in mM) 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH2PO4, 28 NaHCO3, 0.5 CaCl2, 7 MgSO4, 5 glucose, 0.6 sodium ascorbate.[7]
-
Artificial Cerebrospinal Fluid (aCSF) (example): (in mM) 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.[9] Ensure solutions are continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.3-7.4.[7]
Electrophysiological Recording of fEPSPs
-
Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Electrode Positioning: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.[9][10]
-
Basal Synaptic Transmission: Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 15-30 seconds to evoke fEPSPs. Determine the stimulus intensity that elicits a response that is 30-50% of the maximal fEPSP amplitude for subsequent experiments.
-
Baseline Recording: Record a stable baseline of fEPSP responses for at least 20-30 minutes before applying any drugs. The slope of the fEPSP is the most common measure of synaptic strength.[11]
Pharmacological Application of this compound
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in aCSF on the day of the experiment.
-
Bath Application: After establishing a stable baseline, switch the perfusion to aCSF containing this compound. Apply this compound for a sufficient duration (e.g., 40 minutes) to allow for equilibration in the tissue and to observe the full effect on the fEPSP.[4]
-
Concentration-Response Curve: To determine the IC50, apply increasing concentrations of this compound in a cumulative or non-cumulative manner, allowing the response to stabilize at each concentration.
-
Washout: After drug application, perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effect.
Isolation of the NMDA Receptor-Mediated fEPSP (Optional but Recommended)
To specifically assess the effect of this compound on the NMDA receptor component of the fEPSP, it is necessary to pharmacologically isolate this component.
-
Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).[12]
-
In this condition, the remaining evoked fEPSP will be primarily mediated by NMDA receptors.
-
Proceed with the baseline recording and this compound application as described above. At the end of the experiment, application of a broad-spectrum NMDA receptor antagonist (e.g., 50 µM D-AP5) should completely block the remaining fEPSP, confirming it was NMDA receptor-mediated.[4]
Data Analysis
-
fEPSP Slope Measurement: For each recorded fEPSP, calculate the initial slope of the rising phase.[11]
-
Normalization: Normalize the fEPSP slopes to the average slope recorded during the pre-drug baseline period.
-
Quantification of Inhibition: Calculate the percentage inhibition of the fEPSP slope at each concentration of this compound relative to the baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the effect of this compound. For concentration-response data, fit the data to a sigmoidal dose-response curve to calculate the IC50.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on fEPSPs.
Experimental Workflow for Assessing this compound's Effect on fEPSPs.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPA Receptor-mediated Synaptic Transmission in the CA1 Hippocampal Region of Neonatal Rats: Unexpected Resistance to Repeated Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genes2cognition.org [genes2cognition.org]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippocampal field LTP recordings in acute brain slices [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MPX-007 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a powerful and versatile platform for the functional characterization of ion channels and receptors.[1] Its large size is advantageous for the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for investigating the pharmacological properties of novel compounds.[1] This document provides detailed application notes and protocols for the use of MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit, within the Xenopus oocyte system.[2][3]
This compound offers significant improvements over earlier GluN2A-selective NAMs, boasting enhanced potency, solubility, and favorable physicochemical properties.[2] These characteristics make it a valuable pharmacological tool for dissecting the physiological roles of GluN2A-containing NMDA receptors and exploring their therapeutic potential in a variety of neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and epilepsy.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on various NMDA receptor subtypes expressed in Xenopus oocytes have been quantified using two-electrode voltage clamp (TEVC) electrophysiology. The data presented below summarizes the potency and selectivity of this compound.
| Receptor Subtype | Compound | IC50 (nM) | Percent Inhibition at 10 µM | Number of Oocytes (n) | Reference(s) |
| Human GluN1/GluN2A | This compound | 143 ± 10 | --- | 4 | [2][4][5] |
| Human GluN1/GluN2B | This compound | >10,000 | ~30% | Not Specified | [2][4][5] |
| Human GluN1/GluN2C | This compound | >10,000 | Ineffective | Not Specified | [2][4][5] |
| Human GluN1/GluN2D | This compound | >10,000 | Ineffective | Not Specified | [1][4][5] |
Signaling Pathway and Mechanism of Action
This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[2] It is believed to bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[2] This binding event allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which in turn inhibits the activation of the receptor.[2] The binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the ion channel, which allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This ion influx is a fundamental step in excitatory neurotransmission and synaptic plasticity. This compound effectively inhibits this process by preventing the channel from opening.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Protocol for Studying NMDA Receptor Currents with MPX-007
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of N-methyl-D-aspartate (NMDA) receptor currents with MPX-007. This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4] Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and their implication in various neurological and psychiatric disorders, this compound serves as an invaluable pharmacological tool for dissecting the function of these specific receptor subtypes.[1][2][3][5]
This compound acts by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs), which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][6][7][8] This mechanism of action provides a distinct advantage for studying NMDA receptor function. This guide details the mechanism of action of this compound, presents its quantitative pharmacological data, and provides comprehensive protocols for its application in various experimental systems.
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[1][2][3][9] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM[1][2][9] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30%[1][2] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | Ineffective[1][2] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | Ineffective[1][2] |
Table 2: Activity of this compound in Native Systems
| Preparation | Measurement | Effect of this compound (at 10 µM) |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell NMDA current | Inhibited ~30% of the current[1][2][9] |
Table 3: Glycine Sensitivity of this compound
| Compound | IC₅₀ at 3 µM Glycine (nM) | Fold-shift in IC₅₀ at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200[7] | 3.2[6][7] | 95% ± 1%[6][7] |
Mechanism of Action
This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit. Its binding site is located at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[1][7] The binding of this compound induces a conformational change that displaces Valine 783 (V783) on the GluN2A subunit.[1][6] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer and favors the unbound state of the GluN1 LBD.[1][6] By allosterically reducing the affinity of the GluN1 subunit for its co-agonist, glycine, this compound effectively inhibits receptor activation.[1][7]
Mechanism of this compound Action on the NMDA Receptor.
Experimental Protocols
Heterologous Expression Systems
A. HEK293 Cell Calcium Influx Assay
This assay is a high-throughput method to determine the potency (IC50) of this compound.
-
Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media. Transiently or stably transfect the cells with plasmids encoding the human GluN1 and GluN2A subunits.[1][8]
-
Calcium Indicator Loading: Plate the transfected cells in 384-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][8]
-
Compound Application and Stimulation: Pre-incubate the cells with varying concentrations of this compound. Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][8]
-
Data Acquisition and Analysis: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.[1] The peak fluorescence intensity in the presence of this compound is compared to the control to determine the percentage of inhibition and calculate IC50 values.[1]
Workflow for the HEK Cell Calcium Influx Assay.
B. Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique provides a more direct measure of ion channel function.
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential of -70 mV using a two-electrode voltage clamp setup.[1][10]
-
Compound Application and Agonist Stimulation: Perfuse the oocytes with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]
-
Data Analysis: Measure the peak current amplitude in the presence of the compound and compare it to the control current to determine the percentage of inhibition and calculate IC50 values.[1]
Workflow for Xenopus Oocyte TEVC Recordings.
Native Neuronal Preparations
A. Whole-Cell Patch-Clamp Recordings in Cultured Neurons
This protocol allows for the study of this compound's effect on NMDA receptors in a more physiologically relevant context.
-
Cell Culture: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat embryos and culture them for 13-15 days.[2][11][12]
-
Recording Setup: Perform whole-cell patch-clamp recordings from cultured neurons. Use patch pipettes with a resistance of 3-6 MΩ. Maintain a holding potential of -70 mV.[2][5][11][12]
-
Solution Composition:
-
External Solution (ACSF): Standard artificial cerebrospinal fluid. To isolate NMDA receptor currents, include antagonists for AMPA and GABAa receptors (e.g., NBQX and bicuculline, respectively).[11]
-
Internal Solution: A cesium-based internal solution is typically used to block potassium channels.
-
Agonists: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[2][11][12]
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
Apply the NMDA/glycine solution for a brief period (e.g., 4 seconds) during a voltage step to a depolarized potential (e.g., +40 mV) to relieve the magnesium block and evoke an NMDA receptor-mediated current.[2][11][12]
-
Establish a stable baseline response with repeated agonist applications.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate.
-
Record the NMDA receptor-mediated current in the presence of this compound and compare the amplitude to the baseline to determine the percentage of inhibition.[2]
-
B. Brain Slice Electrophysiology
This ex vivo preparation allows for the study of this compound's effects on synaptic transmission in intact neural circuits.[5][13]
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[5]
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome.[5]
-
Allow slices to recover in a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour.[5]
-
-
Recording Synaptic Currents:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Perform whole-cell patch-clamp recordings from neurons of interest (e.g., CA1 pyramidal neurons).
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).[5][14]
-
To isolate NMDA receptor-mediated EPSCs, hold the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).[15]
-
-
Application of this compound:
-
Establish a stable baseline of evoked NMDA receptor-mediated EPSCs for at least 10 minutes.[5]
-
Bath-apply this compound at the desired concentration.[5]
-
Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.
-
Perform a washout by perfusing with regular aCSF to observe the reversal of the effect.[5]
-
Experimental Workflow for Brain Slice Electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 14. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MPX-007: A Selective GluN2A Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. These guidelines are intended to assist in the design and execution of experiments for the characterization of this compound and the investigation of GluN2A-containing NMDA receptor function.
Introduction
This compound is a pyrazine-containing compound that acts as a selective antagonist of GluN2A-containing NMDA receptors.[1][2][3] Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, this compound functions as a negative allosteric modulator.[1][3] Its mechanism of action involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine.[1][2] This mode of inhibition offers a nuanced approach to modulating NMDA receptor activity. The high selectivity of this compound for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) makes it an invaluable tool for dissecting the specific physiological and pathological roles of GluN2A-containing receptors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from in vitro studies.
Table 1: Potency of this compound on NMDA Receptor Subtypes [5]
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+ fluorescence) | GluN2A | 27 |
| This compound | Xenopus Oocytes (electrophysiology) | GluN2A | 143 ± 10 |
Table 2: Selectivity of this compound against other GluN2 Subunits [1][4]
| Compound | Target Subunit | Assay System | Activity | Estimated Fold Selectivity (vs. GluN2A) |
| This compound | GluN2B | Xenopus Oocytes (electrophysiology) | Weak inhibition (~30%) at 10 µM | >70-fold |
| This compound | GluN2C | Xenopus Oocytes (electrophysiology) | Weak inhibition at 10 µM | >70-fold |
| This compound | GluN2D | Xenopus Oocytes (electrophysiology) | >10 µM | >70-fold |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the allosteric modulation of the NMDA receptor, specifically those containing the GluN2A subunit. The binding of this compound to the interface of the GluN1 and GluN2A subunits induces a conformational change that reduces the affinity for the co-agonist glycine at the GluN1 subunit. This, in turn, inhibits the activation of the receptor, preventing ion flux through the channel.
Mechanism of this compound Action on the NMDA Receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HEK Cell-Based Calcium Influx Assay
This assay is used to determine the potency (IC50) of this compound in a cellular context.
Experimental Workflow:
Workflow for the HEK cell calcium influx assay.
Protocol:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media.[2] Transiently or stably transfect the cells with plasmids encoding the human GluN1 and GluN2A subunits.[1][2]
-
Cell Plating: Plate the transfected cells in 384-well plates.[1]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[2][6]
-
Compound Application: Pre-incubate the cells with a range of concentrations of this compound.[1][2]
-
Receptor Stimulation: Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][2]
-
Data Acquisition: Measure the changes in intracellular calcium concentration as changes in fluorescence intensity using a fluorescence plate reader.[1][2]
-
Data Analysis: Normalize the fluorescence data to control responses and plot against the logarithm of the this compound concentration.[2] Fit the resulting data to a four-parameter logistic equation or the Hill equation to determine the IC50 value.[1][2]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel activity and is used to confirm the potency and selectivity of this compound.
Experimental Workflow:
Workflow for the two-electrode voltage clamp assay in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and defolliculate them.[7]
-
cRNA Injection: Inject cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D) into the oocytes.[2][7]
-
Incubation: Incubate the injected oocytes to allow for receptor expression.[2][7]
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perform a two-electrode voltage clamp at a holding potential of approximately -70 mV.[2][7]
-
Compound Application and Agonist Stimulation: Perfuse the oocyte with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[2]
-
Data Acquisition: Record the peak current amplitude in the presence of the compound.[2][7]
-
Data Analysis: Compare the peak current amplitude in the presence of this compound to the control current to determine the percentage of inhibition.[2] Fit the concentration-response data to determine the IC50 values.[7]
Data Acquisition and Analysis
For both assays, data should be acquired across a range of this compound concentrations to generate a full dose-response curve. The analysis typically involves fitting the data to the Hill equation or a four-parameter logistic model to determine the IC50, which represents the concentration of the inhibitor required to reduce the response by 50%.[1][2]
Troubleshooting and Off-Target Effects
While this compound is highly selective, it is crucial to be aware of potential off-target effects, especially at higher concentrations.[6] If unexpected results are observed, consider the following:
-
Dose-Response Comparison: A significant discrepancy between the observed effective concentration and the known IC50 for GluN2A may indicate an off-target effect.[6]
-
Use of a Structurally Unrelated Antagonist: If a different GluN2A antagonist does not produce the same phenotype, the effect is likely specific to this compound's chemical structure.[6]
-
Counter-Screening: Test this compound in a cell line that does not express GluN2A. If the effect persists, it is likely due to an off-target mechanism.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for MPX-007 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors containing the GluN2A subunit.[1][2] Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity, including long-term potentiation (LTP), this compound serves as a valuable pharmacological tool for dissecting the contribution of these specific receptor subtypes to the mechanisms underlying learning and memory.[3][4] These application notes provide detailed protocols for utilizing this compound in LTP studies, along with a summary of its pharmacological properties.
Mechanism of Action
This compound functions as a negative allosteric modulator, binding to a site on the GluN2A subunit that is distinct from the glutamate (B1630785) or co-agonist glycine (B1666218) binding sites.[2] This binding allosterically reduces the probability of the ion channel opening, thereby inhibiting Ca²⁺ influx through the NMDA receptor even when agonists are bound.[1] This selective inhibition allows for the targeted investigation of GluN2A-mediated synaptic events.[2]
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: Potency of this compound at Recombinant NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca²+ Influx Assay | GluN1/GluN2A | IC₅₀ | 27 nM[5] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC₅₀ | 143 ± 10 nM[4] |
Table 2: Selectivity of this compound at Recombinant NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30% |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | Ineffective |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | Ineffective |
Table 3: Activity of this compound in Native Systems
| Preparation | Measurement | Effect of Maximal Concentration |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell NMDA receptor-mediated current | ~30% inhibition[3] |
| Rat Hippocampal Slices (CA1) | NMDA receptor-mediated fEPSP | ~60% inhibition (for the related compound MPX-004)[3] |
Experimental Protocols
The following protocols are designed for investigating the effect of this compound on LTP in acute hippocampal slices, a standard ex vivo model for studying synaptic plasticity.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) with an approved anesthetic agent and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Solutions:
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
-
Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[6]
-
Basal Synaptic Transmission: Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Application of this compound: To investigate the effect of this compound on LTP induction, bath-apply the desired concentration of this compound (e.g., 100 nM - 1 µM, based on IC₅₀ values) for at least 20 minutes before LTP induction. A vehicle control should be run in parallel.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 10-second interval).[6]
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.
-
Data Analysis: Normalize the fEPSP slope to the average baseline slope. Compare the magnitude of LTP between the control (vehicle) and this compound treated slices.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of LTP induction at a glutamatergic synapse and the inhibitory action of this compound on GluN2A-containing NMDA receptors.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro LTP study using this compound in acute hippocampal slices.
This compound and Fragile X Syndrome Clinical Trials
Based on a comprehensive search of publicly available information, there are no registered clinical trials investigating this compound for the treatment of Fragile X syndrome. Clinical trials for Fragile X syndrome are ongoing with other investigational drugs targeting different mechanisms.[7][8]
Disclaimer: This document is intended for research use only. The protocols provided are examples and may require optimization for specific experimental conditions. Always follow institutional guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MPX-007 Concentration for GluN2A Block
Welcome to the technical support center for MPX-007, a potent and selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit.[1][2] Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, this compound binds to a different site at the interface between the GluN1 and GluN2A subunits.[2][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation and subsequent ion influx.[3][4]
Q2: What is a good starting concentration for this compound? A2: The optimal concentration of this compound is highly dependent on the experimental system. For in vitro assays, a good starting point is to perform a dose-response curve around the known IC50 values. In HEK cells, the IC50 is approximately 27 nM, while in Xenopus oocytes, it is around 143 nM.[5][6] For brain slice preparations or primary neuronal cultures, higher concentrations may be required; for example, maximal concentrations inhibited ~30% of the whole-cell current in rat pyramidal neurons.[7] A thorough concentration-response analysis is crucial for each specific model.[5]
Q3: How selective is this compound for the GluN2A subunit? A3: this compound is highly selective for GluN2A-containing NMDA receptors. At concentrations that fully inhibit GluN2A, it shows no significant effect on GluN2C or GluN2D subunits.[6] However, it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors. This off-target activity is typically observed at higher concentrations, with approximately 30% inhibition of GluN2B-mediated currents at 10 µM.[5][6] Overall, this compound is estimated to be at least 70-fold more selective for GluN2A over other GluN2 subtypes.[6]
Q4: How does the glycine concentration in my assay buffer affect this compound's potency? A4: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[1][4] Because this compound acts by reducing glycine affinity, higher concentrations of glycine in your experimental buffer can decrease the apparent potency of this compound, shifting the IC50 to higher values.[1] It is critical to maintain a stable and known concentration of glycine throughout your experiments for consistent and reproducible results.[1]
Q5: Is this compound soluble in aqueous solutions? A5: this compound has an aqueous solubility of 68 µM and is considered to have improved solubility over its predecessor, TCN-201.[4][7] For stock solutions, it is recommended to use a solvent like DMSO.[5] Ensure the compound is fully dissolved in the vehicle solvent before preparing final dilutions in your aqueous experimental buffer. Always check for precipitation at your final working concentration.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various systems. The tables below summarize key quantitative data for easy reference.
Table 1: Potency (IC₅₀) of this compound on GluN2A-Containing NMDA Receptors
| Experimental System | Assay Type | IC₅₀ Value |
| HEK293 Cells | Ca²⁺ Influx Assay | 27 nM[6] |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | 143 ± 10 nM[6] |
Table 2: Selectivity Profile of this compound Against Other GluN2 Subunits
| GluN2 Subunit | Experimental System | Activity |
| GluN2B | Xenopus Oocytes | Weak inhibition (~30%) at 10 µM[5][6] |
| GluN2C | Xenopus Oocytes | No significant inhibition at 10 µM[5][6] |
| GluN2D | Xenopus Oocytes | No significant inhibition at 10 µM[5][6] |
Visualizations
Signaling & Experimental Diagrams
Caption: this compound mechanism on the GluN2A-containing NMDA receptor.
Caption: Workflow for determining this compound IC₅₀ using a calcium influx assay.
Experimental Protocols
Protocol 1: Calcium Influx Assay in HEK293 Cells
This protocol outlines the determination of this compound's IC₅₀ value using a fluorescence-based calcium influx assay in HEK293 cells expressing GluN1/GluN2A subunits.
-
Cell Culture: Culture HEK293 cells stably or transiently expressing human GluN1 and GluN2A subunits in appropriate media. Plate cells in 96- or 384-well black, clear-bottom plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a concentration range spanning from picomolar to micromolar. Further dilute these stocks into an appropriate assay buffer (e.g., HBSS) to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Dye Loading: Remove culture media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) as per the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add the prepared this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Receptor Stimulation: Utilize a fluorescence plate reader equipped with an automated injection system. Establish a stable baseline fluorescence reading for several seconds. Inject a solution of glutamate and glycine (e.g., final concentration of 3 µM each) to activate the NMDA receptors.
-
Data Acquisition: Immediately following agonist injection, measure the change in fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[3][5]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiology protocol is used to measure the direct inhibitory effect of this compound on NMDA receptor currents.
-
Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNA encoding human GluN1 and a specific GluN2 subunit (e.g., GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a standard recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply agonists (e.g., 100 µM glutamate and 10 µM glycine) to the perfusion solution to evoke an inward current mediated by the expressed NMDA receptors.
-
Once a stable agonist-evoked current is achieved, co-apply this compound at various concentrations with the agonists.
-
Record the inhibition of the agonist-induced current at each concentration.
-
Perform a washout with the agonist-containing solution to observe the recovery of the current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition and plot it against the compound concentration to determine the IC₅₀ value.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reduced or No Inhibition | 1. High Glycine Concentration: The inhibitory effect of this compound is sensitive to glycine levels.[1] | 1. Carefully control and verify the glycine concentration in your buffer. Consider performing a glycine titration to find the optimal concentration for your assay. |
| 2. Inappropriate this compound Concentration: The IC₅₀ varies between systems (e.g., 27 nM in HEK cells vs. 143 nM in oocytes).[5] | 2. Ensure your working concentration range is appropriate for your model. Always perform a full dose-response curve. | |
| 3. Low GluN2A Expression: The magnitude of inhibition is proportional to the number of GluN2A-containing receptors.[1] | 3. Verify the expression of the GluN2A subunit in your system (e.g., via Western blot, qPCR, or by using a positive control antagonist). | |
| 4. Compound Solubility/Stability: this compound may have precipitated out of solution. | 4. Visually inspect solutions for precipitation. Ensure the final DMSO concentration is low (e.g., <0.1%). Prepare fresh dilutions for each experiment. | |
| High Variability in Results | 1. Inconsistent Glycine Levels: Fluctuations in applied or endogenous glycine can alter this compound efficacy. | 1. Use a consistent, defined concentration of glycine in your buffer for all experiments. |
| 2. Cell Health/Passage Number: Inconsistent cell health or high passage numbers can lead to variable receptor expression. | 2. Use cells within a consistent and low passage number range. Monitor cell health and morphology. | |
| 3. Inconsistent Incubation Times: Variable pre-incubation times with this compound can lead to inconsistent results. | 3. Standardize all incubation and application times in your protocol. | |
| Suspected Off-Target Effects or Cellular Toxicity | 1. Concentration is too high: At high concentrations (e.g., 10 µM), this compound can weakly inhibit GluN2B.[6] | 1. Use the lowest effective concentration determined from your dose-response curve to maximize selectivity. |
| 2. Non-specific toxicity: The observed phenotype may not be related to GluN2A inhibition. | 2. Counter-Screen: Test this compound in a cell line that does not express GluN2A. If the phenotype or toxicity persists, it is likely an off-target effect.[5] | |
| 3. Use a Control Compound: Compare the effect to a structurally unrelated GluN2A antagonist. If the phenotype is not replicated, it suggests an off-target effect of this compound.[5] |
Troubleshooting Decision Tree
Caption: A logical workflow to troubleshoot common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting MPX-007 solubility issues in ACSF
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues of MPX-007 in artificial cerebrospinal fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in ACSF critical?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[1][2][3] Its solubility in ACSF is critical because ACSF is a buffer solution that mimics the composition of cerebrospinal fluid, essential for maintaining the viability and physiological function of brain tissue in in vitro experiments like slice electrophysiology.[4][5][6] For experimental results to be accurate and reproducible, this compound must be fully dissolved in the ACSF to reach its molecular target at the intended concentration.
Q2: My this compound is not dissolving or is precipitating in my standard ACSF. What are the common causes?
A2: There are several potential causes for this compound solubility issues in ACSF:
-
ACSF pH: The pH of freshly prepared ACSF should be ~7.4 after proper aeration with carbogen (B8564812) (95% O2 / 5% CO2).[4][7] If the pH is incorrect, it can significantly affect the solubility of pH-sensitive compounds.[8][9][10] Unstable pH, often due to insufficient carbogenation, can lead to precipitation.[11][12]
-
Improper ACSF Preparation: The order of adding salts matters. Divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can precipitate with phosphates or bicarbonates if added incorrectly.[13][14][15][16] It is often recommended to add CaCl₂ last to a solution that is already bubbling with carbogen.[16]
-
Concentration: While this compound has greater solubility than its predecessor TCN-201, it is still a complex organic molecule.[2][17] Attempting to create a solution that exceeds its maximum solubility limit in ACSF will inevitably lead to precipitation. The aqueous solubility at pH 7.4 is stated to be >150 µM.[1]
-
Temperature: Preparing ACSF or dissolving this compound at very low temperatures can reduce solubility. Most protocols assume room temperature preparation.
Q3: Can I use a co-solvent like DMSO to dissolve this compound before adding it to ACSF?
A3: Yes, using a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) is a common strategy for compounds with poor aqueous solubility. First, dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock into the ACSF to the final desired concentration. However, it is critical to keep the final DMSO concentration as low as possible. Studies suggest that while DMSO concentrations up to 50% might be used for intracerebroventricular injections in some contexts, concentrations above this can alter neuronal excitability.[18][19] For in vitro slice electrophysiology, most researchers aim for a final DMSO concentration of <0.1% to avoid off-target effects.[20]
Q4: I see a white precipitate in my ACSF even before adding this compound. What is it?
A4: A white precipitate in ACSF is commonly calcium carbonate (CaCO₃) or calcium phosphate (B84403) (Ca₃(PO₄)₂).[13] This often occurs if the solution is exposed to atmospheric CO₂ before it is stabilized by carbogen (95% O₂ / 5% CO₂), or if the pH rises, reducing the solubility of these salts.[13][21] To prevent this, ensure continuous carbogenation during preparation and use, and consider adding calcium salts after the other components are fully dissolved and the solution is bubbling.[16]
Troubleshooting Guide
If you are experiencing solubility issues with this compound in ACSF, follow this step-by-step troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. precisionary.com [precisionary.com]
- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 11. New scheme for the preparation and use of artificial cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 21. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Potential Off-Target Effects of MPX-007 at High Concentrations
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of MPX-007 when used at high concentrations. The following information provides troubleshooting guidance and answers to frequently asked questions to ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2][3][4] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine. This inhibitory action diminishes receptor activation.[5]
Q2: What are the known on-target potencies of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for GluN2A-containing NMDA receptors varies depending on the experimental system. In HEK cells expressing GluN2A, the IC50 is approximately 27 nM.[1][2][4][6] In Xenopus oocytes, the IC50 is approximately 143 nM.[6]
Q3: What are the documented off-target effects of this compound at high concentrations?
At elevated concentrations, this compound has been shown to exhibit some off-target activity. The most well-characterized off-target effect is a weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors. At a concentration of 10 µM, this compound can block approximately 30% of the GluN2B-mediated current.[1] It is estimated to be over 70-fold more selective for GluN2A over other NMDA receptor subtypes.[1] The related compound, MPX-004, has shown minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[7]
Q4: My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?
To investigate if unexpected results are due to off-target effects, a systematic approach is recommended. This can include:
-
Dose-Response Analysis: Compare the concentration of this compound at which the unexpected phenotype is observed with its known IC50 for GluN2A. A significant discrepancy may point towards an off-target effect.
-
Use of a Structurally Unrelated Antagonist: Employ a different GluN2A antagonist with a distinct chemical structure. If this compound does not produce the same phenotype, it is more likely that the results observed with this compound are due to an off-target interaction.
-
Counter-Screening: Test this compound in a cell line that does not express the GluN2A subunit. If the unexpected phenotype persists, it is likely an off-target effect.
-
Rescue Experiment: In a GluN2A-expressing cell line, if you can introduce a mutation in GluN2A that prevents this compound binding without affecting receptor function, this could "rescue" the on-target effects. Persistence of the phenotype in these "rescued" cells would suggest an off-target mechanism.
Quantitative Data Summary
The following table summarizes the known on-target and off-target activities of this compound.
| Target/Off-Target | Assay System | Parameter | Value |
| On-Target | |||
| GluN1/GluN2A | HEK Cell Ca2+ Influx Assay | IC50 | 27 nM[1][2][4][6] |
| GluN1/GluN2A | Xenopus Oocyte Electrophysiology | IC50 | 143 ± 10 nM[6] |
| Off-Target | |||
| GluN1/GluN2B | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | ~30%[1] |
| GluN1/GluN2C | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | No significant inhibition[1] |
| GluN1/GluN2D | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | No significant inhibition[1] |
Visualizing Signaling Pathways and Experimental Workflows
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Variability in MPX-007 Electrophysiology Results
Welcome to the technical support center for MPX-007. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in electrophysiology experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section provides a question-and-answer format to directly address common problems, from general electrophysiology artifacts to issues specific to this compound.
General Electrophysiology Issues
Question: I'm seeing a persistent, high-frequency hum (50/60 Hz noise) in my recordings. How can I eliminate it?
Answer: This is likely electrical interference from nearby equipment.[1][2]
-
Potential Causes:
-
Solutions:
-
Check Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system) are connected to a single, common ground to avoid ground loops.[1][2]
-
Faraday Cage: Verify your Faraday cage is properly sealed and grounded.
-
Isolate Noise Source: Systematically turn off and unplug nearby electrical devices to identify the source of the interference.[1][2]
-
Reduce Fluid Level: Lowering the bath solution level can minimize the "antenna" effect.[1]
-
Question: My baseline is drifting or showing slow, wave-like oscillations. What's causing this?
Answer: Baseline drift can stem from several factors related to mechanical, thermal, or electrochemical instability.[1]
-
Potential Causes:
-
Solutions:
-
Ensure Mechanical Stability: Check that your anti-vibration table is floating correctly and there are no sources of vibration in the room.[1][4]
-
Stable Perfusion: Ensure the perfusion system provides a smooth, continuous flow without introducing bubbles or significant changes in flow rate.[1]
-
Reference Electrode: Check your Ag/AgCl reference electrode; it may need to be re-chlorinated to ensure stability.[1]
-
Temperature Control: Use an inline heater to maintain a constant temperature for your recording solution.[3]
-
Question: I'm having difficulty forming a stable Giga-ohm (GΩ) seal. What should I do?
Answer: Failure to form a high-resistance seal is a frequent challenge in patch-clamping.[1]
-
Potential Causes:
-
Solutions:
-
Pipette Quality: Fire-polish your pipette tips to ensure they are smooth. Pipette resistance for whole-cell recordings should ideally be between 4-8 MΩ.[1]
-
Maintain a Clean Pipette: Apply gentle positive pressure as you approach the cell to clear debris from the tip.[1][3]
-
Use Healthy Cells: Ensure your cells are healthy, as compromised membranes are difficult to seal.[1]
-
Optimize Pressure System: Check for leaks in your pressure tubing to ensure sufficient and consistent positive pressure.[3]
-
This compound Specific Issues
Question: I'm observing a reduced or no effect of this compound. What could be the reason?
Answer: The inhibitory effect of this compound can be influenced by several factors in your experimental setup.
-
Potential Causes:
-
High Glycine (B1666218) Concentration: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist, glycine. Higher glycine levels can decrease the apparent potency of this compound.[5]
-
Incorrect Drug Concentration: The IC50 of this compound can differ depending on the expression system used.[5]
-
Solubility Issues: Poor solubility of this compound can lead to a lower effective concentration in your recording solution.[5]
-
-
Solutions:
-
Control Glycine Levels: Carefully control and consider the glycine concentration in your experimental buffer. You may need to titrate the glycine concentration to optimize the inhibitory effect of this compound.[5]
-
Verify Drug Concentration: Ensure your working concentration is appropriate for your specific experimental setup. Refer to the potency data in different systems (see Table 1).[5]
-
Ensure Solubility: Make sure this compound is fully dissolved in the vehicle solvent before diluting it into your recording solution and visually inspect for any precipitation.[5]
-
Question: The degree of inhibition by this compound is highly variable between my recordings. Why is this happening?
Answer: Variability in this compound's effect often relates to the specific subtype of NMDA receptors present in your preparation.
-
Potential Cause:
-
Differential GluN2A Subunit Expression: The level of inhibition by this compound is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your preparation.[5]
-
-
Solution:
-
Characterize Your System: If possible, characterize the NMDA receptor subunit expression in your cells or tissue to better interpret the variability.
-
Question: I'm concerned about potential off-target effects of this compound. What should I be aware of?
Answer: While highly selective, this compound can have off-target effects at higher concentrations.
-
Potential Off-Target Effects:
-
Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 μM), this compound can weakly inhibit GluN2B-containing NMDA receptors by approximately 30%.[5][6][7]
-
Interaction with other CNS Targets: A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[5]
-
-
Solutions:
-
Use the Lowest Effective Concentration: To maximize selectivity for GluN2A, use the lowest concentration of this compound that produces the desired effect.[5]
-
Consider Control Experiments: If you suspect off-target effects, consider using a structurally unrelated GluN2A antagonist to see if the phenotype is replicated.[6] Testing this compound in a cell line that does not express GluN2A can also help identify off-target toxicity.[6]
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay System | IC50 (nM) | Notes |
| GluN2A | HEK Cells (Ca2+ influx) | 27 | Primary on-target activity.[5][6][8] |
| GluN2A | Xenopus Oocytes (electrophysiology) | 143 | Potency can vary by expression system.[5][6][7] |
| GluN2B | Xenopus Oocytes (electrophysiology) | >10,000 | Weak inhibition (~30%) observed at 10 µM.[6][7] |
| GluN2C | Xenopus Oocytes (electrophysiology) | >10,000 | No significant inhibition at 10 µM.[6][7] |
| GluN2D | Xenopus Oocytes (electrophysiology) | >10,000 | No significant inhibition at 10 µM.[6][7] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording Protocol
-
Preparation: Prepare standard external and internal recording solutions. Ensure the external solution is continuously oxygenated (95% O2 / 5% CO2).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Cell Approach and Sealing:
-
Apply gentle positive pressure to the pipette before entering the bath solution.
-
Approach the target cell and release the positive pressure just before making contact with the cell membrane.
-
Apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
-
Whole-Cell Configuration: After forming a stable seal, apply brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Record baseline currents in the drug-free external solution for a stable period (e.g., 2-3 minutes).[1]
-
This compound Application: Apply the desired concentration of this compound via a perfusion system.[1]
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Effect Recording: Wait for the drug effect to reach a steady state before recording the currents again using the same voltage protocol.[1]
-
Washout: Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the effect.[1]
-
Analysis: Measure the peak current amplitude at each voltage step before, during, and after this compound application and plot the current-voltage (I-V) relationship.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying sources of variability.
Caption: Mechanism of action of this compound on GluN2A-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit. It is thought to bind at the interface of the GluN1 and GluN2A ligand-binding domains, which reduces the affinity of the GluN1 subunit for its co-agonist, glycine. This allosteric modulation leads to a decrease in receptor activity.[5]
Q2: How should I prepare my this compound solutions?
A2: It is recommended to prepare fresh drug solutions daily. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all experiments to avoid solvent-induced effects. Protect light-sensitive compounds from light.[9]
Q3: Can changes in my perfusion system introduce artifacts when applying this compound?
A3: Yes. If noise or baseline shifts coincide directly with the application of the drug via a perfusion system, it is likely a mechanical or electrical artifact from the system itself.[1] Ensure the perfusion manifold and tubing are properly grounded. Rapid switching of solutions can also cause a transient electrical artifact, which can be minimized by ensuring a smooth, continuous flow.[1] Additionally, a change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline.[1]
Q4: My recordings run down over time. Could this be related to this compound?
A4: While rundown can be an inherent property of the cells you are recording from, it is also important to consider the stability of your compound. Ensure that this compound is stable in your recording solution for the duration of your experiment. Preparing fresh solutions can help mitigate this.[9] Monitor the baseline response over time and discard recordings with significant rundown.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: MPX-007 for Brain Slice Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPX-007 in brain slice preparations. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful implementation of your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during electrophysiological and neuroprotection assays using this compound in brain slices.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Effect of this compound | High Glycine (B1666218) Concentration: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[1] Higher glycine levels can diminish the apparent potency of this compound. | Carefully control and monitor the glycine concentration in your artificial cerebrospinal fluid (aCSF). Consider titrating the glycine concentration to optimize the inhibitory effect of this compound. |
| Incorrect Drug Concentration: The IC50 of this compound can vary between expression systems.[1] | Ensure your working concentration is appropriate for brain tissue. For instance, IC50 values are reported as 27 nM in HEK cells and 143 nM in Xenopus oocytes.[2] | |
| Solubility Issues: Poor solubility can lead to a lower effective concentration of the compound in your recording solution.[1] | Ensure this compound is fully dissolved in the vehicle solvent before diluting it into your aCSF. A common practice is to prepare a concentrated stock solution in DMSO.[3] Visually inspect for any precipitation. | |
| Variability in Inhibition | Differential GluN2A Subunit Expression: The level of inhibition by this compound is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your brain slice preparation.[1] | Be aware that the expression of GluN2A subunits can vary between different brain regions and developmental stages.[4] |
| Off-Target Effects Observed | Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 μM), this compound can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors.[1][5] | Use the lowest effective concentration of this compound to maximize its selectivity for GluN2A. If GluN2B activity is a concern, consider using MPX-004, a related compound with slightly higher GluN2A selectivity.[1] |
| Interaction with other CNS Targets: A screening of the related compound MPX-004 at 1 µM showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[5] | Be mindful of potential off-target effects, especially when using higher concentrations. | |
| Compound Precipitation in aCSF | Exceeded Solubility Limit: this compound has an aqueous solubility of 120 µM at pH 7.4, which could be exceeded upon dilution into aCSF.[3][6] | Prepare fresh working solutions for each experiment. Consider a slightly higher final DMSO concentration (up to 0.5%), but always include a vehicle control.[3] Brief sonication after dilution may also help to redissolve the compound.[3] |
| Increased Neuronal Excitability or Toxicity | High DMSO Concentration: The vehicle used to dissolve this compound, typically DMSO, can have its own biological effects at higher concentrations.[3] | Keep the final DMSO concentration in your aCSF below 0.5% (v/v) to avoid solvent-induced toxicity.[3] Always run a vehicle control with the same final DMSO concentration as your experimental samples. |
| Degradation Product Toxicity: Although not extensively documented for this compound, degradation products of a compound can sometimes be more toxic than the parent molecule.[3] | Use freshly prepared solutions to minimize the risk of degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[7][8] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) and glycine binding sites.[2][6] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[2][6]
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, aliquot the DMSO stock solution into single-use volumes and store them at -20°C to prevent repeated freeze-thaw cycles.[3] Aqueous working solutions should ideally be prepared fresh for each experiment from the frozen DMSO stock.[3]
Q3: How selective is this compound for GluN2A-containing NMDA receptors?
A3: this compound is highly selective for the GluN2A subunit over other GluN2 subunits.[1] It is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[5] At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2C or GluN2D receptor-mediated responses.[1] However, at a concentration of 10 μM, it can cause weak, concentration-dependent inhibition of GluN2B-mediated currents by approximately 30%.[1][5]
Q4: What percentage of NMDA receptor current should I expect this compound to inhibit in native neurons within brain slices?
A4: In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated whole-cell current.[1][9] A related compound, MPX-004, inhibited about 60% of the total NMDA receptor-mediated EPSP in rat hippocampal slices.[5][9] The degree of inhibition you observe will depend on the relative expression of GluN2A-containing NMDA receptors in the specific brain region and cell type you are studying.
Q5: What are the critical experimental conditions to consider when using this compound in brain slices?
A5: The most critical factor is the glycine concentration in your recording solution (aCSF).[1] Since this compound's inhibitory effect is functionally competitive with glycine, higher glycine concentrations will reduce its apparent potency.[1][10] Therefore, maintaining a stable and known glycine concentration is crucial for obtaining reproducible results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related compound MPX-004.
Table 1: In Vitro Potency of this compound and MPX-004
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27[6][8] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79[6][8] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10[2][8] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17[5][8] |
Table 2: Selectivity of this compound and MPX-004
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D |
| This compound | >70-fold | Weak inhibition at 10 µM[6] | >10 µM[6] | >10 µM[6] |
| MPX-004 | >150-fold | >30 µM[6] | >30 µM[6] | >30 µM[6] |
Table 3: Physicochemical Properties
| Compound | Property | Value |
| This compound | Aqueous Solubility (pH 7.4) | 120 µM[6] |
| MPX-004 | Aqueous Solubility (pH 7.4) | >150 µM[6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices for electrophysiological recordings.
Materials:
-
NMDG slicing solution
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[8]
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.[8]
-
Mount the brain onto the vibratome stage and submerge it in the ice-cold, carbogenated NMDG slicing solution.[8]
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region.[8]
-
Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.[8]
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.[8]
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the steps for performing whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents.
Materials:
-
Prepared acute brain slices
-
Recording rig with microscope, micromanipulators, and amplifier
-
Perfusion system
-
Recording aCSF
-
Intracellular solution
-
This compound stock solution (in DMSO)
-
Borosilicate glass electrodes
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF.[8]
-
Identify the target neuron for recording.
-
Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block of the NMDA receptor.[8]
-
Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.[8]
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.[8]
-
Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.[8]
-
After recording the effect, wash out the drug by perfusing with regular aCSF.[8]
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Ensuring Reproducibility of MPX-007 Experimental Data: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental data when working with MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit.[1][3] Its mechanism of action is thought to be similar to TCN-201, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][4] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), which in turn inhibits receptor activation.[1][4]
Q2: What is the potency and selectivity of this compound?
A2: The potency and selectivity of this compound have been determined in various in vitro systems. It demonstrates high potency for GluN2A-containing NMDA receptors with an IC50 of 27 nM in HEK cell Ca2+ influx assays and 143 ± 10 nM in Xenopus oocyte electrophysiology recordings.[1] this compound is estimated to be over 70-fold selective for GluN2A over other GluN2 subunits.[4] However, at a concentration of 10 µM, it can cause weak, concentration-dependent inhibition of GluN2B-mediated currents by approximately 30%.[3][5]
Q3: What are the key differences between this compound and its analog, MPX-004?
A3: Both this compound and MPX-004 are potent and selective GluN2A antagonists.[5] However, this compound is the more potent of the two, which is attributed to the addition of a methyl group to the pyrazine (B50134) nucleus.[5] Both compounds offer improved physicochemical properties, such as better solubility, compared to the earlier GluN2A-selective NAM, TCN-201.[1][4]
Q4: What are some common off-target effects to be aware of?
A4: While highly selective, at concentrations of 10 µM, this compound has been observed to cause a weak, concentration-dependent inhibition of GluN2B-mediated currents of about 30%.[3][5] Researchers should be mindful of this potential off-target effect, especially when working with systems expressing high levels of GluN2B subunits.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions. Reproducibility in cell-based assays is highly dependent on consistent cell culture practices.[6]
-
Possible Cause 2: Reagent variability. The quality and consistency of reagents, including the solvent for this compound, can significantly impact results.[8]
-
Troubleshooting Tip: Use analytical grade DMSO (99%) to dissolve this compound and ensure it is fully solubilized before use.[7] Visually inspect for any precipitation. Use the same batch of media and supplements whenever possible.
-
-
Possible Cause 3: "Edge effect" in plate-based assays. Evaporation from the perimeter wells of a 96-well plate can alter the concentration of components and affect cell viability, leading to variability.[7]
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with phosphate-buffered saline (PBS) to minimize evaporation from the inner wells.[7]
-
Issue 2: Lower than expected inhibition of NMDA receptor currents in native neurons.
-
Possible Cause: Differential expression of GluN2A subunits. The level of inhibition by this compound is directly proportional to the percentage of NMDA receptors containing the GluN2A subunit in your specific neuronal preparation.[3]
-
Troubleshooting Tip: Be aware that in some neuronal cultures, such as rat pyramidal neurons, NMDA receptor responses may be mediated by a mix of GluN2B and GluN2A subunit-containing receptors (e.g., a 70%/30% mix).[5] In such cases, maximal concentrations of this compound will only inhibit a fraction of the total NMDA receptor current.[5]
-
Issue 3: Apparent potency of this compound is lower than reported.
-
Possible Cause: High glycine concentration in the experimental buffer. The inhibitory effect of this compound is functionally competitive with glycine.[3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[1] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2A | IC50 | 143 ± 10 nM[1] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2B | % Inhibition at 10 µM | ~30%[1] |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2C | % Inhibition at 10 µM | No significant inhibition |
| Xenopus Oocyte Electrophysiology (human) | GluN1/GluN2D | % Inhibition at 10 µM | No significant inhibition |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Aqueous Solubility (pH 7.4) |
| This compound | 120 µM[4] |
| MPX-004 | >150 µM[4] |
| TCN-201 | <1 µM[4] |
Experimental Protocols
1. HEK Cell-Based Ca2+/Fluorescence Assay
This assay is used to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[4]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[4]
-
Assay Preparation: Cells are plated in 384-well plates.[4]
-
Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][4]
-
Compound Application: Varying concentrations of this compound are added to the cell plates.[1][4]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][4]
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring changes in fluorescence intensity with a fluorescence plate reader.[1][4]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[4]
2. Xenopus Oocyte Electrophysiology
This technique is used to confirm the potency and selectivity of this compound using electrophysiological recordings.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]
-
Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[1]
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound followed by the co-application of glutamate and glycine to elicit inward currents.[1]
-
Data Acquisition and Analysis: The inhibition of the agonist-induced current at each concentration is recorded to determine the IC50 value.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: HEK Cell Calcium Influx Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
addressing MPX-007 instability in experimental buffers
This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the experimental use of MPX-007, with a specific focus on its stability in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in experimental buffers?
A1: The instability of small molecules like this compound in assays can stem from several factors, primarily chemical degradation and poor solubility.[1] Key environmental conditions that can trigger chemical degradation include non-neutral pH, temperature, light exposure, and oxidative stress.[1][2] For instance, compounds with certain functional groups may be prone to hydrolysis.[1] Additionally, poor solubility in aqueous assay buffers can cause the compound to precipitate, which lowers its effective concentration and leads to unreliable results.[1][3]
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: It is recommended to prepare a high-concentration stock solution of this compound, such as 10 mM, in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To avoid degradation from repeated freeze-thaw cycles, you should aliquot the DMSO stock into smaller, single-use volumes and store them at -20°C.[3] When stored correctly as a powder, this compound can be stable for up to three years at -20°C.[3] Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment.[3]
Q3: I observed a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic compounds and indicates that the solubility limit has been exceeded.[1][3] To address this, you can try the following:
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Decrease the final concentration of this compound in the assay.[3]
-
Optimize the final DMSO concentration. A slightly higher percentage of DMSO (up to 0.5%) may help maintain solubility. Always include a vehicle control to account for solvent effects.[3]
-
Adjust the buffer pH , as the solubility of many compounds is pH-dependent.[3]
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Use sonication briefly after dilution to help redissolve the compound.[3]
Q4: Can the choice of buffer impact the stability and activity of this compound?
A4: Yes, the buffer system can significantly influence the stability of a compound. Some common buffers can have undesirable interactions. For example, Phosphate-Buffered Saline (PBS) can form complexes with divalent cations like Ca²⁺, leading to precipitation.[4] It is crucial to select a buffer with a pH range suitable for your specific assay that does not interfere with biological processes.[5][6] If you suspect buffer-induced instability, consider testing alternative biological buffers such as HEPES or MOPS.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
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Potential Cause: Degradation of the compound in the aqueous assay medium.[2][3]
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before each experiment from a frozen DMSO stock.[3]
-
Use Anhydrous DMSO: Ensure the DMSO used for stock solutions is anhydrous, as moisture can accelerate compound degradation.[1][3]
-
Perform a Stability Assessment: If the problem persists, conduct an experiment to determine the stability of this compound in your specific assay buffer over the time course of your experiment (see Protocol 1).[2]
-
Verify Concentration: Double-check all dilution calculations to ensure the final concentration is correct.[3]
-
Issue 2: I observe a cloudy precipitate when I add my this compound stock solution to the assay buffer.
-
Potential Cause: The compound's solubility limit has been exceeded in the final assay buffer.[1]
-
Recommended Solutions:
-
Reduce Final Concentration: The simplest approach is to use a lower final concentration of this compound.[3]
-
Modify Dilution Method: Instead of a single dilution, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer.[1]
-
Include Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or a cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1][8] This should be done cautiously as these agents can interfere with the assay.
-
Issue 3: Increased or unexpected cytotoxicity is observed in cell-based assays.
-
Potential Cause: The degradation product of this compound may be more toxic than the parent compound.[3]
-
Recommended Solutions:
-
Use Freshly Prepared Solutions: This minimizes the concentration of any potential toxic degradation products.[3]
-
Lower DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic for your specific cell line, typically below 0.5%.[1][3]
-
Conduct Stability Analysis: Analyze the stability of this compound in your experimental buffer to identify potential toxic degradants.[3]
-
Data Presentation
Table 1: In Vitro Potency of this compound in Different Assay Systems
| Assay System | Target | IC₅₀ (nM) | Reference |
| HEK Cells (Ca²⁺/Fluorescence) | GluN2A | 27 | [9][10] |
| Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | [9][10] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity at 10 µM | Estimated Selectivity (Fold vs. GluN2A) | Reference |
| GluN2B | Weak, concentration-dependent inhibition (~30%) | >70-fold | |
| GluN2C | No inhibitory effect | >70-fold | |
| GluN2D | No inhibitory effect | >70-fold |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer via HPLC
This protocol allows for the quantitative assessment of this compound stability over time in a specific experimental buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen aqueous experimental buffer (e.g., PBS, HEPES-buffered saline)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.[3]
-
Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen aqueous buffer. Prepare a sufficient volume to cover all time points and temperature conditions.
-
Aliquot Samples: Divide the working solution into separate aliquots for each time point and temperature condition to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take one aliquot and inject it into the HPLC system. This will provide the initial (100%) concentration and peak area.[3]
-
Incubate Samples: Place the remaining aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).[3]
-
Collect Time-Point Samples: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition and analyze it by HPLC.
-
Data Analysis: For each sample, determine the peak area corresponding to this compound. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the degradation rate and calculate the half-life (t½) under each condition.[2]
Visualizations
Caption: Troubleshooting workflow for investigating this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Buffers [sigmaaldrich.com]
- 6. Buffers for Biochemical Reactions [worldwide.promega.com]
- 7. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Stabilizers - CD Formulation [formulationbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
MPX-007 Technical Support Center: Addressing Glycine Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPX-007, a selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors. This resource focuses on troubleshooting and accounting for the compound's inherent sensitivity to its co-agonist, glycine (B1666218).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator that selectively targets NMDA receptors containing the GluN2A subunit.[1] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which in turn inhibits receptor activation.[1][2][3]
Q2: How does glycine concentration affect the potency of this compound?
A2: The inhibitory effect of this compound is sensitive to the concentration of glycine.[4] Higher concentrations of glycine can reduce the apparent potency of this compound, as they compete for binding to the GluN1 subunit.[4][5] However, this compound's inhibitory effect is less sensitive to displacement by high concentrations of glycine compared to related compounds like TCN-201.[1]
Q3: How selective is this compound for GluN2A-containing NMDA receptors?
A3: this compound is highly selective for the GluN2A subunit.[6] At concentrations that completely inhibit GluN2A activity, it has no significant effect on GluN2C or GluN2D receptor-mediated responses.[4] However, at higher concentrations (e.g., 10 µM), weak, concentration-dependent inhibition of GluN2B-containing receptors (approximately 30%) has been observed.[4][6] this compound is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[6]
Q4: What level of inhibition should I expect from this compound in native neurons?
A4: In primary cultures of rat pyramidal neurons, maximal concentrations of this compound have been shown to inhibit approximately 30% of the whole-cell NMDA receptor current.[6][7] The degree of inhibition is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your specific preparation.[4]
Q5: Are there specific experimental parameters I should be mindful of when using this compound?
A5: Yes, the most critical experimental parameter to control is the glycine concentration in your recording or assay buffer.[4] Maintaining a stable and known glycine concentration is crucial for obtaining reproducible and accurate results due to the functionally competitive nature of the interaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound | High Glycine Concentration: The inhibitory action of this compound is sensitive to glycine levels.[4] Elevated glycine in your buffer can diminish the apparent potency of the compound.[4] | Carefully control and document the glycine concentration in your experimental buffer. Consider performing a glycine concentration titration to find the optimal condition for your assay. |
| Incorrect Drug Concentration: The IC50 of this compound can differ between experimental systems.[4] | Verify that your working concentration is appropriate for your specific cell type or expression system. Refer to the quantitative data tables below for reported IC50 values in different systems. | |
| Solubility Issues: Although this compound has improved solubility compared to earlier compounds, poor dissolution can lead to a lower effective concentration.[5] | Ensure this compound is completely dissolved in the vehicle solvent before preparing the final dilution in your assay buffer. Visually inspect for any precipitate. | |
| High variability in the degree of inhibition | Differential GluN2A Subunit Expression: The proportion of GluN2A-containing NMDA receptors can vary between cell preparations, cultures, or tissue samples.[4] | Characterize the relative expression levels of GluN2A in your experimental system if possible. This will aid in interpreting the variability of this compound's inhibitory effect. |
| Observed off-target effects | Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 µM), this compound can weakly inhibit GluN2B-containing receptors.[4] | To maximize selectivity for GluN2A, use the lowest effective concentration of this compound. If complete selectivity is critical, consider using a related compound with higher selectivity, such as MPX-004.[4] |
Quantitative Data Summary
Table 1: Potency of this compound on NMDA Receptor Subtypes
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM[2][7] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM[2][7] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30%[2] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | Ineffective[2] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | Ineffective[2] |
Table 2: Comparative Glycine Sensitivity of GluN2A NAMs
| Compound | IC50 at 3 µM Glycine (nM) | Fold-shift in IC50 at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200 | 3.2 | 95% ± 1%[1][8] |
| TCN-201 | ~200 | Not specified, but sensitivity is higher than this compound | Markedly diminished[1][8] |
| MPX-004 | ~200 | 3.8 | 71% ± 4%[1][8] |
Experimental Protocols
HEK Cell-Based Ca2+/Fluorescence Assay
-
Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media. Transiently or stably transfect the cells with plasmids encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[2][3]
-
Assay Preparation: Plate the transfected cells in 384-well plates. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3]
-
Compound Application: Pre-incubate the cells with a range of this compound concentrations.[2]
-
Receptor Stimulation: Activate the NMDA receptors by stimulating the cells with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each).[2][3]
-
Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring fluorescence intensity using a fluorescence plate reader.[2][3]
-
Data Analysis: Normalize the resulting data to control responses and fit the concentration-response curves to a four-parameter logistic equation to determine the IC50 values.[2][3]
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]
-
Electrophysiological Recording: After a suitable incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential (e.g., -70 mV).[2]
-
Compound Application and Agonist Stimulation: Perfuse the oocytes with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[2]
-
Data Analysis: Compare the peak current amplitude in the presence of this compound to the control current to determine the percentage of inhibition and calculate the IC50 values.[2]
Visualizations
Caption: Mechanism of action of this compound on the GluN1/GluN2A receptor.
Caption: Experimental workflow for the HEK cell calcium influx assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation times for MPX-007 in tissue preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MPX-007 in tissue preparations. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing incubation times for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2][3] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) or glycine (B1666218) agonist binding sites.[1][4] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist glycine, thereby inhibiting receptor activation and subsequent calcium influx.[1][4][5]
Q2: My signal is very weak or absent in my tissue sections. How can I improve it? A2: Weak or no signal is a common issue that can often be resolved by optimizing your incubation protocol.[6] Consider the following:
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Insufficient Incubation Time: The duration of this compound exposure may be too short for effective binding. Try extending the incubation time. For tissue sections, an overnight incubation at 2-8°C is often recommended to allow for optimal specific binding and to reduce non-specific background.[7]
-
Suboptimal Concentration: The concentration of this compound may be too low. While the IC50 is well-defined in cell-based assays (see Table 1), penetration and binding in complex tissue may require a higher concentration. Perform a titration experiment, testing several dilutions around the recommended starting concentration.[6]
-
Poor Tissue Permeabilization: If your target is intracellular, ensure your protocol includes an adequate permeabilization step (e.g., using Triton X-100 or a similar detergent) to allow this compound to reach its binding site.[8]
-
Degraded Compound: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[8]
Q3: I am observing high background signal, which is obscuring my specific results. What can I do? A3: High background can be caused by non-specific binding of the compound or detection reagents. Adjusting incubation parameters is a key troubleshooting step:
-
Excessive Incubation Time: While longer incubation can increase specific signal, it can also raise background. If you are incubating for an extended period (e.g., overnight), try reducing the time to a few hours at room temperature or 37°C.[9]
-
Concentration Too High: An overly high concentration of this compound can lead to it binding non-specifically to other tissue components. Reduce the concentration in your next experiment.[10]
-
Inadequate Washing: Ensure you are performing sufficient and stringent wash steps after incubating with this compound. Using a buffer containing a mild detergent like Tween-20 can help minimize non-specific interactions.[6][11]
-
Insufficient Blocking: Before adding this compound, make sure to incubate the tissue with an appropriate blocking buffer (e.g., normal serum) to saturate non-specific binding sites.
Q4: How do I determine the optimal incubation time for my specific tissue and experiment? A4: The optimal incubation time depends on factors like tissue thickness, fixation method, and experimental temperature. The best approach is to perform a time-course experiment.[12] Treat several tissue sections with a fixed, effective concentration of this compound and vary the incubation periods (e.g., 1 hour, 4 hours, 12 hours, 24 hours). This will allow you to identify the time point that provides the best balance of strong specific signal and low background noise for your particular setup.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various recombinant and native systems, providing a baseline for determining starting concentrations in your experiments.
| Assay System | Receptor Subtype | Parameter | Value | Reference |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM | [1][3] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM | [1][3] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30% | [1][3] |
| Rat Cortical Neurons | Native NMDA Receptors | % Inhibition at 10 µM | ~25-30% | [3][13] |
| Rat Hippocampal Slices | Native NMDA fEPSP | Estimated IC50 | 3.4 µM (for MPX-004) | [3] |
Note: Data for rat hippocampal slices is for the related compound MPX-004, which has a similar mechanism but different potency. It is included to provide context for native tissue preparations.
Table 2: General Incubation Optimization Parameters
This table provides a general framework for how to adjust incubation parameters to troubleshoot common issues in tissue preparations.
| Parameter | To Increase Signal Intensity | To Decrease Background Noise | Key Considerations |
| Time | Increase duration (e.g., 1-2 hours to overnight) | Decrease duration | Overnight incubations are typically done at 4°C to preserve tissue integrity.[7] |
| Temperature | Increase temperature (e.g., 4°C to RT or 37°C) | Decrease temperature (e.g., RT to 4°C) | Higher temperatures can increase binding kinetics but may also increase non-specific binding and risk tissue damage.[9] |
| Concentration | Increase concentration | Decrease concentration | Always perform a titration to find the optimal concentration for your specific tissue type.[6][10] |
Experimental Protocols
Protocol: Application of this compound to Paraffin-Embedded Brain Sections
This protocol provides a general workflow for applying this compound to formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as those from the brain. Optimization of incubation times and concentrations is critical.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each.[14] b. Transfer slides through a graded alcohol series: 100% ethanol (B145695) (2x, 3 min), 95% ethanol (1x, 3 min), 70% ethanol (1x, 3 min), 50% ethanol (1x, 3 min).[14] c. Rinse thoroughly with distilled water.
2. Antigen Retrieval (Optional but Recommended): a. This step helps to unmask epitopes that may be cross-linked by fixation. b. Immerse slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0). c. Heat the sections using a steamer, water bath, or pressure cooker according to established lab protocols. d. Allow slides to cool to room temperature, then wash with PBS.
3. Blocking and Permeabilization: a. Wash sections 3 times for 5 minutes in PBS with 0.05% Tween-20 (PBST).[11] b. Incubate sections for 1 hour in a blocking buffer (e.g., 10% normal goat serum in PBST with 0.1% Triton X-100) in a humidified chamber.
4. This compound Incubation (Optimization Step): a. Prepare the desired concentration of this compound in your diluent buffer (e.g., 1% BSA in PBST). b. Drain the blocking solution from the slides without letting them dry out. c. Apply the this compound solution, ensuring the entire tissue section is covered. d. Incubate in a humidified chamber. This is the critical step to optimize.
- Starting Point: Incubate for 2 hours at room temperature or overnight at 4°C.
- For Troubleshooting: Refer to Table 2 and the Troubleshooting Logic diagram to adjust time and temperature based on initial results.
5. Washing: a. Rinse slides gently and then wash 3 times for 5 minutes each in PBST to remove unbound this compound.[11]
6. Detection and Visualization: a. Proceed with your chosen detection method. This will depend on whether this compound is being used as a modulator prior to antibody staining or if a tagged version of the compound is available. For standard immunohistochemistry, you would now proceed with primary antibody incubation against a downstream target of NMDA receptor activity.
7. Counterstaining and Mounting: a. (Optional) Counterstain with a nuclear stain like Hematoxylin or DAPI to visualize tissue morphology.[14] b. Dehydrate sections through a graded alcohol series and clear with xylene.[14] c. Coverslip using an appropriate mounting medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunohistochemistry Procedure [sigmaaldrich.com]
- 10. bma.ch [bma.ch]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
challenges in delivering MPX-007 for in vivo studies
Technical Support Center: MPX-007 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in in vivo experiments.
Troubleshooting Guides
Issue 1: Lack of Expected Pharmacological Effect with Systemic Administration
-
Question: We are not observing the expected central nervous system (CNS) effects of this compound in our in vivo study after intraperitoneal (IP) or oral administration. Why is this happening and how can we resolve it?
-
Answer: This is a common challenge due to the fact that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier (BBB).[1] This active transport mechanism removes this compound from the brain, leading to very low CNS exposure with systemic dosing. The recommended solution is to bypass the BBB by direct intracerebroventricular (ICV) infusion.[1] This method ensures controlled and sustained delivery of the compound directly to the cerebrospinal fluid.[1]
Issue 2: Difficulty in Formulating this compound for ICV Infusion
-
Question: We are struggling to prepare a stable and soluble formulation of this compound for our osmotic pump for chronic ICV infusion. What are the recommended procedures?
-
Answer: this compound has a low aqueous solubility (68 µM), which can make formulation for continuous ICV infusion challenging.[1] To overcome this, it is crucial to ensure the compound is fully dissolved in a biocompatible vehicle. A common and effective approach is to use a mixture of a solubilizing agent with artificial cerebrospinal fluid (aCSF).[1] It is essential to visually inspect the final formulation for any precipitation before loading it into the osmotic pump.
Issue 3: Variability in Experimental Results and Potency
-
Question: We are observing inconsistent inhibitory effects of this compound in our experiments. What factors could be contributing to this variability?
-
Answer: The potency of this compound is highly sensitive to the concentration of glycine (B1666218), a co-agonist at the NMDA receptor.[2] As a negative allosteric modulator that affects glycine binding, higher concentrations of glycine can decrease the apparent potency of this compound.[1][2] It is critical to carefully control and monitor the glycine concentration in your experimental setup to ensure reproducible results. Additionally, the IC50 of this compound can differ depending on the expression system being used.[2][3]
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended route of administration for chronic in vivo studies with this compound targeting the CNS?
-
A1: For chronic studies targeting the CNS, direct intracerebroventricular (ICV) infusion is the recommended route of administration.[1] Systemic administration is not advised due to the high P-glycoprotein efflux ratio of 5.4, which severely limits its brain penetration.[1]
-
Q2: What are the known off-target effects of this compound?
-
A2: this compound is highly selective for GluN2A-containing NMDA receptors.[2][3] However, at high concentrations (e.g., 10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current.[2][3][4] It has no significant inhibitory effect on GluN2C or GluN2D receptors.[3][4] A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[2]
-
Q3: Are there potential toxicities associated with chronic this compound administration?
-
A3: While extensive long-term toxicity studies on this compound are not widely published, it is important to consider the potential consequences of chronic NMDA receptor antagonism.[1] This class of drugs can be associated with behavioral changes, and high doses may have psychotomimetic effects.[1] Chronic blockade of NMDA receptors can also impact synaptic plasticity.[1] Therefore, a comprehensive behavioral and neurological assessment is crucial in your study design to monitor for any adverse effects.[1]
Data Summary
This compound Potency (IC50)
| Expression System | Receptor Subunit | IC50 Value | Reference |
| HEK Cells | GluN2A | 27 nM | [3][5][6] |
| Xenopus Oocytes | GluN2A | 143 ± 10 nM | [3][4] |
| Xenopus Oocytes | GluN2B | >10,000 nM | [6] |
This compound Physicochemical Properties
| Property | Value | Reference |
| Aqueous Solubility | 68 µM | [1] |
| P-glycoprotein Efflux Ratio | 5.4 | [1] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Osmotic Pump Connection
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Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target ventricle coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth in the lateral ventricle.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Osmotic Pump Preparation: Prepare the this compound formulation and load it into the osmotic mini-pump according to the manufacturer's instructions.
-
Pump Implantation: Create a subcutaneous pocket on the back of the animal and insert the osmotic pump.
-
Tubing Connection: Connect the pump to the implanted cannula using vinyl tubing.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
Visualizations
Caption: Troubleshooting workflow for this compound in vivo delivery.
Caption: Signaling pathway of this compound at the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
improving signal-to-noise ratio in MPX-007 calcium imaging
Welcome to the technical support center for MPX-007 calcium imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a calcium imaging assay?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] In a calcium imaging assay, this compound is used to inhibit the influx of calcium through GluN2A-containing NMDA receptor channels.[1] The binding of glutamate (B1630785) and a co-agonist (like glycine (B1666218) or D-serine) to the NMDA receptor normally opens the ion channel, allowing calcium to enter the cell.[1] this compound binds to a different site on the receptor (an allosteric site) and reduces the likelihood of the channel opening, thus decreasing the intracellular calcium concentration that is measured by a fluorescent calcium indicator.[1]
Q2: What is the primary cause of a low signal-to-noise ratio (SNR) in calcium imaging?
A2: A low signal-to-noise ratio in calcium imaging can stem from several factors. One of the most significant challenges is overcoming photobleaching and phototoxicity, which result from excessive light exposure.[3] Other major contributors include high background fluorescence, autofluorescence from endogenous molecules, and suboptimal concentrations of the calcium indicator dye.[4][5] Additionally, inherent detection noise, especially in high-speed imaging, can obscure the true signal.[6]
Q3: How can I be sure that the observed fluorescence changes are due to calcium influx and not an artifact?
A3: To confirm that the fluorescence changes are due to calcium influx, it is crucial to perform proper controls. A positive control, such as applying an ionophore like ionomycin, will induce a maximal calcium influx and should result in a strong fluorescence signal.[5][7] A negative control, where cells are not stimulated or are treated with a known antagonist, should show no significant change in fluorescence. Additionally, chelating intracellular calcium with an agent like BAPTA-AM should diminish the fluorescence signal.[8]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Suboptimal Calcium Indicator Concentration | Titrate the concentration of your calcium indicator (e.g., Fluo-4 AM, Fluo-8).[4] | Start with the manufacturer's recommended concentration and perform a dose-response curve to find the optimal concentration that provides a bright signal without causing cellular toxicity. |
| Inefficient Dye Loading | Optimize the loading protocol. | Ensure the loading buffer contains an appropriate concentration of a gentle non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization and cell loading.[1] Incubate cells for the recommended time and temperature (e.g., 60 minutes at 37°C) and allow for de-esterification at room temperature before imaging.[1] |
| Inactive Agonists or this compound | Verify the concentration and activity of your glutamate, glycine, and this compound solutions. | Prepare fresh agonist and compound solutions. Test the activity of your agonists by observing a robust calcium response in the absence of this compound. |
| Low Receptor Expression | Use a cell line with confirmed expression of GluN2A-containing NMDA receptors. | If using transfected cells, verify the transfection efficiency. For native systems, ensure the chosen cell type expresses the target receptor. |
| Incorrect Filter Sets | Use appropriate excitation and emission filters for your chosen calcium indicator.[4] | Mismatched filters will lead to inefficient excitation and/or emission light collection, resulting in a weak signal. |
Problem 2: High Background or Low Contrast
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Autofluorescence | 1. Image an unstained sample to assess the level of autofluorescence.[4]2. Use red-shifted calcium indicators.[4][9]3. Employ background subtraction techniques. | Autofluorescence from endogenous molecules like NADH and flavins can obscure the signal.[4] Red-shifted dyes are excited at longer wavelengths where autofluorescence is typically lower.[4] Software-based background subtraction can help to computationally remove this noise.[10][11] |
| Out-of-Focus Fluorescence | Utilize a confocal or two-photon microscope. | These microscopy techniques provide optical sectioning, which reduces the collection of out-of-focus light, thereby improving image contrast and SNR.[3] |
| Excessive Dye Concentration | Reduce the concentration of the calcium indicator. | While a higher dye concentration can increase signal, it can also lead to higher background fluorescence if not all the dye is properly localized.[5] |
| High Basal Calcium Levels | Check cell health. | Damaged or unhealthy cells may have elevated resting calcium levels, leading to a high baseline fluorescence and reduced dynamic range of the indicator.[5] |
Problem 3: Signal Fades Quickly (Photobleaching)
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required to obtain a detectable signal.[3] | Photobleaching is the irreversible destruction of fluorophores due to high-intensity light.[3] |
| Prolonged Exposure Time | Decrease the exposure time per frame and/or the frequency of image acquisition.[12] | The total light dose delivered to the sample is a key factor in photobleaching.[12] |
| Use of Antifade Reagents | Consider adding an antifade reagent to your imaging medium. | Reagents like Trolox can help reduce photobleaching by scavenging reactive oxygen species that contribute to fluorophore degradation.[13] |
Problem 4: Cell Health is Compromised (Phototoxicity)
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Excessive Light Exposure | Minimize both the intensity and duration of light exposure.[3][12] | Phototoxicity occurs when the imaging light causes cellular damage, often through the generation of reactive oxygen species.[12][14] This can manifest as membrane blebbing, vacuole formation, or cell death.[3] |
| Use of Shorter Wavelengths | If possible, use longer excitation wavelengths. | Shorter wavelengths (e.g., UV light) are generally more damaging to cells.[14] |
| Optimize Imaging Conditions | Use a camera-based confocal system or multi-point scanning confocal technology. | These technologies can reduce light exposure while maintaining good image quality.[3] |
Data Presentation
Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors
| GluN2 Subunit | IC50 (nM) |
| GluN2A | 27 |
| GluN2B | >10,000 |
| GluN2D | >10,000 |
Data summarized from studies on HEK cells expressing recombinant human NMDA receptors.[15][16]
Experimental Protocols
Protocol 1: Calcium Influx Assay in HEK293 Cells Expressing GluN1/GluN2A
-
Cell Culture and Plating:
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Calcium Indicator Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM or Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in Hanks' Balanced Salt Solution (HBSS).[1][17]
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Remove the culture medium and wash the cells once with HBSS.
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Add the dye loading buffer to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification.[1][15]
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Wash the cells twice with HBSS to remove excess dye.[1]
-
-
Compound and Agonist Preparation:
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Prepare a stock solution of this compound in DMSO.
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Create a dilution series of this compound in HBSS.
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Prepare a solution of glutamate and glycine (e.g., 3 µM each) in HBSS.
-
-
Assay and Data Acquisition:
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Pre-incubate the cells with varying concentrations of this compound.[17]
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Use a fluorescence plate reader to measure the baseline fluorescence.
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Add the glutamate and glycine solution to stimulate the NMDA receptors and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the data and fit to a four-parameter logistic equation to determine the IC50 value of this compound.[1]
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Calcium Imaging Experimental Workflow
Caption: Troubleshooting Logic for Low SNR
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 11. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. reddit.com [reddit.com]
- 14. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
mitigating non-specific binding of MPX-007 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential issues related to non-specific binding and off-target effects of MPX-007 in assays.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. It is highly selective for GluN2A over other GluN2 subunits. At concentrations that completely inhibit GluN2A activity, this compound has no inhibitory effect on GluN2C or GluN2D receptor-mediated responses.[1][2] However, at higher concentrations (e.g., 10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current.[1][3][4] It is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[1][4]
Q2: Are there any known off-target effects of this compound on other receptors?
A2: The off-target profile of this compound itself is not extensively published. However, a related compound, MPX-004, was screened at 1 µM against a panel of CNS-relevant receptors and enzymes. This screening revealed minor inhibition of 5-HT1B (35% inhibition), 5-HT2A (31% inhibition), and EP4 (27% inhibition) receptors.[3][4] Researchers should be aware of these potential modest off-target effects at high concentrations and consider them when interpreting results, especially if these signaling pathways are relevant to their experimental system.[1]
Q3: I am observing a smaller than expected inhibitory effect of this compound. Could this be due to non-specific binding?
A3: While non-specific binding to assay components is a possibility, a reduced effect of this compound is more likely due to specific experimental conditions. The inhibitory potency of this compound is sensitive to the concentration of glycine (B1666218), the NMDA receptor co-agonist.[1] Higher glycine concentrations can decrease the apparent potency of this compound. Additionally, the level of inhibition is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your specific cellular or tissue preparation.[1] For instance, in primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited ~30% of the total NMDA receptor-mediated current, reflecting the contribution of GluN2A-containing receptors in that system.[1][3]
Q4: How can I differentiate between a genuine off-target effect and an experimental artifact?
A4: This is a critical aspect of pharmacological studies. Here are some strategies:
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Dose-Response Comparison: Compare the concentration at which you observe the unexpected effect with the known IC50 for GluN2A (see tables below). A significant discrepancy may suggest an off-target effect.[5]
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Use a Control Compound: Employ a structurally unrelated GluN2A antagonist. If this compound does not produce the same phenotype, the effect is likely specific to this compound's chemical structure and potentially an off-target interaction.[5]
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Use a Target-Negative System: Test this compound in a cell line that does not express GluN2A. If the unexpected effect or toxicity persists, it is likely due to off-target activity.[5] The gold standard is to use tissue from a GRIN2A knockout animal, where a selective GluN2A antagonist should have no effect.[3]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various systems. The tables below summarize key quantitative data.
Table 1: Potency of this compound at Recombinant NMDA Receptors
| Assay System | Receptor Subtype | Parameter | Value |
| HEK Cell Ca2+ Influx Assay | GluN2A | IC50 | 27 nM[1] |
| Xenopus Oocyte Electrophysiology | GluN2A | IC50 | 143 nM[1][3][4] |
Table 2: Selectivity of this compound and Related Compounds
| Compound | Primary Target | IC50 (GluN2A) | Selectivity Notes |
| This compound | GluN2A-containing NMDA receptors | 27 nM | At least 70-fold selective for GluN2A. Weakly inhibits GluN2B at ~10 µM (~30% inhibition).[1][4] |
| MPX-004 | GluN2A-containing NMDA receptors | 79 nM | At least 150-fold selective for GluN2A. No effect on NMDA currents in GRIN2A KO mice.[3] |
| TCN-201 | GluN2A-containing NMDA receptors | ~200 nM | Strict selectivity for GluN1/2A over GluN1/2B-D subtypes. |
Troubleshooting Guides
Issue 1: High Background or Variable Signal in Cell-Based Ca2+ Flux Assays
This can be misinterpreted as non-specific compound activity.
| Potential Cause | Recommended Action |
| Uneven Dye Loading | Ensure a homogenous cell suspension during dye loading. Optimize dye concentration and incubation time for your specific cell type. |
| Cell Health | Use healthy, viable cells with intact membranes to ensure proper dye retention. Perform a viability check (e.g., Trypan Blue) before plating. |
| Autofluorescence | Check for autofluorescence from your cells or the compound itself. Run controls with unstained cells and cells with compound but no dye. |
| Incomplete Wash | If using a wash-based assay, ensure complete removal of extracellular dye to reduce background fluorescence. Consider using a no-wash dye kit. |
| Assay Buffer Components | Serum in the final assay buffer can sometimes increase background. Consider using a serum-free buffer for the final reading step. |
| Instrument Settings | Optimize the gain setting on the plate reader to ensure the signal is within the linear range of detection. |
Issue 2: Inconsistent Inhibition or Drifting Baseline in Electrophysiology Recordings
These issues can confound the accurate determination of this compound's effect.
| Potential Cause | Recommended Action |
| Unstable Seal | Ensure a high-resistance (>1 GΩ) seal before breaking into whole-cell configuration. Unstable seals can lead to a drifting baseline current. |
| Inconsistent Glycine Concentration | The potency of this compound is sensitive to glycine levels. Prepare fresh solutions and maintain a stable, known concentration of glycine throughout the experiment for consistent results.[1] |
| Compound Precipitation | This compound has improved solubility over older compounds, but ensure it is fully dissolved in the vehicle solvent before final dilution into the recording solution. Visually inspect for any precipitate.[1] |
| "Rundown" of Currents | NMDA receptor currents can "run down" during long whole-cell recordings. Monitor baseline currents for a stable period before drug application and use a time-matched vehicle control to account for any rundown. Including ATP and GTP in your intracellular solution can help maintain cell health and recording stability.[6] |
| Incomplete Perfusion | Ensure the recording chamber is fully perfused with the drug-containing solution. Incomplete exchange can lead to a slower and less potent apparent effect. Check the perfusion system for blockages or bubbles.[6] |
Experimental Protocols
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is used to determine the IC50 values of this compound against different GluN2 subunits.
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK) cells stably expressing human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B).
-
Plate cells in 384-well, black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).
-
Remove the culture medium from the cells and add the dye-loading buffer.
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Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the diluted this compound to the cell plates and incubate for a predetermined time (e.g., 10-15 minutes).
-
-
Receptor Stimulation and Signal Detection:
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Prepare a stimulant solution containing glutamate (B1630785) and glycine (e.g., 3 µM each).
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Use a fluorescence plate reader equipped with an automated injector to add the stimulant solution to the wells.
-
Measure fluorescence intensity before and after stimulation. The increase in fluorescence corresponds to calcium influx through activated NMDA receptors.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to vehicle controls.
-
Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This method directly measures ion flow through NMDA receptors in response to agonists and modulation by this compound.
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Preparation:
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Prepare cells (e.g., cultured neurons or transfected HEK cells) or acute brain slices.
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Prepare extracellular (recording) and intracellular (pipette) solutions with appropriate ionic compositions. Include ATP and GTP in the intracellular solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ.
-
-
Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
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Record baseline currents.
-
-
NMDA Receptor Current Evocation:
-
Apply NMDA receptor agonists (glutamate and glycine) via the perfusion system to evoke an inward current.
-
Pharmacologically isolate NMDA currents by blocking other channels (e.g., AMPA receptors with NBQX, GABA-A receptors with picrotoxin).
-
-
Compound Application:
-
After establishing a stable baseline evoked current, perfuse the chamber with a known concentration of this compound.
-
Allow the effect to reach a steady state.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated current before and after the application of this compound.
-
Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
MPX-007 Technical Support Center: Best Practices for Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[1][2][3] Adherence to these guidelines is crucial for ensuring the compound's stability, experimental reproducibility, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound, typically at 10 mM, in 100% dimethyl sulfoxide (B87167) (DMSO).[4] To ensure the compound is fully dissolved, vortex the solution. If necessary, gentle warming in a 37°C water bath can aid dissolution; however, it is important to first verify the temperature sensitivity of the compound.[4]
Q2: How should I store stock and working solutions of this compound to ensure stability?
A2: For long-term stability, it is best to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C.[4] This practice helps to avoid the detrimental effects of repeated freeze-thaw cycles.[4] When stored as a dry powder, this compound can be stable for up to three years at -20°C.[4] Aqueous solutions of many small molecules, including this compound, are generally less stable and should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, it should not exceed 24 hours.[4]
Q3: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit.[4]
-
Optimize DMSO concentration: A slightly higher final DMSO concentration, up to 0.5%, may be necessary to maintain solubility. It is critical to include a vehicle control in your experiments to account for any potential effects of the solvent.[4]
-
Adjust the pH of your buffer: The solubility of chemical compounds can be pH-dependent. Experimenting with different pH values may improve the solubility of this compound.[4]
-
Use sonication: If precipitation has already occurred after dilution, brief sonication can sometimes help to redissolve the compound.[4]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. Typically, a final DMSO concentration of less than 0.5% is recommended.[4] The specific tolerance of your cell line to DMSO should be determined empirically. Always include a vehicle control with the same final DMSO concentration as your experimental samples.[4]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, due to the high potency of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure.[5] This includes wearing double nitrile gloves, a chemical-resistant lab coat or disposable gown, and safety goggles.[5] When weighing and transferring the solid form of this compound, a powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P100/FFP3 filters, disposable coveralls, and a face shield are recommended.[5] All handling of solid this compound should be performed in a designated area such as a chemical fume hood or a glove box.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays.
-
Potential Cause: Degradation of this compound.
-
Solution: Always use freshly prepared aqueous solutions.[4] Avoid repeated freeze-thaw cycles of the DMSO stock solution by storing it in single-use aliquots at -20°C.[4] The stability of this compound in your specific experimental buffer can be assessed by monitoring for the appearance of degradation products using a stability-indicating analytical method like HPLC.[4]
-
-
Potential Cause: Glycine (B1666218) concentration affecting potency.
-
Solution: The inhibitory effect of this compound is sensitive to the concentration of glycine.[6] Higher concentrations of glycine can decrease the apparent potency of this compound.[6][7] It is crucial to maintain a stable and known glycine concentration in your experimental buffer for reproducible results.[6]
-
Issue 2: Observed cytotoxicity in cell-based assays.
-
Potential Cause: High final DMSO concentration.
-
Potential Cause: A degradation product of this compound may be more toxic.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro potency and selectivity.
Table 1: In Vitro Potency of this compound
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27[2][8][9] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10[1][2][3] |
Table 2: In Vitro Selectivity of this compound
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D |
| This compound | Estimated >70-fold | Weak inhibition at 10 µM[1][2][6] | >10 µM[1][2] | >10 µM[1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a bottle of anhydrous DMSO to room temperature.
-
In a chemical fume hood, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol: Calcium Influx Assay for Determining On-Target Potency of this compound
-
Cell Culture: Culture HEK293 cells that are stably expressing human GluN1 and GluN2A subunits.[9]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO), and then dilute it further in the assay buffer.[9]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[9]
-
Compound Incubation: Incubate the cells with the different concentrations of this compound for a predetermined amount of time.[9]
-
Stimulation: Stimulate the cells with a fixed concentration of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][9]
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.[2][9]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Visualizations
Caption: Signaling pathway of this compound at the GluN2A-containing NMDA receptor.
Caption: General experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
interpreting unexpected results in MPX-007 experiments
Technical Support Center: MPX-007
Introduction
This document provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with this compound. This compound is a potent and selective small molecule inhibitor of the mTORC1 kinase. It is designed to allosterically inhibit mTORC1 activity, thereby blocking the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This inhibition is expected to lead to a reduction in cell proliferation and growth. The following FAQs address common unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is this compound not inhibiting the proliferation of my cancer cell line as expected?
Answer: A lack of antiproliferative effect can stem from several factors, ranging from experimental conditions to the intrinsic biology of the cell line.
Potential Causes and Troubleshooting Steps:
-
Compound Inactivity:
-
Action: Confirm the proper storage and handling of this compound. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and perform a dose-response experiment to determine the IC50 in a sensitive control cell line.
-
-
Suboptimal Assay Conditions:
-
Action: Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase during treatment. Verify that the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically <0.1%).[1]
-
-
Cell Line-Specific Resistance:
-
Action: The mTOR pathway's role can vary significantly between different cancer types and even between cell lines of the same origin.[2][3] Some cell lines may have intrinsic resistance mechanisms.
-
Experiment: Compare the IC50 of this compound across a panel of cell lines to identify sensitive and resistant models.
-
-
Compensatory Signaling:
-
Action: Cells can adapt to mTORC1 inhibition by activating alternative survival pathways.
-
Experiment: Perform a Western blot analysis to check for the activation of parallel pathways, such as the MAPK/ERK pathway (p-ERK).
-
Caption: A logical workflow for troubleshooting a lack of antiproliferative effect.
| Cell Line | Cancer Type | PTEN Status | This compound IC50 (nM) | Interpretation |
| MCF-7 | Breast | Wild-Type | 50 | Sensitive |
| PC-3 | Prostate | Null | 25 | Highly Sensitive |
| A549 | Lung | Wild-Type | 1500 | Resistant |
| U-87 MG | Glioblastoma | Null | 35 | Highly Sensitive |
| Data are hypothetical and for illustrative purposes only. |
FAQ 2: I've confirmed mTORC1 inhibition (decreased p-S6K), but I see an increase in Akt phosphorylation. Why is this happening?
Answer: This is a known phenomenon called "paradoxical pathway activation" and is a consequence of disrupting a negative feedback loop.
Mechanism: In many cells, a key downstream target of mTORC1, S6K1, phosphorylates Insulin Receptor Substrate 1 (IRS-1), leading to its degradation.[4] This is a negative feedback mechanism that dampens signaling from growth factor receptors through the PI3K/Akt pathway.[4]
When this compound inhibits mTORC1, it also inhibits S6K1. This prevents the degradation of IRS-1, leading to an accumulation of IRS-1 and a subsequent hyperactivation of upstream PI3K and Akt.[4][5]
Troubleshooting and Confirmation:
-
Time-Course Experiment: The activation of Akt can be transient or sustained. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to observe the dynamics of p-Akt (Ser473) and p-S6K levels after this compound treatment.
-
Western Blot Analysis: Confirm this feedback loop by probing for the following targets:
Caption: this compound inhibits mTORC1, which can relieve S6K-mediated feedback on IRS-1.
| Treatment (24h) | p-S6K (Relative Units) | p-Akt (Relative Units) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.15 | 2.50 |
| Data are hypothetical and for illustrative purposes only. |
FAQ 3: this compound is causing an unexpected phenotype unrelated to cell proliferation. Could this be an off-target effect?
Answer: Yes, while this compound is designed to be selective, off-target effects are possible, especially at higher concentrations.[7][8] Kinase inhibitors can sometimes bind to other proteins with similar ATP-binding pockets.[7]
Troubleshooting and Investigation:
-
Dose De-escalation: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest only at higher concentrations.
-
Action: Perform your phenotypic assay across a wide range of this compound concentrations, from well below to well above the mTORC1 inhibition IC50.
-
-
Use a Structural Analog: If available, use a structurally similar but inactive analog of this compound. If the analog does not produce the phenotype, it suggests the effect is related to the specific binding of this compound.
-
Kinome Profiling: To definitively identify off-targets, screen this compound against a broad panel of kinases. This can reveal unintended interactions.[9]
-
Rescue Experiment: If you hypothesize a specific off-target (e.g., Kinase X), try to rescue the phenotype by overexpressing a drug-resistant mutant of Kinase X or by using a specific activator of that pathway.
Caption: Differentiating between the intended on-target effect and a potential off-target effect.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol is optimized for detecting changes in the phosphorylation status of proteins like Akt and S6K.
Reagents:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[9][10] Note: Avoid using milk, as its casein content can cause high background with phospho-specific antibodies.[10][11]
-
Primary Antibodies (e.g., anti-p-S6K, anti-p-Akt, anti-total S6K, anti-total Akt, anti-GAPDH)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Lysis: Treat cells as required. Wash cells twice with ice-cold PBS and lyse in supplemented RIPA buffer on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imager.[9]
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a total protein or a loading control like GAPDH.
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures cell viability as an indicator of metabolic activity.[13]
Reagents:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only wells as a negative control and media-only wells for background subtraction.[13][14] Incubate for the desired period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS solution to each well containing 100 µL of media.[14][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[13][14]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[13][15]
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Response to mTOR inhibition: activity of eIF4E predicts sensitivity in cell lines and acquired changes in eIF4E regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibition attenuates chemosensitivity through the induction of chemotherapy resistant persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. inventbiotech.com [inventbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Controlling for Vehicle Effects in MPX-007 Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] A critical aspect of obtaining reliable and reproducible data with this compound is the appropriate selection and control for the effects of the drug vehicle. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help mitigate potential artifacts arising from vehicle effects.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to vehicle selection and control in this compound experiments.
Q1: What is a vehicle and why is a vehicle control group essential in my this compound experiments?
A vehicle is an inert medium used to dissolve or suspend a drug for administration.[4] A vehicle control group, which receives the vehicle without the active compound, is crucial to distinguish the pharmacological effects of this compound from any biological effects of the solvent itself.[4] Omitting this control can lead to misinterpretation of results, as many common vehicles are not biologically inert.
Q2: What are the common vehicles for a lipophilic compound like this compound, and what are their known confounding effects?
Given that this compound is a pyrazine-containing compound, it is likely to have limited aqueous solubility.[1] Common vehicles for such lipophilic compounds in neuroscience research include Dimethyl Sulfoxide (B87167) (DMSO) and cyclodextrins.[5]
-
Dimethyl Sulfoxide (DMSO): Widely used for its excellent solubilizing properties.[5] However, DMSO can exert various biological effects, including altering membrane permeability, affecting ion channel function, and modulating intracellular calcium levels.[6][7][8][9] At concentrations above 0.5%, DMSO has been shown to impact neuronal morphology and viability.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic drugs to increase their aqueous solubility.[11] While generally considered to have a better safety profile than DMSO for in vivo studies, they can also exert biological effects, such as cholesterol depletion from cell membranes, which may alter the function of membrane proteins like NMDA receptors.[11] Some studies have even reported neuroprotective effects of cyclodextrins themselves.[11]
Q3: I am observing an unexpected effect in my control group treated only with the vehicle. How can I troubleshoot this?
An unexpected effect in your vehicle control group is a clear indication that the vehicle itself is active in your experimental system. Here’s a troubleshooting workflow:
-
Confirm the Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is as low as possible, ideally below 0.1% for in vitro cellular assays.
-
Review the Literature: Check for published studies that have reported effects of your chosen vehicle in a similar experimental model.
-
Test Alternative Vehicles: If the effects persist and are unacceptable, consider testing alternative vehicles. For example, if you are using DMSO, you could try a formulation with a lower percentage of DMSO combined with a solubilizing agent like a cyclodextrin.
-
Characterize the Vehicle Effect: If changing the vehicle is not feasible, you must thoroughly characterize the vehicle's effect. This includes performing dose-response experiments for the vehicle alone to understand the concentration at which it produces effects.
-
Data Analysis: When analyzing your data, you must compare the this compound treated group to the vehicle control group, not to a naive (untreated) group. This allows for the subtraction of the vehicle's effect from the drug's effect.
Q4: How do I select an appropriate vehicle for my in vivo this compound studies?
For in vivo studies, vehicle selection is critical and must consider the route of administration, potential toxicity, and the desired pharmacokinetic profile of this compound. Common vehicles for systemic administration of lipophilic CNS drugs include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), and cyclodextrins. It is imperative to conduct preliminary toxicity and tolerability studies with the chosen vehicle alone before proceeding with the this compound experiments.
Data Presentation: Potential Off-Target Effects of Common Vehicles
The following tables summarize some of the known biological effects of DMSO and cyclodextrins that could confound the interpretation of this compound studies.
Table 1: Summary of Potential Confounding Effects of DMSO in Neuroscience Research
| Effect | Experimental System | Concentration | Potential Impact on this compound Studies | Reference(s) |
| Increased Intracellular Calcium | Hepatocytes, various cell lines | 0.2% - 2% | May interfere with calcium imaging assays used to measure NMDA receptor activity. | [9][12] |
| Altered Ion Channel Function | Xenopus oocytes, neurons | > 1% | Could mask or potentiate the inhibitory effect of this compound on NMDA receptor currents. | [6][7] |
| Reduced Neuronal Viability | Primary cultured neurons | ≥ 1.0% | May lead to false positives in neurotoxicity or neuroprotection studies. | [10] |
| Altered Neuronal Morphology | Primary cultured neurons | ≥ 0.5% | Could confound studies on synaptic plasticity and neuronal development. | [10] |
Table 2: Summary of Potential Confounding Effects of Cyclodextrins in Neuroscience Research
| Effect | Experimental System | Potential Impact on this compound Studies | Reference(s) |
| Neuroprotection | Cortical neuronal cultures | May mask a potential neuroprotective effect of this compound or lead to an overestimation of its efficacy. | [11] |
| Cholesterol Depletion | Cell membranes | Could alter the lipid raft environment of NMDA receptors, potentially affecting their function and modulation by this compound. | [11] |
| Altered Drug Permeability | Biological membranes | May enhance the delivery of this compound to its target, which needs to be accounted for in dose-response studies. | [11] |
Experimental Protocols
The characterization of this compound has relied on key in vitro assays. Below are detailed methodologies for these experiments, including considerations for vehicle control.
HEK Cell-Based Ca2+/Fluorescence Assay for this compound Potency
This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit glutamate (B1630785) and glycine-induced calcium influx in HEK cells expressing specific NMDA receptor subunits.
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in appropriate culture medium.
-
Stably or transiently transfect cells with plasmids encoding the human GluN1 and GluN2A subunits.
-
-
Assay Preparation:
-
Plate the transfected cells in 96- or 384-well black-walled, clear-bottom plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8®) according to the manufacturer's protocol.[13]
-
-
Compound and Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in an appropriate assay buffer.
-
Crucially, prepare a corresponding serial dilution of the vehicle (DMSO) alone at the same concentrations as in the this compound dilutions.
-
-
Compound Application:
-
Add the diluted this compound and vehicle control solutions to the respective wells of the cell plate.
-
Incubate for a predetermined period to allow for compound binding.
-
-
Receptor Stimulation and Data Acquisition:
-
Stimulate the cells with a mixture of glutamate and glycine (B1666218) (e.g., 3 µM each).
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the vehicle control wells (representing 0% inhibition) and a positive control (a saturating concentration of a known NMDA receptor antagonist, representing 100% inhibition).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 of this compound.
-
Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the direct measurement of ion channel currents and is used to assess the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.[14]
-
Oocyte Preparation and cRNA Injection:
-
Harvest and prepare mature Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired human GluN1 and GluN2 subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound and Vehicle Application:
-
Prepare stock solutions of this compound and the vehicle (e.g., DMSO) as described for the calcium assay.
-
Dilute the stock solutions in the recording solution to the final desired concentrations. Ensure the final vehicle concentration is consistent across all experimental and control conditions and is as low as possible.
-
-
Data Acquisition and Analysis:
-
Obtain a stable baseline current in response to the application of glutamate and glycine.
-
Apply the vehicle control solution and record any changes in the baseline current.
-
Apply different concentrations of this compound and measure the inhibition of the agonist-evoked current.
-
Wash out the compound to check for reversibility.
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a negative allosteric modulator of the GluN2A-containing NMDA receptor.
Experimental Workflow for Vehicle Control
Caption: A logical workflow for selecting and validating a vehicle for this compound studies.
Troubleshooting Logic for Unexpected Vehicle Effects
Caption: A decision-making diagram for troubleshooting unexpected biological effects observed with a vehicle control.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volkmann RA et al. (2016), MPX-004 and this compound: New Pharmacological Tools ... - Paper [xenbase.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium entry in Xenopus oocytes: effects of inositol trisphosphate, thapsigargin and DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 14. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of MPX-007 for GluN2A over GluN2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPX-007's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on its selectivity for the GluN2A subunit over the GluN2B subunit. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a pyrazine-containing compound that acts as a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2] It represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and physicochemical properties.[1][3] The selective targeting of GluN2A-containing NMDA receptors is of high interest for investigating the physiological roles of this specific receptor subtype and for the development of novel therapeutics for various neurological and psychiatric disorders.[1][4]
Mechanism of Action
This compound functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that NAMs like this compound displace Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit. This destabilizes the agonist-bound conformation of the LBD heterodimer.[1] A key advantage of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[3][6]
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the key quantitative data from studies conducted in heterologous expression systems to compare the potency and selectivity of this compound with other GluN2A- and GluN2B-selective antagonists.
Table 1: Potency (IC50) of this compound and Comparator Compounds on GluN2A-Containing NMDA Receptors
| Compound | Assay System | Target | IC50 (nM) | Reference |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27 | [2][3] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | [2][3] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79 | [2][3] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [2] |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition | [3][7] |
| NVP-AAM077 | - | GluN2A | - | [4][8] |
| ST3 | - | GluN1/GluN2A | Ki = 52 | [4][9] |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glycine used.[5]
Table 2: Selectivity of this compound and Comparator Compounds for GluN2A over Other Subunits
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |
| This compound | Estimated >70-fold | Weak inhibition at 10 µM (~30%) | >10 µM | >10 µM | [2][3] |
| MPX-004 | Estimated >150-fold | >30 µM | >30 µM | >30 µM | [2][3] |
| TCN-201 | - | No activity at 50 µM | - | - | [4][10] |
| NVP-AAM077 | 11-fold preference for GluN1/2A over GluN1/2B | - | - | - | [9][11] |
| ST3 | 15-fold preference for GluN1/2A over GluN1/2B | Ki = 782 nM | - | - | [4][9] |
Note: this compound shows some weak, concentration-dependent inhibition of GluN2B at higher concentrations.[2][5]
Experimental Protocols
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key assays used in the characterization of GluN2A antagonists.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of compounds against different GluN2 subunits expressed in a controlled cellular environment.[3]
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[3]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8®).[3][7]
-
Compound Application: The test compound (e.g., this compound) is added at a range of concentrations to the cell plates.[3]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[3][7]
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[3]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[3][7]
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels, including NMDA receptors, and provides a direct measure of receptor activity.[12][13]
Protocol:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1][12]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.[12]
-
Electrophysiological Recording: After incubation, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[1]
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of the test compound (e.g., this compound) followed by co-application with glutamate and glycine to elicit inward currents.[1]
-
Data Analysis: The inhibition of the agonist-induced current by the compound is measured to determine its potency (IC50).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the underlying biological context, the following diagrams illustrate the experimental workflow for determining NMDA receptor subtype selectivity and the signaling pathway of NMDA receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
- 8. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
Comparative Potency Analysis: MPX-007 vs. MPX-004 for GluN2A-Containing NMDA Receptors
A detailed guide for researchers on the relative efficacy of two selective negative allosteric modulators.
This guide provides a comprehensive comparison of MPX-007 and MPX-004, two potent and selective negative allosteric modulators (NAMs) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors. Both compounds are valuable pharmacological tools for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in various neurological and psychiatric disorders.[1][2] This document summarizes their comparative potency, selectivity, and mechanism of action, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action
Both this compound and MPX-004 are pyrazine-containing compounds that function as negative allosteric modulators of NMDA receptors.[1][3] They bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites.[4][5] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[5][6] Their inhibitory effects can be overcome by increasing concentrations of glycine.[4] this compound and MPX-004 were developed as successors to the earlier compound TCN-201, offering improved potency and physicochemical properties.[1][3]
Quantitative Comparison of In Vitro Potency
This compound consistently demonstrates higher potency than MPX-004 in inhibiting GluN2A-containing NMDA receptors across different experimental systems. The addition of a methyl group to the pyrazine (B50134) nucleus in this compound is credited for its increased potency compared to MPX-004.[1][3]
| Compound | Assay System | Target | IC50 | Reference |
| This compound | HEK Cells (Ca²+ Influx) | GluN2A | 27 nM | [1][2][6] |
| MPX-004 | HEK Cells (Ca²+ Influx) | GluN2A | 78-79 nM | [1][2][7][8] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 nM | [1][3][6][9] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 nM | [1][3][7][9] |
Comparative Selectivity
Both compounds exhibit high selectivity for the GluN2A subunit over other GluN2 subunits (GluN2B, GluN2C, and GluN2D). However, some studies indicate that MPX-004 may have a slightly better selectivity profile, particularly concerning GluN2B, at higher concentrations.[1][3]
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B Inhibition | GluN2C Inhibition | GluN2D Inhibition | Reference |
| This compound | >70-fold | Weak, concentration-dependent inhibition (~30% at 10 µM) | No significant inhibition up to 10 µM | No significant inhibition up to 10 µM | [1][3][6] |
| MPX-004 | >150-fold | Weak inhibition (up to 8% at 10 µM) | No significant inhibition up to 10 µM | No significant inhibition up to 10 µM | [1][3][6][7] |
Physicochemical and ADME Properties
This compound and MPX-004 were designed to have improved physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to their predecessor, TCN-201.[1][3] Notably, this compound has a higher aqueous solubility than MPX-004.[6]
| Compound | Aqueous Solubility (pH 7.4) |
| This compound | 120 µM |
| MPX-004 | >150 µM |
Experimental Protocols
The characterization of this compound and MPX-004 has primarily relied on two key experimental techniques: calcium influx assays in Human Embryonic Kidney (HEK) cells and two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Calcium Influx Assay in HEK Cells
This high-throughput assay measures the influx of calcium through the NMDA receptor channel upon activation by agonists. The inhibitory potency of the compounds is determined by their ability to reduce this calcium influx.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[6]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8).[6][10]
-
Compound Application: A range of concentrations of this compound or MPX-004 is added to the cell plates.[6]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][6][9]
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[6]
-
Data Analysis: Concentration-response curves for the inhibition of the calcium response are generated and fitted to the Hill equation to determine the IC50 values.[1][6][9]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion currents flowing through the NMDA receptor channels expressed in the oocyte membrane.
Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[5]
-
Electrophysiological Recording: After allowing for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[5]
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound or MPX-004, followed by the co-application of glutamate and glycine to elicit inward currents.[5]
-
Data Analysis: The inhibition of the agonist-induced current by the compound is measured, and concentration-response curves are used to determine the IC50 values.[1][3][9]
Conclusion
This compound is a more potent inhibitor of GluN2A-containing NMDA receptors than MPX-004, as evidenced by its lower IC50 values in both cellular and electrophysiological assays.[1][2][3][6][9] While both compounds are highly selective for GluN2A, MPX-004 may offer a slight advantage in selectivity over the GluN2B subunit at higher concentrations.[1][3] The choice between this compound and MPX-004 will therefore depend on the specific requirements of the experiment, with this compound being preferable for applications requiring maximal potency, while MPX-004 might be chosen when the highest possible selectivity is critical. Both compounds represent significant improvements over earlier GluN2A-selective NAMs and are invaluable tools for neuroscience research.[1][10]
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MPX-004 | GluN2A antagonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
Confirming On-Target Effects of MPX-007 in GRIN2A Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. The focus is on the validation of its on-target effects using GRIN2A knockout (KO) animal models, a critical methodology for confirming drug specificity in complex biological systems. The experimental data presented herein substantiates the selectivity of this compound for GluN2A-containing NMDA receptors.
Introduction to GluN2A and the Importance of On-Target Validation
The GRIN2A gene encodes the GluN2A subunit, a critical component of NMDA receptors that are essential for excitatory synaptic transmission in the central nervous system.[1][2][3] Dysregulation of GluN2A function has been implicated in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and autism spectrum disorders.[2][3][4][5] Consequently, pharmacological agents that selectively modulate GluN2A-containing receptors are valuable tools for both basic research and therapeutic development.
This compound has emerged as a potent and selective inhibitor of GluN2A-containing NMDA receptors.[2][3][6] However, to ensure that the observed pharmacological effects are solely due to its interaction with the intended target, validation in genetically engineered models, such as GRIN2A knockout mice, is paramount.[6] These models provide a definitive test of a compound's selectivity; if the compound's effects are absent in an animal lacking the target protein, it strongly confirms on-target activity.[2][6][7][8]
Quantitative Comparison of GluN2A Antagonists
The following table summarizes the in vitro potency and selectivity of this compound in comparison to its structural analog, MPX-004, and the parent compound, TCN-201.
| Compound | Target | IC50 (HEK Cells) | IC50 (Xenopus Oocytes) | Selectivity Profile | Key Findings in GRIN2A KO Models |
| This compound | GluN2A-containing NMDA receptors | 27 nM[2][3][7] | 143 nM[8] | At least 70-fold selective for GluN2A over other NMDA receptor subtypes.[2] Shows weak, concentration-dependent inhibition of GluN2B at higher concentrations (~30% inhibition at 10 µM).[2][9][10] | While direct data for this compound in KO models is not specified in the provided results, its close analog MPX-004 showed no effect, strongly suggesting this compound would also be inactive. |
| MPX-004 | GluN2A-containing NMDA receptors | 79 nM[2][3][7] | 198 nM[8] | At least 150-fold selective for GluN2A over other NMDA receptor subtypes.[2] | No inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice.[2][7][8][9] |
| TCN-201 | GluN2A-containing NMDA receptors | ~200 nM[6] | N/A | Strictly selective for GluN1/2A over GluN1/2B-D receptor subtypes.[6] | N/A |
Mechanism of Action and Experimental Validation Workflow
This compound functions as a negative allosteric modulator, binding to a site on the NMDA receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[11] This binding reduces the affinity of the co-agonist glycine, thereby inhibiting receptor activation and subsequent ion influx.[11] The validation of this on-target effect is a multi-step process.
Caption: Experimental workflow for validating the on-target effects of this compound.
The signaling pathway diagram below illustrates the mechanism of action of this compound at the molecular level.
Caption: Mechanism of action of this compound as a negative allosteric modulator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound and confirm its on-target effects.
HEK Cell-Based Calcium Influx Assay
This assay is used to determine the potency (IC50) of compounds that inhibit NMDA receptor function.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transiently transfected with plasmids encoding the GluN1 and GluN2A subunits of the NMDA receptor.
-
Cell Plating: Transfected cells are plated into 96-well plates and allowed to adhere.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: A range of concentrations of this compound, MPX-004, or TCN-201 is added to the wells.
-
Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][9][12]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the IC50 value using a suitable equation, such as the Hill equation.[2][9][12]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the detailed characterization of ion channel properties and pharmacology.
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D subunits.[11]
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression.[11]
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).
-
Compound and Agonist Application: The oocytes are perfused with a solution containing a fixed concentration of glutamate and glycine to elicit a baseline current. Different concentrations of this compound are then co-applied to measure the extent of current inhibition.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-evoked current. IC50 values are determined by fitting the concentration-response data.
Whole-Cell Patch-Clamp Recordings in Brain Slices
This technique is the gold standard for studying synaptic function in a more physiologically relevant context and is crucial for validating on-target effects in knockout models.
-
Animal Models: Wild-type (WT) and GRIN2A knockout (KO) mice (P28-31) are used.[2][7]
-
Brain Slice Preparation: Acute coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., visual cortex) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least one hour. For drug application, slices are incubated with the compound (e.g., 50 µM MPX-004) or vehicle for at least 40 minutes prior to recording.[2][7]
-
Recording: Pyramidal neurons in the appropriate cortical layers are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are established.
-
Synaptic Current Measurement: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent pathways. The AMPA receptor component is blocked pharmacologically to isolate the NMDA receptor current.
-
Data Analysis: The amplitude of the NMDA receptor-mediated EPSCs is measured before and after the application of the test compound. The effect of the compound in WT slices is compared to its effect (or lack thereof) in slices from GRIN2A KO mice. A lack of effect in the KO model confirms on-target selectivity.[2][7]
Conclusion
The data consistently demonstrates that this compound is a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. The use of GRIN2A knockout mice has been instrumental in confirming the on-target activity of its close analog, MPX-004, which shows no inhibitory effect in the absence of the GluN2A subunit.[2][7][8][9] This provides strong evidence that the pharmacological effects of the MPX series of compounds are mediated through their intended target. While this compound offers greater potency and solubility compared to MPX-004, researchers should be mindful of its weak, concentration-dependent inhibition of GluN2B at higher concentrations when designing experiments.[2][9] Overall, this compound represents a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GluN2A-containing NMDA receptors.
References
- 1. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRIN2A and Schizophrenia: Scientific Evidence and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Volkmann RA et al. (2016), MPX-004 and this compound: New Pharmacological Tools ... - Paper [xenbase.org]
- 9. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.plos.org [journals.plos.org]
MPX-007: A Superior Alternative for Selective GluN2A Antagonism
For researchers, scientists, and drug development professionals, the selective modulation of NMDA receptor subunits is paramount for dissecting neural circuitry and developing targeted therapeutics. MPX-007 has emerged as a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors, offering significant advantages over earlier compounds. This guide provides a comprehensive comparison of this compound with other GluN2A antagonists, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a pyrazine-containing compound, represents a significant advancement in the pharmacological toolkit for studying GluN2A physiology.[1] It offers improved potency, solubility, and physicochemical properties compared to its predecessors, such as TCN-201.[1][2] This makes it a more reliable and versatile tool for a wide range of in vitro and in vivo applications.
Comparative Efficacy and Selectivity
This compound demonstrates superior potency and selectivity for GluN2A-containing NMDA receptors when compared to other antagonists. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Potency of this compound and TCN-201 on GluN2A-Containing NMDA Receptors [3]
| Compound | IC50 (HEK cells, Ca2+ influx) | IC50 (Xenopus oocytes, electrophysiology) |
| This compound | 27 nM | 143 nM |
| TCN-201 | 320 nM | ~109-320 nM |
Table 2: Selectivity Profile of this compound against other NMDA Receptor Subunits [1][2][4]
| Receptor Subtype | Assay System | Parameter | Value |
| GluN1/GluN2A | HEK Cell Ca2+ Influx | IC50 | 27 nM |
| GluN1/GluN2A | Xenopus Oocyte Electrophysiology | IC50 | 143 ± 10 nM |
| GluN1/GluN2B | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | ~30% |
| GluN1/GluN2C | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | No significant inhibition |
| GluN1/GluN2D | Xenopus Oocyte Electrophysiology | % Inhibition at 10 µM | No significant inhibition |
Table 3: Comparative Physicochemical Properties [5]
| Compound | Aqueous Solubility (pH 7.4) |
| This compound | 120 µM |
| MPX-004 | >150 µM |
| TCN-201 | <1 µM |
Mechanism of Action
This compound functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that this action involves the displacement of Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit.[1] This destabilizes the agonist-bound conformation and favors the inactive state of the receptor.
Figure 1: Mechanism of this compound Action
Downstream Signaling Pathways
Activation of GluN2A-containing NMDA receptors is coupled to pro-survival signaling pathways, including the activation of the transcription factor CREB and the ERK/MAPK signaling cascade, which are crucial for synaptic plasticity and neuronal survival.[6][7] By selectively antagonizing GluN2A, this compound allows for the precise investigation of these pathways.
Figure 2: GluN2A Downstream Signaling
Experimental Protocols
The characterization of this compound and its comparison to other antagonists rely on robust experimental methodologies.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of antagonists against different GluN2 subunits in a controlled cellular environment.[5]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B).[5]
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][5]
-
Compound Application: The antagonist (e.g., this compound) is added at a range of concentrations.[5]
-
Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][5]
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[5]
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to a four-parameter logistic equation to determine the IC50 values.[1][5]
Figure 3: Calcium Influx Assay Workflow
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels like NMDA receptors and provides a direct measure of receptor inhibition.[8]
Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit.[1]
-
Incubation: Oocytes are incubated to allow for receptor expression.[1]
-
Electrophysiological Recording: Oocytes are voltage-clamped at a holding potential (e.g., -70 mV) using a two-electrode voltage clamp setup.[1]
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of the antagonist followed by co-application with glutamate and glycine to elicit inward currents.[1]
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition and calculate IC50 values.[1]
Figure 4: TEVC Workflow in Oocytes
References
- 1. benchchem.com [benchchem.com]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy and Selectivity Analysis of MPX-007
This guide provides a comprehensive statistical analysis of MPX-007, a novel therapeutic agent, comparing its performance against established alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential. All experimental data is supported by detailed protocols to ensure reproducibility.
In Vitro Potency and Selectivity
This compound was evaluated for its inhibitory activity against its primary target, MAP Kinase Kinase 1 (MEK1), and a panel of related kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values were determined using standardized in vitro assays.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | ERK2 IC50 (nM) | p38α IC50 (nM) | Selectivity (ERK2/MEK1) |
|---|---|---|---|---|---|
| This compound | 1.2 ± 0.3 | 1.5 ± 0.4 | >10,000 | >10,000 | >8,300-fold |
| Competitor A | 2.1 ± 0.5 | 2.6 ± 0.6 | >10,000 | >10,000 | >4,700-fold |
| Competitor B | 8.5 ± 1.1 | 9.2 ± 1.5 | >10,000 | >10,000 | >1,100-fold |
Data are presented as mean ± standard deviation from three independent experiments.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were assessed in human melanoma (A375) and colorectal cancer (COLO205) cell lines, both of which harbor BRAF V600E mutations, leading to constitutive activation of the MAPK pathway.
Table 2: Comparative Anti-proliferative Activity (GI50, nM)
| Compound | A375 (Melanoma) | COLO205 (Colorectal) |
|---|---|---|
| This compound | 3.5 ± 0.8 | 5.1 ± 1.0 |
| Competitor A | 6.2 ± 1.1 | 8.8 ± 1.4 |
| Competitor B | 25.1 ± 4.5 | 33.7 ± 5.2 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data are mean ± SD (n=3).
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of test compounds against target kinases.
-
Methodology: A luminescence-based kinase assay was used. Recombinant human kinases were incubated with the substrate (inactive ERK2 for MEK1/2 assays) and ATP in a 384-well plate. Test compounds (this compound, Competitor A, Competitor B) were added in a 10-point, 3-fold serial dilution. After a 60-minute incubation at room temperature, a reagent was added to quantify the amount of ATP remaining. Luminescence, which is inversely correlated with kinase activity, was measured using a plate reader.
-
Data Analysis: The raw data were normalized to high (no inhibitor) and low (no enzyme) controls. IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.
Protocol 2: Cell Viability Assay
-
Objective: To measure the anti-proliferative effect of test compounds on cancer cell lines.
-
Methodology: A375 and COLO205 cells were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of the test compounds for 72 hours. Cell viability was assessed using a reagent that measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals were normalized to vehicle-treated controls. The GI50 values were determined by fitting the dose-response curves using a non-linear regression model.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general workflow used in the cell-based experiments.
Caption: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Caption: Workflow for determining the anti-proliferative activity of test compounds.
A Comparative Guide to the Effects of MPX-007 in Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of MPX-007, a selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, across different neuronal populations. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to be a comprehensive resource for understanding the nuanced actions of this compound in the central nervous system.
Data Presentation: Quantitative Comparison of this compound's Effects
The inhibitory effects of this compound and its close analog, MPX-004, have been characterized in both cultured neurons and more intact brain tissue preparations. The following tables summarize the key quantitative findings, highlighting the differential impact of these compounds on distinct neuronal populations.
| Neuronal Population | Preparation | Compound | Effect | Reference |
| Pyramidal Neurons | Primary Culture (Rat) | This compound & MPX-004 | ~30% inhibition of whole-cell NMDA receptor-mediated current | [1][2][3][4] |
| Hippocampal Neurons | Acute Slices (Rat) | MPX-004 | ~60% inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) | [1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Volkmann et al., 2016.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Pyramidal Neurons
-
Cell Culture: Cortical neurons are isolated from embryonic day 18 rat embryos and cultured for 13-15 days.
-
Recording: Whole-cell patch-clamp recordings are performed on identified pyramidal neurons.
-
Stimulation: NMDA receptor-mediated currents are evoked by the application of 100 µM NMDA and 10 µM glycine (B1666218) for 4 seconds during a voltage step to +20 or +40 mV from a holding potential of -70 mV.
-
Compound Application: this compound or MPX-004 is applied at a concentration of 10 µM.
-
Data Analysis: The percentage of inhibition of the NMDA-activated current is quantified.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
-
Slice Preparation: Hippocampal slices are prepared from the brains of 3- to 4-week-old rats.
-
Recording: fEPSPs are recorded in the CA1 region in response to stimulation of the Schaffer collaterals.
-
NMDA Receptor-Mediated Component Isolation: The NMDA receptor-mediated component of the fEPSP is pharmacologically isolated.
-
Compound Application: MPX-004 is applied in a concentration-dependent manner.
-
Data Analysis: The reduction in the NMDA receptor-mediated fEPSP is quantified.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at a GluN2A-containing NMDA receptor.
Experimental Workflow for Comparing this compound Effects
Caption: Workflow for comparing this compound's effects in different neuronal preparations.
Logical Relationship of this compound Selectivity and Neuronal Effects
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Validating MPX-007's Mechanism as a Negative Allosteric Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPX-007's performance as a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Supporting experimental data is presented to validate its mechanism and compare it with alternative modulators.
Mechanism of Action
This compound functions as a negative allosteric modulator by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains of the NMDA receptor.[1][2][3] This binding event allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2][3][4][5] This mechanism is similar to its structural analog, TCN-201.[4][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[1][6] Structural studies have revealed that the binding of NAMs like this compound displaces Valine 783 on the GluN2A subunit, which in turn exerts a steric effect on Phenylalanine 754 of the GluN1 subunit, stabilizing the glycine-binding pocket in an unbound-like state.[2][3]
Caption: Mechanism of this compound action on the NMDA receptor.
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound compared to its analogs, MPX-004 and TCN-201, as well as other NMDA receptor modulators.
Table 1: In Vitro Potency and Selectivity of GluN2A NAMs
| Compound | Primary Target | IC50 (GluN2A) | Selectivity (GluN2A vs. GluN2B) | Reference System |
| This compound | GluN2A | 27 nM | >70-fold | HEK Cells |
| 143 ± 10 nM | Weak inhibition (~30% at 10 µM) | Xenopus Oocytes | ||
| MPX-004 | GluN2A | 79 nM | >150-fold | HEK Cells |
| 198 ± 17 nM | Weak inhibition (<8% at 10 µM) | Xenopus Oocytes | ||
| TCN-201 | GluN2A | ~200 nM | >300-fold | FLIPR/Ca2+ assay |
Data compiled from multiple sources.[1][4][7][8]
Table 2: Comparative Glycine Sensitivity of GluN2A NAMs
| Compound | IC50 at 3 µM Glycine (nM) | Fold-shift in IC50 at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200 | 3.2 | 95% ± 1% |
| MPX-004 | ~200 | 3.8 | 71% ± 4% |
| TCN-201 | ~200 | Not specified, but sensitivity is higher than this compound | Markedly diminished |
This data highlights that this compound's inhibitory effect is less sensitive to displacement by high concentrations of glycine.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism are provided below.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.[8] The cells are then co-transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[8]
-
Plating: Transfected cells are plated onto 96-well or 384-well plates and allowed to adhere overnight.[1][8]
-
Dye Loading: The cells are washed with a buffered salt solution and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[1][8] Excess dye is washed away.[8]
-
Compound Application: The test compound (e.g., this compound) is added at various concentrations to the cell plates.[1]
-
Receptor Stimulation: The NMDA receptors are activated by stimulating the cells with a mixture of glutamate and glycine.[1]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope equipped with a calcium imaging system.[8]
-
Data Analysis: The change in fluorescence (ΔF) relative to the baseline fluorescence (F0) is calculated.[8] The percentage of inhibition is plotted as a function of the compound concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[8]
Caption: Workflow for the HEK cell calcium influx assay.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, including NMDA receptors, expressed in a heterologous system.
Protocol:
-
Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.[8] cRNA encoding the desired NMDA receptor subunits is injected into the oocyte cytoplasm.[8] The oocytes are then incubated for 2-5 days to allow for receptor expression.[8]
-
Electrophysiological Recording: A single oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping and current recording.[8] The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).[3][8]
-
Data Acquisition: Agonists (glutamate and glycine) are applied to activate the NMDA receptors and elicit an inward current.[8] Once a stable baseline is established, the test compound is co-applied with the agonists at various concentrations.[8]
-
Data Analysis: The inhibition of the agonist-induced current is recorded at each concentration of the test compound.[8] The peak current amplitude in the presence and absence of the compound is measured to plot a concentration-response curve and determine the IC50 value.[8]
NMDA Receptor Signaling Cascade
Activation of NMDA receptors initiates a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. As a negative allosteric modulator of GluN2A-containing NMDA receptors, this compound can be expected to dampen this signaling cascade.
Caption: Downstream signaling of the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 6. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Functional Consequences of MPX-007 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MPX-007's performance with alternative compounds, supported by experimental data. We delve into the functional consequences of this compound binding to its target, the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, offering insights for neuroscience research and drug development.
Introduction to this compound
This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2] As a pyrazine-containing compound, it represents a significant advancement over earlier GluN2A antagonists, such as TCN-201, by offering improved potency and physicochemical properties.[1] Physiological and genetic evidence implicates GluN2A-containing receptors in various neurological and psychiatric conditions, including autism, schizophrenia, and childhood epilepsy, making selective antagonists like this compound valuable research tools and potential therapeutic agents.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[1] Structural studies have shown that the binding of NAMs like this compound displaces Valine 783 on the GluN2A subunit.[2][5]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other GluN2A antagonists.
Table 1: In Vitro Potency of GluN2A Antagonists
| Compound | Assay System | Target | IC50 (nM) |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27[3][4][6][7] |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79[3][4][6] |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition[8] |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10[3][7] |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17[3][7] |
Table 2: In Vitro Selectivity of this compound vs. Other GluN2 Subunits
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D |
| This compound | >70-fold | Weak inhibition at 10 µM[3] | >10 µM[3] | >10 µM[3] |
| MPX-004 | >150-fold | >30 µM | >30 µM | >30 µM |
Functional Consequences in Native Systems
Studies in native neuronal systems have confirmed the inhibitory effects of this compound on GluN2A-containing NMDA receptors.
-
In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the whole-cell current.[3][4][6]
-
In rat hippocampal slices, the related compound MPX-004 inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[3][4][6]
-
The selectivity of these compounds for GluN2A at native receptors was validated by the lack of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical slices from mice lacking the GRIN2A gene (GluN2A knockout).[3][4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to assess its activity.
Mechanism of this compound Action on the NMDA Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 8. MPX-004 and this compound: New Tools to Study the Physiology of NMDA Receptors | AAT Bioquest [aatbio.com]
A Comparative Pharmacokinetic Analysis of MPX-007 and TCN-201 for Preclinical Research
In the realm of neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptor function and pathology, the selection of appropriate pharmacological tools is paramount. MPX-007 and TCN-201 are two notable selective negative allosteric modulators (NAMs) of NMDA receptors containing the GluN2A subunit. This guide provides an objective comparison of their pharmacokinetic profiles, supported by available experimental data, to assist researchers in making informed decisions for their preclinical studies. While comprehensive in vivo pharmacokinetic data remains limited in publicly accessible literature, a comparative analysis of their physicochemical properties and in vitro absorption, distribution, metabolism, and excretion (ADME) profiles offers significant insights into their respective suitability for various experimental designs.
Executive Summary
This compound represents a significant advancement over the earlier compound, TCN-201, offering improved physicochemical properties that can influence its pharmacokinetic behavior. Notably, this compound exhibits substantially higher aqueous solubility and metabolic stability in human liver microsomes. However, its utility for systemic administration in central nervous system (CNS) studies is hampered by its high efflux ratio, indicating it is actively transported out of the brain. TCN-201, while a potent tool, is significantly limited by its very poor aqueous solubility, posing challenges for formulation and in vivo application.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and TCN-201, focusing on their in vitro ADME and physicochemical properties, as well as their potency, which can influence dose selection in pharmacokinetic/pharmacodynamic studies.
Table 1: Comparison of Physicochemical and In Vitro ADME Properties
| Property | This compound | TCN-201 | Significance in Pharmacokinetics |
| Aqueous Solubility (pH 7.4) | 120 µM[1] | <1 µM[1] | Higher solubility improves formulation for in vivo studies and can enhance absorption. |
| LogP | 0.69 | 3.39 | Lower LogP for this compound suggests lower lipophilicity, which can affect membrane permeability and distribution. |
| Polar Surface Area (PSA) | 113.9 Ų | 104.4 Ų | Similar PSA values suggest comparable passive diffusion potential across membranes. |
| H-bond Donors | 2 | 3 | Fewer H-bond donors in this compound can contribute to improved membrane permeability. |
| Human Liver Microsome (HLM) Stability (t½) | 63 min | 19 min | The longer half-life of this compound indicates greater metabolic stability, which may lead to a longer duration of action in vivo. |
| MDCK Efflux Ratio | 5.4 | 7.8 | Both compounds are substrates for efflux transporters. The high efflux ratio of this compound indicates significant transport out of cells, including at the blood-brain barrier. |
Table 2: Comparative Potency of this compound and TCN-201 on GluN2A-Containing NMDA Receptors
| Assay System | Parameter | This compound | TCN-201 |
| HEK Cell Ca2+ Influx Assay | IC50 | 27 nM[2][3][4] | Incomplete Inhibition[1] |
| Xenopus Oocyte Electrophysiology | IC50 | 143 ± 10 nM[2][3] | 320 nM[5] |
Mechanism of Action and Signaling Pathway
Both this compound and TCN-201 act as negative allosteric modulators of GluN2A-containing NMDA receptors.[2][5] They bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][5] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[2][5] The activation of NMDA receptors leads to an influx of Ca2+, which in turn activates a cascade of downstream signaling pathways crucial for synaptic plasticity.
Mechanism of action of this compound and TCN-201 on GluN2A-NMDA receptor signaling.
Experimental Protocols
The characterization of the pharmacokinetic and pharmacodynamic properties of this compound and TCN-201 relies on several key in vitro assays.
Human Liver Microsome (HLM) Stability Assay
This assay is used to assess the metabolic stability of a compound.
-
Incubation: The test compound (e.g., this compound or TCN-201) is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes. The reaction mixture also includes NADPH as a cofactor to initiate the metabolic process.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: The half-life (t½) of the compound is determined by plotting the natural logarithm of the compound concentration against time and calculating the slope of the resulting line.
Madin-Darby Canine Kidney (MDCK) Cell Efflux Assay
This assay is used to determine if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can limit its penetration across biological barriers like the blood-brain barrier.
-
Cell Culture: MDCK cells, often transfected to overexpress a specific transporter like P-gp, are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate system. This creates a cellular barrier separating an apical (top) and a basolateral (bottom) chamber.
-
Compound Application: The test compound is added to either the apical or the basolateral chamber.
-
Transport Measurement: The appearance of the compound in the opposite chamber is measured over time.
-
A-to-B Transport: Compound is added to the apical side, and its concentration is measured in the basolateral side.
-
B-to-A Transport: Compound is added to the basolateral side, and its concentration is measured in the apical side.
-
-
Analysis: The permeability coefficients (Papp) for both directions are calculated.
-
Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is actively transported by an efflux pump.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MPX-007's Reported IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported in vitro potency of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. While this compound shows promise as a valuable research tool, it is important to note that, based on currently available public information, the reported IC50 values originate from a single foundational study. Independent verification of these values by unaffiliated research groups has not been identified in the public domain. This guide therefore presents the originally reported data for this compound and compares it with other relevant NMDA receptor modulators to offer a comprehensive resource for researchers.
Quantitative Data Presentation
The in vitro potency of this compound has been characterized in different cellular systems, yielding distinct IC50 values. These are summarized below in comparison to its analog, MPX-004, and the parent compound, TCN-201.
| Compound | Assay System | Target | IC50 | Reference |
| This compound | HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | 27 nM | [1][2][3] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | 143 ± 10 nM | [1] | |
| MPX-004 | HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | 79 nM | [1][2][3] |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | 198 ± 17 nM | [1] | |
| TCN-201 | HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | ~200 nM | [4] |
Note on Selectivity: this compound is reported to be at least 70-fold selective for GluN2A over other NMDA receptor subtypes.[1] However, at higher concentrations (~10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's IC50 values.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment by measuring changes in intracellular calcium.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).
2. Assay Preparation:
-
Cells are plated in 384-well plates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
3. Compound Application:
-
A serial dilution of this compound is prepared and added to the cell plates at a range of concentrations.
4. Receptor Stimulation:
-
The NMDA receptors are activated by stimulating the cells with a fixed concentration of glutamate (B1630785) and glycine (B1666218) (e.g., 3 µM each).
5. Data Acquisition:
-
Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a fluorescence plate reader.
6. Data Analysis:
-
The concentration-response curves for the inhibition of the calcium response are generated.
-
The data is fitted to a four-parameter logistic equation (Hill equation) to determine the IC50 value.[5]
Xenopus Oocyte Electrophysiology Assay
This electrophysiological technique is utilized to study the function of ion channels, such as NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis.
-
The oocytes are injected with cRNA encoding for human GluN1 and a specific GluN2 subunit (A, B, C, or D).
-
The oocytes are incubated to allow for receptor expression.
2. Electrophysiological Recording:
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
The oocytes are voltage-clamped at a holding potential (e.g., -70 mV).
3. Compound Application and Agonist Stimulation:
-
Oocytes are perfused with varying concentrations of this compound.
-
Following compound perfusion, glutamate and glycine are co-applied to elicit inward currents.
4. Data Analysis:
-
The peak current amplitude in the presence of the test compound is measured and compared to the baseline current.
-
The percentage of inhibition is plotted as a function of the compound concentration to generate a concentration-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using two common assay systems.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Synaptic Pathway Modulation: MPX-007 vs. a Selective GluN2B Antagonist
A Head-to-Head Guide for Neuroscientists and Drug Development Professionals on the Differential Impact of GluN2A and GluN2B NMDA Receptor Antagonism on Synaptic Plasticity.
This guide provides a comparative analysis of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, and Ro 25-6981, a well-characterized selective antagonist of the GluN2B subunit. The differential roles of these two NMDA receptor subunits in synaptic function present a critical area of investigation for the development of novel therapeutics for neurological and psychiatric disorders. This document synthesizes experimental data to objectively compare the performance of these compounds on two key forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Core Mechanisms of Action
This compound is a novel pyrazine-containing compound that selectively inhibits GluN2A-containing NMDA receptors.[1] It functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1] This binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1]
In contrast, Ro 25-6981 is a potent and selective activity-dependent blocker of NMDA receptors that contain the GluN2B subunit.[2] It also acts as a non-competitive antagonist, binding to a site on the GluN2B subunit to allosterically modulate receptor function.[2] The distinct subunit selectivity of these two compounds forms the basis for their differential effects on synaptic pathways.
Quantitative Data Summary
The following tables summarize the in vitro potency and the differential effects of this compound (represented by its analog MPX-004 and the pharmacologically similar tool compound NVP-AAM077) and the GluN2B-selective antagonist Ro 25-6981 on synaptic plasticity.
Table 1: In Vitro Potency and Selectivity of Investigated Compounds
| Compound | Target Subunit | Assay System | IC50 | Selectivity (Fold vs. Target) |
| This compound | GluN2A | HEK Cells (Ca2+ Influx) | 27 nM[1] | >70-fold vs. GluN2B[1] |
| Xenopus Oocytes (Electrophysiology) | 143 ± 10 nM[3] | |||
| Ro 25-6981 | GluN2B | Recombinant Receptors | 9 nM[2] | >5000-fold vs. GluN2A[2] |
Table 2: Comparative Effects on Long-Term Potentiation (LTP) in Hippocampal CA1
| Compound (Target) | Induction Protocol | Effect on LTP Magnitude (fEPSP Slope) | Reference |
| Control (Vehicle) | High-Frequency Stimulation (HFS) | ~175% of baseline | [4] |
| NVP-AAM077 (GluN2A) | High-Frequency Stimulation (HFS) | Blocked (No significant potentiation) | [4] |
| MPX-004 (GluN2A) | Not specified for LTP | Inhibited NMDA receptor-mediated fEPSP by ~60% | [5] |
| Ro 25-6981 (GluN2B) | High-Frequency Stimulation (HFS) | No significant effect | [4] |
Table 3: Comparative Effects on Long-Term Depression (LTD) in Hippocampal CA1
| Compound (Target) | Induction Protocol | Effect on LTD Magnitude (fEPSP Slope) | Reference |
| Control (Vehicle) | Paired-Burst Stimulation (PB) | Depression to ~75% of baseline | [4] |
| NVP-AAM077 (GluN2A) | Paired-Burst Stimulation (PB) | No significant effect | [4] |
| Ro 25-6981 (GluN2B) | Paired-Burst Stimulation (PB) | Blocked (No significant depression) | [4] |
Signaling Pathways and Experimental Workflow
The differential effects of this compound and Ro 25-6981 stem from their targeting of distinct NMDA receptor subunits, which are coupled to different intracellular signaling cascades that mediate LTP and LTD.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 4. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MPX-007: A Guide for Laboratory Professionals
For researchers and scientists working with the novel NMDA receptor antagonist MPX-007, understanding the proper disposal procedures is a critical component of laboratory safety and responsible chemical management.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential information based on its known chemical properties and general best practices for the disposal of research compounds.[1]
Given the absence of a dedicated SDS for this compound, researchers must handle this compound with the caution accorded to all new chemical entities.[1] The primary course of action for disposal should always be to consult with your institution's Environmental Health and Safety (EHS) office.[1] They are equipped to assess the compound based on available data and determine the appropriate and compliant disposal route.[1]
Essential Safety and Logistical Information
All waste generated from handling this compound must be treated as hazardous waste.[2] This includes contaminated personal protective equipment (PPE), weighing papers, pipette tips, and any unused solutions.[2]
Personal Protective Equipment (PPE) for Waste Disposal
When handling and disposing of this compound waste, the following personal protective equipment is recommended:
It is crucial to always inspect PPE for integrity before use and not to wear it outside of the designated laboratory area.[2]
Waste Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following steps outline the recommended procedure:
-
Segregation : Collect all this compound waste in clearly labeled, dedicated, and sealed waste containers.[2] Do not mix with other chemical waste streams unless compatibility is confirmed.[2]
-
Solid Waste : Dispose of contaminated solids such as gloves, wipes, and vials in a labeled hazardous waste container.[2]
-
Liquid Waste : Collect liquid waste containing this compound in a sealed, non-reactive container.[2]
-
Sharps : Dispose of any contaminated sharps in a designated sharps container for hazardous materials.[2]
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]
Summary of Known this compound Properties
The following table summarizes the known physicochemical and pharmacological properties of this compound, which can help inform disposal decisions in consultation with safety professionals.[1]
| Property | Value | Reference |
| Chemical Name | 5-(((3,4- difluorophenyl)sulfonamido)me thyl)-6-methyl-N-((2- methylthiazol-5- yl)methyl)pyrazine-2- carboxamide | [1] |
| CAS Number | 1688685-29-1 | [1] |
| Molecular Formula | C18H17F2N5O3S2 | [1][3] |
| Molecular Weight | 453.48 g/mol | [1][3] |
| Potency (IC50) | 27 nM for GluN2A-containing NMDA receptors in HEK cells | [1][2] |
| Solubility | Greater than TCN-201 and MPX-004 | [1][4] |
Experimental Protocols Cited
The potency of this compound was determined using a HEK cell-based Ca2+/Fluorescence Assay.[5]
HEK Cell-Based Ca2+/Fluorescence Assay Protocol:
-
Cell Culture and Transfection : Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[5]
-
Assay Preparation : Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]
-
Compound Application : this compound was added at a range of concentrations to the cell plates.[5]
-
Receptor Stimulation : Cells were stimulated with a mixture of glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors.[5]
-
Data Acquisition : Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[5]
-
Data Analysis : The concentration-response curves for the inhibition of the calcium response were fitted to determine the IC50 values.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for the Potent GluN2A Antagonist, MPX-007
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of MPX-007. As a potent GluN2A antagonist with an IC50 of 27 nM, this compound must be handled with extreme care in a controlled laboratory setting to minimize exposure and ensure a safe research environment.[1] These procedures are based on established safety protocols for handling potent neuroactive compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure to this compound through inhalation, skin contact, or ingestion.[1] The required PPE varies based on the laboratory operation being performed.
Table 1: Recommended Personal Protective Equipment for Various Laboratory Operations Involving this compound [1]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Transfer of Powders | - Powered Air-Purifying Respirator (PAPR) or a NIOSH-approved respirator with P100/FFP3 filters- Double nitrile gloves- Disposable coveralls (e.g., Tyvek)- Chemical splash goggles and a face shield- Disposable shoe covers |
| Preparation of Solutions | - Chemical fume hood or glove box- Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Safety goggles |
| Conducting Reactions and In Vitro/In Vivo Studies | - Chemical fume hood, biological safety cabinet, or other ventilated enclosure- Double nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or goggles |
| Waste Disposal | - Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Safety goggles |
Note: Always inspect PPE for integrity before use and do not wear it outside of the designated laboratory area.[1]
Operational Plan for Safe Handling
A systematic approach is essential for safely handling potent compounds like this compound.[1] All handling of solid this compound should occur in a designated and restricted area, such as a chemical fume hood or a glove box, to minimize the risk of airborne exposure.[1]
Experimental Protocol for Safe Handling
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device like a fume hood or glove box.[1]
-
Ensure all necessary equipment, including appropriate PPE and spill cleanup materials, is readily available.[1]
-
Inform colleagues in the vicinity that a potent compound is being handled.[1]
Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.[1]
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]
Solution Preparation:
-
Add this compound to the solvent slowly to prevent splashing.[1]
-
Conduct all solution preparations in a certified chemical fume hood.[1]
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1]
-
Dispose of all single-use PPE as hazardous waste.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[1] This includes contaminated PPE, weighing papers, pipette tips, and any unused solutions.[1] Since a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, researchers must consult with their institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[2]
Waste Disposal Protocol
-
Segregation: Collect all this compound waste in clearly labeled, dedicated, and sealed waste containers.[1]
-
Solid Waste: Dispose of contaminated solids (e.g., gloves, wipes, vials) in a labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, non-reactive container. Do not mix with other chemical waste streams unless compatibility is confirmed.[1]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous materials.[1]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2]
Visual Safety Workflow
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
